FMOC-D-DAB(Z)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCTCUNZLWCT-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678758 | |
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-79-5 | |
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Advantage of Orthogonal Protection: A Technical Guide to FMOC-D-DAB(Z)-OH in Advanced Peptide Synthesis
In the intricate landscape of peptide chemistry and drug development, the precise assembly of complex molecular architectures is paramount. The ability to selectively modify a peptide chain at specific positions opens up a world of possibilities for creating novel therapeutics with enhanced stability, targeted delivery, and unique functionalities. At the core of this capability lies the strategic use of orthogonally protected amino acid building blocks. This guide provides an in-depth technical overview of one such critical reagent, N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, or FMOC-D-DAB(Z)-OH. We will delve into its chemical properties, structural significance, and field-proven applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile molecule in their synthetic endeavors.
Core Chemical and Structural Characteristics
This compound is a non-proteinogenic amino acid derivative that serves as a cornerstone in modern solid-phase peptide synthesis (SPPS). Its utility stems from the presence of two distinct and orthogonally protected amino groups, which allows for selective deprotection and subsequent functionalization of the peptide backbone.
The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in contemporary peptide synthesis due to its mild cleavage conditions.[1][] In contrast, the side-chain γ-amino group is protected by the benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive or acidic conditions.[1] This orthogonality is the key to its power, offering chemists precise control over the synthetic pathway.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 252049-08-4 | [3] |
| Molecular Formula | C27H26N2O6 | [3] |
| Molecular Weight | 474.5 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | ~118 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DCM | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C | [4] |
The Power of Orthogonality in Peptide Synthesis
The primary application of this compound lies in its ability to facilitate the synthesis of complex peptides, such as branched and cyclic peptides.[1][5] The orthogonal protection scheme allows for the linear assembly of the peptide chain using standard Fmoc-based SPPS protocols. Once the main chain is synthesized, the Z-group on the DAB side chain can be selectively removed on-resin, exposing a primary amine for further modification.[1]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. The following diagram illustrates the key steps:
Figure 1: General workflow for the incorporation and modification of this compound in SPPS.
Experimental Protocol: Incorporation of this compound
The following is a generalized protocol for the coupling of this compound during manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure the complete consumption of free primary amines.[5]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Selective Deprotection of the Z-Group
The selective removal of the benzyloxycarbonyl (Z) group from the DAB side chain is a critical step that enables the synthesis of more complex peptide architectures. This can be achieved through catalytic transfer hydrogenation, which offers a mild and efficient method for on-resin deprotection.
Experimental Protocol: On-Resin Z-Group Deprotection
Materials:
-
Peptide-resin containing the DAB(Z) residue
-
Formic acid (HCOOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or DMF as the solvent
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF).
-
Catalyst Addition: Add 10% Pd/C catalyst to the resin suspension. The amount of catalyst can be optimized but is typically used in excess relative to the peptide.
-
Hydrogen Donor Addition: Add formic acid as the hydrogen donor.[3]
-
Reaction: Gently agitate the reaction mixture at room temperature. The reaction time can vary from minutes to a few hours and should be monitored for completion.
-
Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the Pd/C catalyst.
-
Washing: Thoroughly wash the resin with the reaction solvent and then with other appropriate solvents to remove any residual reagents.
The now-exposed γ-amino group is ready for subsequent modification, such as the attachment of another peptide chain to create a branched peptide or cyclization with the N-terminus to form a cyclic peptide.
Synthesis of Branched and Cyclic Peptides
The ability to selectively deprotect the DAB side chain is instrumental in the synthesis of branched and cyclic peptides, which often exhibit improved biological activity and stability compared to their linear counterparts.
Branched Peptide Synthesis
Following the selective removal of the Z-group, a second peptide chain can be assembled on the exposed γ-amino group using standard Fmoc-SPPS protocols. This allows for the creation of well-defined branched peptides with precise control over the branching point and the sequence of the branched chain.
Cyclic Peptide Synthesis
For on-resin cyclization, after the linear peptide has been assembled and the Z-group removed from the DAB residue, the N-terminal Fmoc group is also removed. The exposed N-terminal amine can then be coupled with the side-chain amine of the DAB residue using a suitable coupling reagent to form a cyclic peptide.[4][6]
Figure 2: Pathways for branched and cyclic peptide synthesis using this compound.
Analytical Characterization
The purity and identity of the synthesized peptides must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for this purpose.
HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of synthetic peptides.[7] Peptides are separated based on their hydrophobicity. The inclusion of the D-DAB(Z) residue will influence the retention time of the peptide.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).[8]
-
Detection: Peptides are typically detected by UV absorbance at 210-220 nm, which corresponds to the peptide bond.[9] The presence of aromatic residues from the Fmoc and Z groups (if not cleaved) will also contribute to absorbance at higher wavelengths.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[10] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides. Tandem mass spectrometry (MS/MS) can be used for de novo sequencing to confirm the amino acid sequence of the peptide.[11][12]
Conclusion
This compound is a powerful and versatile building block in the arsenal of peptide chemists. Its unique orthogonal protection scheme provides the flexibility and control necessary to synthesize complex and novel peptide architectures. By understanding its chemical properties and mastering the experimental protocols for its incorporation and selective deprotection, researchers can unlock new avenues in drug discovery and the development of next-generation peptide-based therapeutics. The ability to create branched and cyclic peptides with enhanced biological properties underscores the strategic importance of this valuable reagent.
References
- Vertex AI Search. (n.d.). Fmoc-dab(z)-oh, min 95%, 1 gram.
- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH CAS#: 252049-08-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.
- RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Benchchem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- ResearchGate. (n.d.). Solid-phase synthesis of homodetic cyclic peptides from Fmoc-MeDbz-resin.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.
- PubMed. (2014, June 20). Fmoc-based synthesis of disulfide-rich cyclic peptides.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- PMC. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.
- The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
- ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution | Request PDF.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- (2026, January 4). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Scribd. (n.d.). CTHreview | PDF | Ester | Catalysis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- (2022, April 7). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- MedChemExpress.com. (n.d.). Fmoc-D-Dab(Boc)-OH | Amino Acid Derivatives.
- (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group | Request PDF.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- PMC. (n.d.). HPLC Analysis and Purification of Peptides.
- PMC. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- PubChem. (n.d.). 2,4-Diaminobutyric acid.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Creative Proteomics. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry.
- PubMed. (n.d.). Taxonomic Significance of 2,4-diaminobutyric Acid Isomers in the Cell Wall Peptidoglycan of Actinomycetes and Reclassification of Clavibacter Toxicus as Rathayibacter Toxicus Comb. Nov.
- Wikipedia. (n.d.). De novo peptide sequencing.
- (n.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
- ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin.
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 6). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides.
- PMC. (n.d.). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data.
- UCSD Proteomics. (n.d.). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry.
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The Keystone of Complexity: An In-depth Technical Guide to Orthogonal Protection in Fmoc-D-Dab(Z)-OH
Foreword: Beyond the Linear Chain
In the sophisticated landscape of peptide chemistry and drug development, progress is often defined by our ability to construct molecules with intricate, three-dimensional architectures. The linear sequence of amino acids is merely the opening chapter; the true narrative of biological activity unfolds in the complex topologies of branched, cyclic, and bicyclic peptides. Achieving such complexity requires a level of synthetic control that is both precise and adaptable. This guide delves into the core of that control, focusing on a single, powerful building block: N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid , or Fmoc-D-Dab(Z)-OH .
This is not a mere catalog of protocols. It is a deep dive into the strategic thinking and mechanistic principles that underpin the use of this reagent. We will explore the "why" behind the "how," providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the full potential of orthogonal protection in their synthetic endeavors.
The Principle of Orthogonality: A Tale of Two Protectors
The utility of this compound is rooted in the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] In this molecule, the non-proteinogenic amino acid, D-2,4-diaminobutyric acid (Dab), possesses two amine functionalities: the α-amino group, integral to the peptide backbone, and the γ-amino group on the side chain. Each is masked by a protector with a unique chemical lability.
-
The Fmoc Group (Base-Labile): The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protector is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2] This allows for the iterative, stepwise assembly of the main peptide chain in standard Solid-Phase Peptide Synthesis (SPPS).
-
The Z Group (Removable by Hydrogenolysis): The side-chain γ-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is robust and stable to the basic conditions used to remove the Fmoc group. Its removal is most commonly and cleanly achieved under reductive conditions, specifically catalytic hydrogenolysis.[2]
This orthogonality is the cornerstone of its utility. A chemist can build a full-length peptide chain using the standard Fmoc-SPPS strategy, and then, at a chosen moment, selectively deprotect the Dab side chain to introduce a branch point, initiate a cyclization, or conjugate another molecule, all without disturbing the rest of the peptide.[2]
Molecular Architecture of this compound
Below is a representation of the molecular structure, highlighting the key functional groups.
Caption: Structure of this compound with orthogonal protecting groups.
The Synthetic Workflow: A Self-Validating System
The true power of this reagent is realized in its application. The following sections provide detailed, field-tested protocols for the selective deprotection of the Fmoc and Z groups. Each protocol is designed to be a self-validating system, with built-in checkpoints and an explanation of the underlying causality.
Protocol 1: Selective Deprotection of the α-N-Fmoc Group
This procedure is a standard step in the iterative cycle of Fmoc-based SPPS. Its purpose is to expose the α-amino group for the coupling of the next amino acid in the sequence.
Methodology:
-
Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide resin) in DMF for at least 1 hour in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes.
-
Second Deprotection: Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. This two-step process ensures complete removal, especially for sterically hindered residues.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.
Causality and In-Process Validation:
-
Why Piperidine? Piperidine is a secondary amine that acts as a mild base to initiate the deprotection mechanism. Crucially, it also serves as a scavenger for the highly reactive dibenzofulvene (DBF) byproduct, forming a stable adduct that is easily washed away.[4]
-
Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The piperidine abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the collapse of the carbamate and the release of CO₂, DBF, and the free amine.[4]
-
Quantitative Monitoring: The formation of the DBF-piperidine adduct can be monitored by UV-Vis spectrophotometry at approximately 300-302 nm.[5] This provides a quantitative method to confirm that the deprotection is complete before proceeding to the next coupling step, preventing deletion sequences in the final peptide.
Caption: Workflow for selective Fmoc-group deprotection.
Protocol 2: Selective Deprotection of the γ-N-Z (Cbz) Group
This procedure is performed after the main peptide chain has been assembled. It selectively unmasks the Dab side-chain amine for subsequent modification.
Methodology (Catalytic Transfer Hydrogenation):
-
Resin Preparation: After completion of the linear peptide synthesis, wash the peptidyl-resin thoroughly with DCM and then with the reaction solvent (e.g., methanol or ethanol).
-
Reaction Setup: Suspend the resin in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. A typical loading is 10-20% by weight relative to the peptide-resin.
-
Hydrogen Source: Add a hydrogen donor, such as ammonium formate (3-5 equivalents relative to the peptide).[6] This method, known as catalytic transfer hydrogenation, is often safer and more convenient than using hydrogen gas.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[6] Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM. The resin now bears a peptide with a free γ-amino group on the Dab residue, ready for cyclization or branching.
Causality and Strategic Choices:
-
Why Hydrogenolysis? This method is exceptionally clean. The mechanism involves the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[4] These are volatile and easily removed.
-
Catalyst Considerations: The efficiency of Pd/C catalysts can vary. Factors such as palladium particle size, distribution on the carbon support, and oxidation state can significantly impact reaction times and yields.[7] Catalyst poisoning can occur, especially with sulfur-containing peptides, which may necessitate higher catalyst loadings or alternative deprotection methods.[8]
-
Orthogonal Integrity: This reductive cleavage is completely orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-SPPS, ensuring the integrity of the rest of the peptide.
Caption: Mechanism of Z (Cbz) deprotection via catalytic hydrogenolysis.
Applications in Advanced Peptide Design
The true value of this compound lies in the complex structures it enables. The ability to selectively functionalize the side chain opens a gateway to peptides with enhanced therapeutic properties.
Synthesis of Branched and Bicyclic Peptides
Branched and bicyclic peptides often exhibit increased receptor affinity, enhanced stability against proteolysis, and improved pharmacokinetic profiles.[9] The workflow is a logical extension of the protocols described above:
-
Linear Synthesis: Synthesize the linear peptide backbone on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching or cyclization point.
-
Selective Side-Chain Deprotection: After completing the linear sequence, perform the selective deprotection of the Z group on the Dab side chain using catalytic hydrogenolysis (Protocol 2).
-
On-Resin Modification:
-
Branching: A second peptide chain can be synthesized directly onto the newly freed γ-amino group.
-
Cyclization: The γ-amino group can be coupled with the N-terminal amine (side-chain-to-tail cyclization) or another activated side chain on the peptide to form a cyclic structure.[10]
-
Case Study: Antimicrobial Peptides (AMPs)
The development of novel antimicrobial agents is a critical area of research. AMPs often derive their function from a specific amphipathic structure. The incorporation of D-amino acids, like D-Dab, is a known strategy to increase the stability of these peptides against bacterial proteases.[11][12] Using this compound allows for the creation of stabilized AMPs and provides a handle for further modification, such as conjugation to targeting moieties or polymers to improve their therapeutic index.
Quantitative Data and Performance Metrics
The efficiency of deprotection reactions is paramount for achieving high purity in the final product.
| Parameter | α-N-Fmoc Deprotection | γ-N-Z (Cbz) Deprotection |
| Reagent | 20% Piperidine in DMF | H₂ with 10% Pd/C or Ammonium Formate with 10% Pd/C |
| Typical Time | 5 + 15 min | 2 - 24 hours |
| Temperature | Room Temperature | Room Temperature to 60°C[4] |
| Monitoring | UV-Vis (~301 nm)[9] | LC-MS |
| Typical Yield | >99% (for complete deprotection) | Generally high, but substrate and catalyst dependent |
| Key Byproducts | Dibenzofulvene-piperidine adduct | Toluene, CO₂ |
Conclusion: A Tool for Innovation
This compound is more than just a protected amino acid; it is an enabling tool for sophisticated peptide design. Its inherent orthogonality provides the synthetic chemist with the freedom to construct complex molecular architectures that are inaccessible through purely linear synthesis. By understanding the distinct mechanisms of deprotection and leveraging the robust protocols available, researchers can confidently build the next generation of peptide-based therapeutics and research tools. The principles of orthogonal protection, exemplified by this versatile reagent, will continue to be a driving force in the innovation of drug discovery and materials science.
References
-
Teixidó, M., Altamura, M., Quartara, L., Giolitti, A., Maggi, C. A., Giralt, E., & Albericio, F. (n.d.). Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from [Link]
-
AA Blocks. (n.d.). 252049-08-4 | MFCD02259487 | Fmoc-Dab(Z)-OH. Retrieved from [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]
-
Paik, Y., & Pei, D. (2012). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
-
Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]
-
Park, D. I., et al. (2016). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from [Link]
-
Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Applied Catalysis A: General. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc‐protected β,γ‐diAAs. Retrieved from [Link]
-
Herzon, S. B., & Popp, B. V. (2012). The Kinetic Features of the Palladium‐Catalyzed Hydrogenolysis of Nitriles and Amines. ChemCatChem. Retrieved from [Link]
-
Chen, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
Li, J., et al. (2014). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kinetic Features of the Palladium‐Catalyzed Hydrogenolysis of Nitriles and Amines | Semantic Scholar [semanticscholar.org]
- 9. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Fmoc-D-Dab(Z)-OH in Peptide Synthesis: From Core Principles to Advanced Applications
Introduction: The Imperative for Complexity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules have made them invaluable therapeutic agents. However, linear peptide sequences often suffer from metabolic instability and poor pharmacokinetic properties. To overcome these limitations, researchers are increasingly turning to more complex architectures, such as branched, cyclic, and stapled peptides. The synthesis of these sophisticated molecules requires a specialized chemical toolkit, chief among which are orthogonally protected amino acid building blocks.
This guide provides an in-depth exploration of one such critical reagent: Nα-Fmoc-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Z)-OH) . We will dissect the strategic advantages of its unique protecting group scheme, provide detailed, field-proven protocols for its incorporation and manipulation in solid-phase peptide synthesis (SPPS), and discuss troubleshooting strategies to ensure successful outcomes. This document is intended for researchers, scientists, and drug development professionals who are looking to expand their peptide synthesis capabilities and harness the power of non-canonical amino acids to create next-generation peptide therapeutics.
The Principle of Orthogonal Protection: The Key to Selective Functionalization
The utility of this compound lies in its orthogonal protection strategy.[1] In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a molecule.[2]
This compound possesses two such protecting groups:
-
The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group, readily cleaved by a secondary amine such as piperidine. It serves as the temporary protecting group for the α-amine, removed at each cycle of peptide chain elongation in standard Fmoc-SPPS.[2]
-
The Nγ-Z (benzyloxycarbonyl or Cbz) group: This protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive conditions (catalytic hydrogenolysis) or by strong acids. This stability to the routine SPPS deprotection steps makes it an ideal "permanent" side-chain protecting group that can be selectively removed at a later stage for side-chain modification.[3]
This elegant two-tiered protection scheme allows for the construction of a linear peptide chain using standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain to introduce branching, cyclization, or the attachment of payloads such as small molecule drugs or imaging agents.
Caption: Logical workflow for the use of this compound in peptide synthesis.
Incorporation of this compound into a Peptide Sequence: A Step-by-Step Protocol
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The following is a detailed methodology for manual synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
N-terminal Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes. Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Selective On-Resin Deprotection of the Z-Group
Once the desired linear peptide sequence has been assembled, the γ-amino group of the Dab residue can be selectively deprotected. Two primary methods are employed: catalytic hydrogenolysis and acidolysis.
Method 1: Catalytic Hydrogenolysis
This is the milder of the two methods and is generally preferred if the peptide sequence does not contain other functional groups susceptible to reduction.
Materials:
-
Palladium on carbon (Pd/C, 10%)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrogen source (hydrogen balloon or Parr hydrogenator)
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP.
-
Catalyst Addition: Add Pd/C (0.2 equivalents relative to the peptide) to the resin suspension.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenator. Purge the vessel with hydrogen.
-
Reaction: Agitate the mixture at room temperature under a hydrogen atmosphere for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM.
Method 2: Acidolysis
This method is faster but requires careful control to avoid premature cleavage of the peptide from acid-labile resins.
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Protocol:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: Prepare a solution of 25-30% TFA in DCM with 2.5% TIS.
-
Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by LC-MS analysis of a cleaved aliquot.
-
Washing: Drain the cleavage solution and immediately wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF and DCM.
| Parameter | Catalytic Hydrogenolysis | Acidolysis (TFA/DCM) |
| Reagents | Pd/C, H₂ | TFA, DCM, TIS |
| Conditions | Room temperature, 12-24 h | Room temperature, 1-2 h |
| Advantages | Mild conditions, high selectivity | Faster reaction time |
| Disadvantages | Slower, potential for catalyst poisoning | Harsher conditions, risk of side reactions and premature cleavage |
| Compatibility | Not compatible with reducible groups (e.g., Cys(Trt)) | Broad compatibility, but requires careful optimization |
Table 1: Comparison of Z-group deprotection methods.
On-Resin Side-Chain Functionalization: A Protocol for Acylation
Following the selective deprotection of the Dab side chain, the newly liberated amine is available for a wide range of chemical modifications. The following protocol details a standard acylation reaction.
Caption: Workflow for the on-resin acylation of the Dab side chain.
Materials:
-
Carboxylic acid of interest
-
HBTU or HATU
-
DIPEA
-
DMF
Protocol:
-
Resin Preparation: The peptide-resin with the deprotected Dab side chain should be washed and swelled in DMF.
-
Activation: In a separate vial, dissolve the carboxylic acid (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative result indicates complete acylation.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Final Cleavage and Peptide Purification
Once all modifications are complete, the final peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling of this compound | Steric hindrance from the Z-group and the growing peptide chain. | - Use a more powerful coupling reagent like HATU. - Double couple (repeat the coupling step). - Increase the coupling time. |
| Incomplete Z-group deprotection by hydrogenolysis | Catalyst poisoning by sulfur-containing residues (Met, Cys). | - Use a higher catalyst loading. - If the sequence allows, consider using the acidolysis method. |
| Premature peptide cleavage during Z-group deprotection by acidolysis | The linker is too acid-labile. | - Use a more acid-stable linker (e.g., PAM resin instead of Wang resin). - Reduce the TFA concentration or the reaction time and carefully monitor the progress. |
| Side-chain acylation at other residues | Incomplete protection of other nucleophilic side chains (e.g., Lys, Orn). | - Ensure that all other reactive side chains are properly protected with acid-stable protecting groups (e.g., Boc). |
Table 2: Common troubleshooting strategies.
Conclusion: A Versatile Tool for Advanced Peptide Design
This compound is a powerful and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy provides chemists with the flexibility to introduce a wide array of modifications with a high degree of control. By understanding the core principles of its use and following robust, optimized protocols, researchers can unlock the full potential of this reagent to create novel peptide therapeutics with enhanced stability, potency, and pharmacokinetic profiles. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in both academic and industrial research settings.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.[4]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.[1]
-
BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Retrieved from a relevant BenchChem technical guide.[5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from a relevant NINGBO INNO PHARMCHEM technical article.[3]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][6]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from a relevant CDN protocol document.[7]
Sources
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Stereochemical Dichotomy of FMOC-DAB(Z)-OH: A Guide to Strategic Peptide Design
An In-depth Technical Guide
Abstract
In the landscape of advanced peptide synthesis, non-proteinogenic amino acids serve as powerful tools for modulating the therapeutic properties of peptides. Among these, 2,4-diaminobutyric acid (Dab) offers a unique scaffold for introducing branching, cyclization, or conjugation points. The strategic selection of its stereoisomers, specifically FMOC-D-DAB(Z)-OH and FMOC-L-DAB(Z)-OH, is a critical decision point in peptide design, with profound implications for secondary structure, proteolytic stability, and ultimate biological function. This guide provides a comprehensive analysis of these two building blocks, elucidating the causality behind their selection and offering field-proven protocols for their application. We will explore the foundational principles of their stereochemistry, the logic of their orthogonal protection scheme, and the divergent paths they create in the development of novel peptide therapeutics.
Introduction
The precise control of molecular architecture is paramount in the synthesis of complex, bioactive peptides. The incorporation of non-standard amino acids is a cornerstone of modern peptidomimetic and drug development strategies, allowing researchers to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1] 2,4-Diaminobutyric acid (Dab), a homolog of lysine, is particularly valuable due to its side chain primary amine, which provides a reactive handle for a variety of chemical modifications.[1]
To be effectively utilized in Solid-Phase Peptide Synthesis (SPPS), Dab requires a sophisticated protection strategy. The use of an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group and a side-chain Nγ-Z (benzyloxycarbonyl) group represents a classic example of an orthogonal system.[2] The Fmoc group is labile to mild base, enabling stepwise elongation of the peptide chain, while the Z-group is stable to these conditions but can be removed using distinct reductive or strong acid methods.[3][4][5] This orthogonality is the key to selectively functionalizing the side chain at specific stages of the synthesis.[2]
This guide moves beyond the general utility of FMOC-DAB(Z)-OH to focus on the critical, and often overlooked, implications of the stereocenter at the alpha-carbon. The choice between the D-(Dextrorotatory) and L-(Levorotatory) enantiomers is not arbitrary; it is a strategic decision that dictates the peptide's conformational preference, its resistance to enzymatic degradation, and its interaction with chiral biological targets.
Chapter 1: Molecular Architecture and Stereochemistry
The fundamental difference between this compound and FMOC-L-DAB(Z)-OH lies in the three-dimensional arrangement of the substituents around the chiral α-carbon. While they share the same molecular formula (C₂₇H₂₆N₂O₆) and molecular weight (474.51 g/mol ), their spatial orientation makes them non-superimposable mirror images, or enantiomers.[6][7]
-
FMOC-L-DAB(Z)-OH : This is the (S)-enantiomer, corresponding to the configuration of naturally occurring amino acids in proteins.[7][8] Its use generally maintains the native backbone conformation of a peptide chain.
-
This compound : This is the (R)-enantiomer. The incorporation of a D-amino acid is a deliberate disruption of the natural L-configuration of a peptide backbone.[6][9]
This stereochemical difference is the primary determinant of the distinct properties these building blocks impart to a peptide.
Chapter 2: The Logic of Orthogonal Protection
The power of these reagents in complex peptide synthesis stems from their orthogonal protecting groups, which function as a self-validating system, allowing for precise, sequential chemical manipulations.[2][10]
-
Nα-Fmoc Group : This group protects the alpha-amino function during the coupling of the carboxylic acid to the preceding amino acid in the sequence. It is stable to acidic and hydrogenolytic conditions but is quantitatively removed by mild bases, typically a solution of piperidine in DMF.[3][11] This deprotection regenerates the N-terminal amine of the growing peptide chain, preparing it for the next coupling cycle.[12]
-
Nγ-Z (Cbz) Group : The benzyloxycarbonyl group protects the side-chain amine. It is robust and stable to the repeated basic treatments required for Fmoc removal during SPPS.[13] This stability is crucial to prevent unwanted side-chain acylation or polymerization. The Z-group is typically removed at the end of the synthesis during the final cleavage step with strong acids (e.g., HF, TFA cocktails) or, for selective on-resin modification, via catalytic hydrogenation (e.g., H₂/Pd), which does not affect other acid-labile protecting groups.[4][5]
This orthogonal scheme enables advanced synthetic strategies, such as:
-
On-resin side-chain labeling : The Z-group can be selectively removed on the solid support to attach fluorophores, chelating agents, or other moieties.
-
Peptide branching : A second peptide chain can be synthesized from the deprotected Dab side-chain amine.
-
Head-to-side-chain cyclization : The deprotected side-chain amine can be cyclized with the N-terminal carboxyl group.
Chapter 3: The Profound Impact of Stereochemistry
The choice between D and L isomers has dramatic consequences for the resulting peptide's physicochemical and biological properties.
Modulation of Secondary Structure
Natural peptides composed exclusively of L-amino acids readily adopt well-defined secondary structures like right-handed α-helices and β-sheets. The introduction of a D-amino acid can significantly alter this conformational landscape.[14]
-
Disruption of Helices : A single D-amino acid can act as a "helix breaker," disrupting the formation of a stable α-helix.[14]
-
Induction of Turns : D-amino acids, particularly D-proline, are powerful inducers of β-turns and β-hairpins.[15] This is a key strategy in peptidomimetic design to lock a peptide into a specific bioactive conformation that mimics a turn region of a larger protein.
-
Altered Supramolecular Assembly : In self-assembling peptides, the presence of both D- and L-amino acids can remove steric clashes between side chains, allowing for more favorable intermolecular packing and the formation of ordered nanostructures.[15]
Enhancement of Proteolytic Stability
This is arguably the most significant practical advantage of incorporating D-amino acids. Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific. Their active sites have evolved to recognize and cleave peptide bonds between L-amino acids.[16]
-
Steric Hindrance : A D-amino acid residue is not recognized by the active site of most proteases.[17] This steric block renders the adjacent peptide bonds resistant to enzymatic cleavage, dramatically increasing the peptide's half-life in biological fluids.[16]
-
Global vs. Local Protection : Even a single D-amino acid substitution can confer significant protection. Peptides composed entirely of D-amino acids (known as retro-inverso peptides) can exhibit exceptional stability.[16]
Alteration of Biological Activity
Since biological targets like receptors and enzymes are chiral, their interactions with peptides are stereospecific. Changing an L-amino acid to a D-amino acid can have several outcomes:
-
Abolished Activity : If the specific side chain and its L-configuration are critical for binding, substitution with a D-isomer will likely eliminate biological activity.
-
Enhanced Activity : In some cases, a D-amino acid may orient the surrounding side chains more favorably for receptor binding, leading to increased potency.
-
Novel Activity : The altered conformation may lead to binding at a different site or to a completely different receptor, resulting in a new biological activity.
Chapter 4: Strategic Selection and Applications
The decision to use this compound or FMOC-L-DAB(Z)-OH should be driven by the desired final properties of the peptide.
-
Choose FMOC-L-DAB(Z)-OH when:
-
The goal is to maintain the natural L-backbone conformation.
-
The Dab residue is used as a lysine analog for introducing a positive charge or as a scaffold for branching/cyclization without disrupting the native structure.
-
The peptide is intended for in vitro assays where proteolytic stability is not a concern.
-
-
Choose this compound when:
Chapter 5: Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may require optimization based on the specific sequence and resin.
Protocol 1: Standard Coupling of FMOC-D/L-DAB(Z)-OH
This protocol describes the incorporation of the Dab derivative onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation : Swell the peptide-resin (1 eq.) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Amino Acid Activation : In a separate vessel, dissolve FMOC-D/L-DAB(Z)-OH (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Monitoring : Perform a qualitative Kaiser test to monitor for the absence of free primary amines.[1] A negative result (yellow beads) indicates successful coupling. If the test is positive, the coupling step may be repeated.
-
Washing : Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash thoroughly as in step 5. The resin is now ready for the next coupling cycle.[11]
Protocol 2: On-Resin Selective Deprotection of the Z-Group
This protocol is for removing the side-chain Z-group while the peptide remains attached to the resin.
-
Resin Preparation : Swell the peptide-resin containing the Dab(Z) residue in DCM.
-
Hydrogenolysis : Suspend the resin in a suitable solvent mixture (e.g., DMF/DCM). Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C). Purge the vessel with hydrogen gas (or use a hydrogen source like formic acid) and stir the reaction for 2-24 hours.
-
Catalyst Removal : Filter the resin to remove the palladium catalyst and wash extensively with DMF and DCM.
-
Verification : Confirm the removal of the Z-group by mass spectrometry analysis of a small cleavage sample. The side-chain amine is now available for further functionalization.
Protocol 3: Global Deprotection and Resin Cleavage
This is the final step to obtain the crude peptide.
-
Resin Preparation : Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature. The Z-group will be cleaved by the strong acid.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation : Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Chapter 6: Data Summary and Characterization
The choice between the D- and L-isomers is a critical design parameter that significantly influences the final product.
| Property | FMOC-L-DAB(Z)-OH | This compound |
| Stereochemistry | (S)-enantiomer | (R)-enantiomer |
| Backbone Conformation | Maintains natural L-configuration | Disrupts L-configuration; can induce turns |
| Proteolytic Stability | Susceptible to degradation | High resistance to degradation[16] |
| Primary Application | Scaffolding, branching, Lysine isostere | Enhancing stability, peptidomimetics[17] |
| CAS Number | 252049-08-4[7] | 387824-79-5[9] |
Analytical Characterization : After synthesis, it is crucial to verify the integrity of the final peptide. High-Performance Liquid Chromatography (HPLC) is used for purification and purity assessment. Mass Spectrometry (MS) confirms the correct molecular weight, verifying the incorporation of the Dab residue and the removal of all protecting groups. For peptides where stereochemical integrity is paramount, chiral amino acid analysis or chiral chromatography can be employed to confirm the absence of racemization.
Conclusion
This compound and FMOC-L-DAB(Z)-OH are not interchangeable reagents. They are distinct molecular tools that offer peptide chemists precise control over the stereochemical and, consequently, the biological properties of their synthetic targets. The L-isomer provides a means to build complex architectures like branched or cyclic peptides while retaining a natural backbone conformation. In contrast, the D-isomer is a powerful asset for drug development, offering a proven strategy to overcome the primary hurdle of proteolytic instability and to engineer specific, non-natural conformations for targeted biological activity. A thorough understanding of their stereochemical differences is fundamental to their rational and effective application, enabling the design and synthesis of next-generation peptide therapeutics with enhanced stability, potency, and selectivity.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2021, March 18). Z - Benzyloxycarbonyl.
- Vertex AI Search. (n.d.).
- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH 252049-08-4 wiki.
- Rodrigues, M., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Master Organic Chemistry. (2018, June 7).
- Royal Society of Chemistry. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems.
- Albericio, F., et al. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.
- Al-Obeed, O., et al. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH CAS#: 252049-08-4.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Santa Cruz Biotechnology. (n.d.). Fmoc-L-Dab(Z)-OH | CAS 252049-08-4.
- BenchChem. (n.d.). The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemicalBook. (2025, September 25). FMOC-DAB(Z)-OH | 252049-08-4.
- Kiyota, T., et al. (n.d.). Effect of D-Amino Acid-Containing Basic Peptides with Different Hydrophobicity on the Antimicrobial and Cytotoxic Activity. Bulletin of the Chemical Society of Japan | Oxford Academic.
- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemPep. (n.d.). 387824-79-5 | this compound.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. peptide.com [peptide.com]
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- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Solvation: A Technical Guide to Fmoc-D-Dab(Z)-OH Solubility for Peptide Synthesis
Foreword: The Critical Role of Solubility in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the success of each coupling step hinges on the complete and efficient dissolution of the incoming Fmoc-protected amino acid. Incomplete solubilization is a primary contributor to failed couplings, leading to deletion sequences and challenging purifications that compromise final peptide purity and yield. This guide provides an in-depth exploration of the solubility characteristics of Fmoc-D-2,4-diaminobutyric acid(Z)-OH (Fmoc-D-Dab(Z)-OH), a crucial building block for introducing conformational constraints and functionalization sites in peptide chains. As researchers and drug development professionals, a comprehensive understanding of its behavior in various solvents is not merely advantageous; it is fundamental to achieving robust and reproducible synthetic outcomes.
Understanding this compound: A Structural Perspective on Solubility
This compound is a non-proteinogenic amino acid derivative prized for its unique structural features.[1] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid- and hydrogenolysis-labile benzyloxycarbonyl (Z) group.[1] This orthogonal protection scheme allows for selective deprotection and modification of the side chain, enabling the synthesis of branched or cyclic peptides.[1]
However, the very features that make it synthetically valuable—the bulky, aromatic Fmoc and Z groups—also govern its solubility profile. These large, hydrophobic moieties significantly influence the molecule's ability to interact with and dissolve in different solvents.
Molecular Structure of this compound:
The solubility of this compound, like other Fmoc-protected amino acids, is a delicate interplay between the polarity of the solvent and the inherent properties of the molecule itself.
Dimethylformamide (DMF): The Workhorse Solvent
N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-based solid-phase peptide synthesis.[5][6] Its polar aprotic nature makes it an excellent solvent for a wide range of organic molecules, including protected amino acids.
While specific quantitative solubility data for this compound in DMF is not extensively published, empirical evidence from laboratories worldwide confirms its adequate solubility for standard coupling concentrations (typically 0.2 to 0.5 M). However, achieving complete dissolution can sometimes require more than simple mixing.
Key Considerations for Dissolving this compound in DMF:
-
Solvent Quality: The purity of DMF is paramount. The presence of amine impurities can lead to premature Fmoc deprotection, while water content can affect coupling efficiency.[5] Always use high-purity, amine-free DMF.
-
Temperature: Gentle warming can significantly enhance the rate of dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.
-
Agitation: Vigorous vortexing or sonication is often necessary to break down aggregates and achieve a clear solution.[7]
Comparative Solubility in Other Organic Solvents
While DMF is the primary choice, other solvents can be employed, either as alternatives or in co-solvent systems, to address specific solubility challenges. The selection of a solvent should always be guided by its compatibility with the solid support and the overall synthetic strategy.
| Solvent | Polarity | Suitability for SPPS | Notes on this compound Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Generally good solubility, may require sonication or gentle warming. The standard solvent for most applications.[5][8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often a stronger solvent than DMF for poorly soluble protected amino acids.[7] Can be a good alternative if solubility issues persist in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Excellent solvent for many organic compounds, but its higher viscosity and potential for side reactions with certain amino acids (like Met and Cys) require careful consideration.[9][10] |
| Dichloromethane (DCM) | Nonpolar | High | Often used for resin swelling and some coupling protocols.[5] The solubility of this compound is expected to be lower in DCM compared to DMF or NMP. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Used in some purification protocols and as a co-solvent. May be used to dissolve hydrophobic peptides.[10] |
| Tetrahydrofuran (THF) | Moderately Polar | Low | Not typically a primary solvent for coupling due to its lower polarity and potential to interfere with some coupling reagents. |
Expert Insight: The principle of "like dissolves like" is a useful starting point. The large, relatively nonpolar Fmoc and Z groups suggest that highly polar protic solvents like water or methanol will be poor choices for initial dissolution. Indeed, this compound is described as being only slightly soluble in water.[2][4]
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the choice of solvent can impact the dissolution of this compound. A thorough understanding of these variables is crucial for troubleshooting and optimizing your synthetic workflow.
-
Temperature: As with most dissolution processes, increasing the temperature generally increases solubility. However, this must be balanced against the thermal stability of the compound.
-
Particle Size: Smaller particle sizes present a larger surface area to the solvent, facilitating faster dissolution.[11]
-
Purity of the Amino Acid Derivative: Impurities can sometimes affect the crystal lattice and, consequently, the solubility.
-
Presence of Additives: In the context of a coupling reaction, the presence of activating agents (e.g., HBTU, HATU) and bases (e.g., DIPEA) in the solution can influence the overall solubility of the amino acid derivative.[6]
Experimental Protocol: A Self-Validating System for Dissolution
This protocol provides a robust, step-by-step methodology for the dissolution of this compound for use in SPPS. The inclusion of visual checks ensures a self-validating process.
Materials and Equipment:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Ultrasonic bath
-
Appropriate glass vial
Protocol:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Initial Agitation: Immediately cap the vial and vortex vigorously for 30-60 seconds.
-
Visual Inspection: Observe the solution. If undissolved particles remain, proceed to the next step.
-
Sonication: Place the vial in an ultrasonic bath for 2-5 minutes. The cavitation energy will help to break up any aggregates.
-
Second Visual Inspection: Check for a clear, homogenous solution. If particulates are still visible, gentle warming may be required.
-
Gentle Warming (Optional): Warm the solution to 30-40°C for a short period while continuing to agitate. Caution: Do not overheat, as this may cause degradation.
-
Final Confirmation: The final solution should be completely clear and free of any visible particles before being used in the coupling reaction.
Workflow for Dissolving this compound
Sources
- 1. nbinno.com [nbinno.com]
- 2. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
- 3. FMOC-DAB(Z)-OH | 252049-08-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. ascendiacdmo.com [ascendiacdmo.com]
An In-depth Technical Guide to the Storage and Stability of Fmoc-D-Dab(Z)-OH
Executive Summary: Preserving the Integrity of a Critical Reagent
Fmoc-D-Dab(Z)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct and orthogonal protecting groups, allows for the strategic incorporation of a diaminobutyric acid residue, which is pivotal for creating peptides with modified structural constraints, enhanced biological activity, or sites for specific chemical conjugation. The high reactivity and financial value of this reagent demand a rigorous understanding of its stability profile. This guide provides a comprehensive framework for its storage, handling, and stability assessment, moving beyond simple instructions to explain the underlying chemical principles that govern its integrity. Adherence to these guidelines is critical for ensuring batch-to-batch reproducibility, maximizing peptide yield and purity, and preventing the costly failure of complex synthetic routes.
Chemical Profile and Structural Rationale
To effectively manage the stability of this compound, one must first appreciate its molecular structure and the specific roles and liabilities of each constituent part.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the alpha-amine, this is the temporary protecting group. Its defining characteristic is its lability to basic conditions, typically piperidine, which proceeds via a β-elimination mechanism[1][2]. This property is fundamental to the iterative cycle of SPPS. However, this base sensitivity also represents a primary stability concern.
-
Z (Benzyloxycarbonyl or Cbz) Group: Protecting the side-chain gamma-amine, the Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin[3][4]. It is considered an orthogonal protecting group and is typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C)[3][5].
-
D-Dab Core: The D-2,4-diaminobutyric acid core provides the structural backbone. The D-chiral configuration is stable under recommended storage conditions and not prone to racemization[6].
The compound typically presents as a white crystalline powder with slight solubility in water[7].
Diagram 1: Chemical structure of this compound.
Core Stability Principles and Degradation Pathways
The long-term viability of this compound is threatened by three primary environmental factors: temperature, moisture, and atmospheric conditions. Understanding these threats allows for proactive mitigation.
Susceptibility to Moisture (Hydrolysis)
Moisture is the most critical factor impacting the stability of Fmoc-protected amino acids[6][8]. Atmospheric water can initiate two primary degradation reactions:
-
Ester Hydrolysis: The carboxylic acid can be susceptible to reactions in the presence of moisture, although this is less common under simple storage.
-
Fmoc Group Hydrolysis: More significantly, moisture can facilitate the slow hydrolysis of the Fmoc-carbamate linkage, especially if trace basic or acidic impurities are present.
Thermal Sensitivity
While stable at ambient temperatures for short durations, elevated temperatures accelerate all degradation processes[9]. The Fmoc group, in particular, can undergo thermal cleavage at temperatures approaching 120°C, even without a base[6]. Long-term storage at room temperature is not recommended as it can lead to a gradual decline in purity.
Potential Degradation Pathways
The primary degradation pathways involve the cleavage of the protecting groups.
-
Premature Fmoc-Deprotection: Exposure to any basic environment (e.g., amine vapors in the lab, basic impurities on glassware) can cleave the Fmoc group, yielding the free alpha-amine. This is the most common degradation pathway.
-
Z-Group Cleavage: While robust, the Z group is not impervious. It can be cleaved by strong acids or reducing conditions[3]. Accidental exposure to such reagents, or storage in an environment with reactive vapors, could compromise the side-chain protection.
-
Oxidation: While the Dab core is not highly susceptible, amino acids containing residues like Met or Trp are prone to oxidation[10]. As a general best practice, minimizing exposure to atmospheric oxygen is prudent.
Diagram 2: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
A disciplined approach to storage and handling is essential for preserving the reagent's integrity.
Quantitative Storage Recommendations
The following conditions are recommended based on established best practices for high-purity Fmoc-amino acids.
| Parameter | Recommended Condition | Rationale & Causality |
| Long-Term Storage (>1 month) | -20°C or lower in a freezer [7][8]. | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition, ensuring maximal shelf-life[10]. |
| Short-Term Storage (<1 month) | 2°C to 8°C in a refrigerator [11]. | Sufficiently slows degradation for routine use. Acceptable for working stock but not archival storage[8]. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) [7][8]. | Displaces atmospheric oxygen and, more importantly, moisture. This directly prevents oxidative degradation and hydrolysis[6]. |
| Moisture Control | Tightly sealed container, stored in a desiccator [8]. | Minimizes the ingress of atmospheric moisture, which is the primary catalyst for the hydrolysis of the Fmoc group[6]. |
| Light Exposure | Store in an opaque or amber container in the dark [7][10]. | Protects against potential photolytic degradation. While the fluorenyl group is generally stable, this is a standard precaution for complex organic molecules. |
Step-by-Step Handling and Dispensing Workflow
Incorrectly dispensing the reagent can introduce more degradation risk than months of improper storage. The following workflow is a self-validating system to prevent contamination.
Diagram 3: Workflow for proper handling and dispensing.
Experimental Protocol: Purity Assessment by RP-HPLC
Regularly assessing the purity of your this compound stock, especially for a new batch or after long-term storage, is a critical quality control step.
Objective
To determine the purity of this compound and identify potential degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical RP-HPLC system with a UV detector (265 nm or 301 nm)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate the resulting chromatogram.
-
The main peak corresponds to the intact this compound.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Potential degradation products, such as the Fmoc-deprotected species (H-D-Dab(Z)-OH), will typically elute earlier (be more polar) than the parent compound.
-
Conclusion and Best Practices
The chemical integrity of this compound is not a passive state but one that must be actively maintained. The foundational principles for its preservation are the rigorous exclusion of moisture and the control of temperature . Long-term storage at -20°C under a dry, inert atmosphere is the gold standard[7][8]. Equally important is a disciplined handling protocol that prevents the introduction of contaminants during dispensing. By implementing the guidelines detailed in this document—from understanding the inherent chemical liabilities to performing routine purity checks—researchers can ensure the reliability of this critical reagent, leading to more successful and reproducible outcomes in peptide synthesis.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
LabAlley. (n.d.). Fmoc-dab(z)-oh, min 95%, 1 gram. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Capot Chemical. (2019, September 27). MSDS of Fmoc-Dab(Fmoc)-OH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Reddit. (2021, September 4). How stable are Fmoc amino acids at room temp?. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Chiral Purity Considerations for Fmoc-D-Dab(Z)-OH: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
As a Senior Application Scientist, I've seen firsthand how the success of complex peptide synthesis hinges on the quality of its fundamental building blocks. Among these, non-proteinogenic amino acids like N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Z)-OH, offer unique functionalities for creating advanced therapeutic peptides. However, their utility is directly tied to a critical, and often challenging, quality attribute: chiral purity.
The therapeutic effect of a peptide is dictated by its precise three-dimensional structure, which is a direct consequence of the stereochemistry of its constituent amino acids.[1][2] The presence of an undesired L-enantiomer in a starting material like this compound can introduce diastereomeric impurities into the final peptide.[2][3] These impurities can be difficult to separate and may lead to products with reduced efficacy, altered biological activity, or even undesirable toxicological effects.[4] This guide provides an in-depth examination of the sources of chiral impurity for this compound and the rigorous analytical methodologies required to ensure its stereochemical integrity.
The Molecular Structure and Its Implications
To understand the challenges associated with the chiral purity of this compound, we must first appreciate its structure. It is a derivative of 2,4-diaminobutyric acid, a non-proteinogenic amino acid, featuring three key components: the D-configured chiral center, the acid-labile Fmoc protecting group on the α-amino group, and the Z (or Cbz) protecting group on the side-chain γ-amino group.
Caption: Chemical structure of this compound.
The α-proton (the hydrogen attached to the chiral carbon) is susceptible to abstraction, particularly under basic conditions or during the activation of the carboxyl group for peptide coupling. This abstraction can lead to a temporary loss of chirality and subsequent re-protonation can yield a mixture of D- and L-enantiomers, a process known as racemization.[5][6]
Sources of Chiral Impurity: Synthesis and Handling
Chiral impurities can be introduced at two primary stages: as contaminants in the initial starting material or through racemization during peptide synthesis.
Impurities from Starting Materials
The enantiomeric purity of this compound is fundamentally dependent on the stereochemical integrity of the raw materials and the synthesis process used by the manufacturer. While suppliers often provide a certificate of analysis with a stated purity of ≥97% or higher, it is crucial for researchers to independently verify the chiral purity of each batch.
Racemization During Peptide Synthesis
Even with a chirally pure starting material, racemization can occur during the peptide synthesis workflow.[3][7] The most critical step for racemization is the activation of the carboxylic acid group required for amide bond formation.[8][9]
The mechanism often involves the formation of a planar oxazolone intermediate. The longer this activated intermediate persists, especially in the presence of a base, the higher the risk of racemization.
Caption: General mechanism for racemization during peptide coupling.
Factors that increase the risk of racemization include:
-
Strong Bases: The choice of base during coupling has a significant impact. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA).[5][6]
-
Coupling Reagents: Certain coupling reagents are more prone to causing racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming activated esters that are more resistant to oxazolone formation.[5][8]
-
Extended Reaction Times: Longer pre-activation or coupling times increase the window of opportunity for the activated amino acid to racemize before it couples to the peptide chain.[9]
Analytical Methods for Chiral Purity Determination
Rigorous analytical control is essential to quantify the enantiomeric purity of this compound. While several techniques exist, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[10][11]
| Feature | Chiral HPLC | Chiral GC-MS | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[4] | Separation of volatile, derivatized enantiomers on a chiral column.[12] | Differential migration of enantiomers in an electric field with a chiral selector.[9] |
| Sensitivity | High (can detect ≤0.1% of the minor enantiomer).[4] | Very High.[12] | High, with low sample consumption.[9] |
| Sample Prep | Minimal; direct injection of the dissolved sample.[11] | Requires derivatization to increase volatility.[11][12] | Minimal, but method development can be complex. |
| Primary Use | Routine quality control, high accuracy and robustness.[10] | High-sensitivity applications, impurity identification. | Analysis of complex mixtures and small sample volumes. |
Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for determining the enantiomeric purity of Fmoc-protected amino acids due to its high resolution, accuracy, and straightforward implementation.[10][11] The technique relies on a chiral stationary phase (CSP) that interacts stereoselectively with the D- and L-enantiomers, resulting in different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for this class of compounds.[4][13]
Experimental Protocol: Chiral Purity Determination by HPLC
Objective: To separate and quantify the L-enantiomer impurity in a sample of this compound.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., CHIRALPAK® IC) is a suitable starting point.[4]
-
This compound sample.
-
Fmoc-L-Dab(Z)-OH reference standard (or a racemic Fmoc-DL-Dab(Z)-OH standard).
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Mobile phase additive (e.g., trifluoroacetic acid (TFA) or formic acid).
2. Chromatographic Conditions (Typical Starting Point):
-
Column: CHIRALPAK® IC (or similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or ethanol) and an aqueous buffer (e.g., water with 0.1% TFA). The exact ratio must be optimized.[4][10]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (for the Fmoc group).[10]
-
Injection Volume: 5 - 10 µL
3. Procedure:
-
Standard Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the Fmoc-L-Dab(Z)-OH reference standard or the racemic standard in the mobile phase. This is used to identify the retention time of the undesired L-enantiomer.
-
Sample Preparation: Prepare a solution of the this compound sample at the same concentration as the standard.
-
System Suitability: Inject the standard solution. The chromatogram should show a sharp, well-defined peak for the L-enantiomer (or two well-resolved peaks for the racemic standard).
-
Sample Analysis: Inject the this compound sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers in the sample chromatogram based on the retention times from the standard injection.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the L-enantiomer impurity using the formula: % L-enantiomer = [Area(L) / (Area(D) + Area(L))] x 100
-
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion and Recommendations
The stereochemical integrity of this compound is a non-negotiable prerequisite for the synthesis of high-quality, reliable peptides for research and therapeutic development.[13][14] A thorough understanding of potential sources of racemization, coupled with robust analytical verification, forms the cornerstone of quality control.
As a Senior Application Scientist, my recommendation is unequivocal: trust, but verify. While supplier specifications provide a baseline, independent chiral purity analysis via a validated HPLC method should be a mandatory step in the quality control workflow for every incoming batch of chiral amino acid derivatives. This diligence ensures that downstream synthesis efforts are built upon a foundation of the highest possible quality, ultimately saving time, resources, and safeguarding the integrity of the final product.[7]
References
-
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 867–882. Retrieved from [Link]
-
Strege, M., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Sci-Hub. Retrieved from [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(21), 2465-2476. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Komaravolu, Y., et al. (2020). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. Retrieved from [Link]
-
Why Peptide Purity Matters in Laboratory Research. (2024). Medium. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved from [Link]
-
Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
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- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. medium.com [medium.com]
- 8. peptide.com [peptide.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
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- 14. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among the arsenal of protective chemistries, two strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these two methodologies is a critical decision that dictates the entire synthetic workflow, from resin selection to the final cleavage and deprotection steps. This guide provides a comprehensive analysis of the fundamental differences between Fmoc and Boc protecting groups, offering field-proven insights to inform your synthetic strategy.
The Core Principle: A Dichotomy of Lability and Orthogonality
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability.[1] The Boc group is labile to acid, while the Fmoc group is labile to base.[1][2] This fundamental difference underpins the concept of orthogonality , which is the ability to selectively remove one type of protecting group in the presence of others.[][4]
-
Fmoc/tBu Strategy (Orthogonal): This is the most widely adopted method in modern peptide synthesis.[5] It employs the base-labile Fmoc group for temporary α-amino protection and acid-labile groups, predominantly based on the tert-butyl (tBu) cation, for permanent side-chain protection.[][5] This true orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups.[][6]
-
Boc/Bzl Strategy (Semi-Orthogonal): This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based (Bzl) groups for side-chain protection.[4][7] This system is considered semi-orthogonal because both the Boc and Bzl groups are removed by acid, albeit of different strengths.[1] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more robust Bzl groups require a strong acid, such as hydrofluoric acid (HF), for cleavage.[4][7]
Chemical Mechanisms: A Tale of Two Reactions
The distinct lability of Fmoc and Boc groups stems from their unique deprotection mechanisms.
Fmoc Deprotection: A Base-Induced β-Elimination
The removal of the Fmoc group is a classic example of a β-elimination reaction initiated by a base.[]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[][8][9]
-
β-Elimination: This deprotonation leads to a β-elimination, releasing the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[4][9]
-
Scavenging: The secondary amine used for deprotection also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[4][8]
Figure 1: Fmoc deprotection mechanism via β-elimination.
Boc Deprotection: An Acid-Catalyzed Fragmentation
The Boc group is removed through an acid-catalyzed mechanism involving the formation of a stable carbocation.[10]
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[10][11]
-
Fragmentation: The protonated group fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.[10][12]
-
Carbocation Quenching: The highly reactive tert-butyl cation can cause unwanted side reactions, such as the alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Cys).[4][13] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are added to the cleavage cocktail to quench the carbocation.[13]
Figure 2: Boc deprotection mechanism via acid-catalyzed fragmentation.
Comparative Analysis: Head-to-Head
The choice between Fmoc and Boc strategies involves a trade-off between several factors.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mildly basic conditions (e.g., 20% piperidine in DMF).[14][15] | Moderately acidic conditions (e.g., 25-50% TFA in DCM).[4][11] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt).[] | Very strong acid-labile (e.g., Bzl).[4] |
| Final Cleavage | Strong acid (e.g., TFA with scavengers).[7] | Very strong acid (e.g., HF, TFMSA).[7][16] |
| Orthogonality | Fully orthogonal.[][5] | Semi-orthogonal.[1] |
| Reaction Conditions | Milder overall, reducing side reactions for sensitive residues.[][17] | Harsher, repeated acid treatment can lead to side-chain modifications.[18] |
| Aggregation | More frequent, especially for hydrophobic sequences.[7] | Less frequent, as acid deprotection protonates the N-terminus, disrupting aggregation.[7] |
| Automation | Highly amenable to automated synthesis.[15][] | Can be automated, but requires specialized equipment for handling HF.[20] |
| Safety | Relatively safe reagents.[7] | Requires handling of highly corrosive and toxic HF.[16] |
| Cost | Fmoc-protected amino acids are generally more expensive.[] | Boc-protected amino acids are typically less expensive.[] |
Practical Considerations and Experimental Workflows
The Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
The Fmoc strategy has become the dominant choice for routine peptide synthesis due to its milder conditions and amenability to automation.[20]
Figure 3: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Fmoc Deprotection
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[14][21]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the DBF-piperidine adduct.[22]
The Boc/Bzl Solid-Phase Peptide Synthesis Workflow
While less common for routine synthesis, the Boc strategy remains valuable for synthesizing long, difficult, or hydrophobic peptides where aggregation is a concern.[7][20]
Experimental Protocol: Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[23]
-
Drain the deprotection solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[11]
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to regenerate the free amine for the next coupling step.[4][23]
Navigating Potential Side Reactions
Both strategies are susceptible to specific side reactions that can impact the purity and yield of the final peptide.
Common Side Reactions in Fmoc SPPS:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic imide under basic conditions, which can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[24][25]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with proline as the second residue.[25]
-
Racemization: Base-catalyzed racemization can occur, especially at the C-terminal cysteine residue.[24]
Common Side Reactions in Boc SPPS:
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of tryptophan, methionine, cysteine, and tyrosine.[4][26]
-
Trifluoroacetylation: The newly deprotected amine can be acylated by TFA.[26]
-
Chain Cleavage: Repeated acid treatment can cause premature cleavage of the peptide from the resin, particularly with acid-sensitive linkers.[23]
-
Modification of Glutamic Acid: The side-chain carboxyl group of glutamic acid can form a pyroglutamyl residue or react with scavengers during HF cleavage.[25]
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc protecting groups is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the specific requirements of the peptide to be synthesized, the available resources, and the expertise of the researcher.
The Fmoc strategy is generally the preferred method for routine synthesis of a wide range of peptides due to its mild reaction conditions, compatibility with a diverse array of sensitive amino acids, and ease of automation.[20] Its fully orthogonal nature provides a high degree of control over the synthetic process.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool for tackling challenging sequences, particularly those prone to aggregation.[7][20] Its long history has resulted in well-established protocols for synthesizing complex peptides and small proteins.
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both the Fmoc and Boc strategies empowers researchers to make informed decisions, troubleshoot potential issues, and successfully synthesize their target peptides with high purity and yield.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
PubMed. (2017). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
Springer Nature Experiments. (2002). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
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- 18. total-synthesis.com [total-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 22. peptide.com [peptide.com]
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- 25. peptide.com [peptide.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dab(Z)-OH
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of synthetic peptides with enhanced stability, novel structural motifs, and tailored biological activities. Among these, D-2,4-diaminobutyric acid (D-Dab) offers a unique scaffold for creating branched or cyclic peptides. This guide provides a comprehensive protocol for the use of Fmoc-D-Dab(Z)-OH in solid-phase peptide synthesis (SPPS). The central theme is the strategic exploitation of its orthogonal protection scheme, where the base-labile Nα-Fmoc group and the acid/hydrogenolysis-labile Nγ-Z (benzyloxycarbonyl) group allow for precise, sequential chemical manipulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for advanced peptide design.
The Principle of Orthogonality: The Power of this compound
The utility of this compound in sophisticated peptide synthesis stems from its orthogonal protecting groups.[1][2] In an orthogonal system, each class of protecting group can be removed under specific conditions without affecting the others.[2]
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the alpha-amino function, which participates in the formation of the peptide backbone. It is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This removal is the core repetitive step in the elongation of the peptide chain during Fmoc-based SPPS.
-
Nγ-Z (Benzyloxycarbonyl) group: This group protects the side-chain gamma-amino function. It is stable to the basic conditions used for Fmoc removal, allowing the peptide chain to be assembled without interference. The Z group is typically removed under strong acidic conditions during the final cleavage step or, alternatively, via catalytic hydrogenation.[1]
This dual-protection strategy is the key to its utility, enabling chemists to build a linear peptide sequence and then, if desired, selectively deprotect and functionalize the Dab side chain. This is crucial for synthesizing peptides with branched structures, for cyclization, or for conjugating other molecules like fluorophores or lipids.[1]
Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted based on the specific loading of the resin used.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| This compound | Purity >98% (HPLC) |
| SPPS Resin (e.g., Rink Amide, Wang) | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | HPLC grade |
| Piperidine | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Coupling Reagent (e.g., HBTU, HATU) | >98% |
| Trifluoroacetic acid (TFA) | >99% |
| Scavengers (TIPS, H₂O, EDT, etc.) | Reagent grade |
| Diethyl ether (cold) | Anhydrous |
Standard SPPS Cycle for Chain Elongation
This cycle is repeated for each amino acid, including this compound, to assemble the desired peptide sequence.
Protocol 1: Fmoc Deprotection
-
Rationale: The acidic proton on the fluorene ring of the Fmoc group is abstracted by the base (piperidine), leading to a β-elimination reaction that liberates the free amine. Piperidine also serves as a crucial scavenger for the resulting dibenzofulvene byproduct, preventing its reaction with the newly deprotected amine.[2][4]
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection.[5][6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Coupling of this compound
-
Rationale: The carboxylic acid of the incoming amino acid is activated to facilitate the formation of a stable amide bond with the free N-terminal amine of the growing peptide chain. Uronium/aminium salt-based reagents like HBTU or HATU form highly reactive intermediates in the presence of a non-nucleophilic base (DIPEA), leading to efficient and rapid coupling.[3][7]
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) in the presence of DIPEA (6 eq.) in DMF. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a more potent activator like HATU can be used.[3]
-
Monitoring: Perform a qualitative Kaiser test to monitor the reaction's completion.[8] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (beads turn dark blue), a second coupling (recoupling) is required.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) followed by DCM (3 times).
Final Cleavage and Global Deprotection
-
Rationale: This final step uses a strong acid, TFA, to cleave the ester or amide linkage attaching the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups, including the Z-group on the Dab side chain.[9] Highly reactive carbocations are generated during this process, which can cause unwanted modifications to sensitive residues. Scavengers are added to the cleavage cocktail to trap these reactive species.[10]
Table 1: Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Use Case |
| Standard | TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) | For peptides without sensitive residues like Cys, Met, or Trp.[11][12] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[8][10][13] |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | An "odorless" alternative to Reagent K, suitable for many applications but may not prevent Met oxidation.[13] |
Protocol 3: Cleavage from Resin
-
Wash the fully assembled peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the appropriate cleavage cocktail (see Table 1) to the dry resin (e.g., 10 mL for a 0.1 mmol synthesis).
-
Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin through a fritted syringe and collect the filtrate. Wash the resin once more with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description & Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance or peptide aggregation prevents complete reaction.[14] | Perform a double coupling, switch to a more potent activator (e.g., HATU), increase coupling time, or use a low-substitution resin.[3] |
| Diketopiperazine Formation | Intramolecular cyclization and cleavage of the dipeptide from the resin, common with Pro or Gly at the C-terminus.[3][14] | Use 2-chlorotrityl chloride resin which sterically hinders this reaction. Couple a pre-formed Fmoc-dipeptide instead of two single amino acids.[14] |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, leading to chain termination or formation of β-peptide linkages.[14][15] | Add 1% HOBt to the piperidine deprotection solution. Use faster deprotection protocols with stronger, non-nucleophilic bases like DBU (use with caution).[16] |
| Incomplete Z-Group Removal | Insufficient acidolysis during the final cleavage step. | Extend the TFA cleavage time to 4 hours. Ensure an adequate amount of scavenger is present, especially for peptides with multiple protecting groups. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex peptides. Its orthogonal protection scheme provides the synthetic chemist with precise control over both backbone elongation and side-chain functionalization. By understanding the causality behind each step—from the base-catalyzed Fmoc deprotection to the acid-mediated final cleavage—researchers can effectively troubleshoot and optimize their synthetic strategies. Adherence to the detailed protocols and awareness of potential side reactions outlined in this guide will enable the successful synthesis of novel peptide structures for a wide range of applications in research and drug development.
References
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available at: [Link]
-
The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
-
A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ResearchGate. Available at: [Link]
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications. Available at: [Link]
-
Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. ResearchGate. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Cleavage Cocktail Selection. CDN. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Org Biomol Chem. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synbio Technologies. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: [Link]
- Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents.
- Cleavage of synthetic peptides. Google Patents.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]
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- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
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- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
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Application Note: Catalytic Transfer Hydrogenation for Z-Group Deprotection on Solid Support
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Amine Protection Strategy
The benzyloxycarbonyl (Z or Cbz) group, introduced by Zervas in the 1930s, remains a cornerstone in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS).[1] Its robustness against a wide range of chemical conditions allows for intricate, multi-step synthetic routes. However, the classical method for its removal—catalytic hydrogenolysis using high-pressure hydrogen gas—presents significant safety and logistical challenges, especially at scale.[1][2]
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and convenient alternative. This technique circumvents the need for hazardous hydrogen gas by utilizing a stable, liquid or solid hydrogen donor in conjunction with a metal catalyst, typically palladium on carbon (Pd/C).[2][3] The reaction proceeds under mild, often ambient, conditions, offering high chemoselectivity and making it exceptionally well-suited for delicate substrates attached to a solid support. This application note provides a comprehensive guide to the theory, practical application, and optimization of CTH for the deprotection of Z-protected amines in a solid-phase context.
The Principle and Mechanism of Catalytic Transfer Hydrogenation
CTH is a heterogeneously catalyzed process where hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst surface. The overall reaction for Z-group removal results in the free amine, toluene, and carbon dioxide, ensuring a clean transformation with volatile byproducts.[2]
The Mechanism involves several key steps:
-
Donor Decomposition: The hydrogen donor (e.g., ammonium formate) adsorbs onto the palladium surface and decomposes to generate active hydrogen species (hydrides) bound to the catalyst. In the case of formate, it decomposes into CO₂ and palladium hydride species.
-
Substrate Adsorption: The Z-protected amine, attached to the solid support, coordinates to the palladium surface at the benzylic position.
-
Hydrogenolysis: The palladium hydride attacks the benzylic C-O bond, cleaving it and forming toluene.
-
Decarboxylation & Product Release: The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide. The deprotected resin and byproducts are then desorbed from the catalyst surface.
This process is highly efficient and avoids the high pressures and specialized equipment required for traditional hydrogenolysis.[3]
Caption: The general mechanism of Z-group deprotection via CTH.
Optimizing the CTH Reaction: Key Parameters
The success of CTH on a solid support hinges on the careful selection of the catalyst, hydrogen donor, solvent, and reaction conditions.
Catalyst Selection
The most common catalyst is 10% Palladium on Carbon (Pd/C).[4] It offers a high surface area and excellent activity. For certain substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, particularly if catalyst poisoning is a concern. The catalyst is used in catalytic amounts, typically 5-10 mol% relative to the substrate, although in SPPS it is often calculated as a weight ratio to the resin (e.g., 1/5 to 1/10 the weight of the peptide-resin).
The Hydrogen Donor
The choice of hydrogen donor is critical for reaction efficiency and compatibility with the substrate. Ammonium formate is the most widely used and versatile donor for this transformation.[5]
Table 1: Comparison of Common Hydrogen Donors for CTH
| Hydrogen Donor | Typical Equivalents | Typical Conditions | Advantages | Disadvantages |
| Ammonium Formate | 3 - 5 | RT to 40°C | Highly efficient, mild, neutral pH, byproducts (CO₂, NH₃) are volatile.[1] | Can be a source of ammonia for side reactions if not used carefully. |
| Formic Acid | 4 - 10 | RT to 60°C | Effective, inexpensive.[6] | Acidic conditions may not be suitable for all substrates; can lead to N-formylation. |
| 1,4-Cyclohexadiene | 5 - 10 | 40°C to 80°C | Neutral, byproducts (benzene) are volatile. | Higher temperatures often required; less reactive than formates. |
| Isopropanol | Solvent | 60°C to 82°C | Inexpensive, acts as both solvent and donor.[7] | Requires higher temperatures and specific catalysts (e.g., Ru, Ir based).[7] |
Solvent Choice
The solvent must effectively swell the solid support resin to ensure reagent access to the reaction sites. For common polystyrene resins (e.g., Merrifield, Wang), solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are suitable. For CTH reactions, a co-solvent like methanol or ethanol is often used as they are excellent solvents for hydrogen donors like ammonium formate.[1] A typical solvent system might be DMF:MeOH or THF:MeOH.
Detailed Experimental Protocol
This protocol provides a general method for the CTH-mediated deprotection of a Z-protected amine on a polystyrene-based solid support.
Materials and Reagents:
-
Z-protected amino-functionalized resin (e.g., Z-Lys-Wang Resin), 100-200 mesh, ~1.0 mmol/g substitution.
-
Palladium on Carbon (10% Pd/C, ~50% water wet). Caution: Dry Pd/C is pyrophoric.[2]
-
Ammonium Formate (HCOONH₄).
-
Solvents: DMF, Methanol (MeOH), DCM (all synthesis grade).
-
Washing Solvents: DMF, MeOH, DCM.
-
Inert Gas (Nitrogen or Argon).
-
Solid Phase Synthesis Vessel.
Workflow Diagram
Caption: Standard experimental workflow for CTH on a solid support.
Step-by-Step Procedure:
-
Resin Swelling: Place the Z-protected resin (1.0 eq) in a suitable reaction vessel. Add the primary swelling solvent (e.g., DMF, ~10 mL per gram of resin) and gently agitate under an inert atmosphere for 30 minutes.
-
Solvent Exchange: Drain the swelling solvent. Wash the resin twice with the chosen reaction solvent mixture (e.g., 1:1 DMF:MeOH) to equilibrate the resin.
-
Reagent Preparation & Addition:
-
Prepare a solution of ammonium formate (4 eq) in the reaction solvent.
-
In a separate vial, carefully weigh the 10% Pd/C catalyst (approx. 0.25x the weight of the resin). Expert Tip: To avoid handling the pyrophoric dry powder, slurry the wet catalyst in a small amount of the reaction solvent before addition.
-
-
Reaction Execution:
-
Add the ammonium formate solution to the swollen resin.
-
Carefully transfer the Pd/C slurry to the reaction vessel.
-
Seal the vessel and agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature.
-
-
Monitoring the Reaction:
-
After 2-4 hours, briefly stop agitation and take a small sample of resin beads.
-
Wash the beads thoroughly with DCM and MeOH and dry them.
-
Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection. If the test is negative or weak, allow the reaction to proceed for another 1-2 hours and re-test.
-
-
Catalyst Removal and Washing:
-
Once the reaction is complete, drain the reaction mixture through a filter cannula. Crucially, the palladium catalyst must be completely removed.
-
Wash the resin extensively to remove all traces of the catalyst and soluble byproducts. A recommended washing sequence is:
-
DMF (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
The deprotected resin is now ready for the next step in the synthesis.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and their solutions.
Table 2: Troubleshooting CTH Deprotection on Solid Support
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Catalyst Poisoning: Substrate contains sulfur (Met, Cys) or other poisoning functionalities.[2] 2. Insufficient Agitation: Poor mixing limits catalyst contact with the resin-bound substrate.[8] 3. Poor Resin Swelling: Incorrect solvent choice prevents reagent access. 4. Inactive Catalyst: Catalyst is old or has been improperly handled.[9] | 1. Use a more robust catalyst like Pd(OH)₂/C or increase catalyst loading. If sulfur is present, consider an orthogonal protecting group strategy. 2. Ensure consistent and vigorous agitation (shaking or bubbling). 3. Verify solvent compatibility with your resin type. Consider adding a better swelling solvent like DCM or THF. 4. Use a fresh batch of catalyst. |
| Side Reactions (e.g., N-formylation) | Use of formic acid as a hydrogen donor can sometimes lead to formylation of the newly deprotected amine. | Switch to ammonium formate, which provides milder, neutral conditions. Ensure all formic acid is washed away if it was used in a prior step. |
| Difficulty Filtering Catalyst | Fine particles of Pd/C can clog the filter frit of the reaction vessel. | Allow the resin and catalyst to settle before draining. Apply pressure slowly. If clogging persists, transfer the entire slurry to a larger fritted funnel for filtration. |
| Kaiser Test is Ambiguous | Secondary amines (like proline) give a weaker color (yellow/brown) with the Kaiser test. | For secondary amines, use an alternative test like the chloranil test to confirm deprotection. |
Conclusion
Catalytic Transfer Hydrogenation is a safe, mild, and highly efficient method for the removal of the Z-protecting group in solid-phase synthesis. By eliminating the need for high-pressure hydrogen gas, it enhances laboratory safety and simplifies the experimental setup. Its high chemoselectivity and compatibility with many functional groups make it an invaluable tool for modern peptide and small molecule synthesis. Careful optimization of the catalyst, hydrogen donor, and solvent system, as described in this guide, will ensure reliable and high-yielding deprotection for a broad range of applications.
References
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? [Online] Available at: [Link]
-
Reddy, A. S., & Ur-Rahman, A. (1995). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 34B, 83-85. [Online] Available at: [Link]
-
Banik, B. K. (2003). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Online] Available at: [Link]
-
Rao, H. S. P., & Reddy, K. S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Online] Available at: [Link]
-
Khan, S. A., & Sivanandaiah, K. M. (1978). Catalytic Transfer Hydrogenation in Solid-Phase Peptide Synthesis: Synthesis of Bradykinin. Synthesis, 1978(10), 750-751. [Online] Available at: [Link]
-
Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(15), 3539-3544. [Online] Available at: [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Online] Available at: [Link]
-
Cortes-Clerget, M., et al. (2017). Supporting Information for Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry. [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Online] Available at: [Link]
-
Rautiainen, S., et al. (2023). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. Catalysts, 13(10), 1361. [Online] Available at: [Link]
-
Al-Shargabi, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1451. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid [mdpi.com]
- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-D-Dab(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The synthesis of structurally complex peptides, such as branched peptides, is a cornerstone of modern drug discovery and development. These molecules offer significant advantages, including enhanced biological stability and the potential for multivalent interactions with therapeutic targets.[1] This guide provides a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Z)-OH), a critical building block for the controlled, site-specific synthesis of branched peptides. We will delve into the principles of orthogonal protection, step-by-step solid-phase peptide synthesis (SPPS) methodologies, and the critical considerations for successful synthesis and characterization.
Introduction: The Strategic Advantage of Branched Peptides and the Role of this compound
Linear peptides, while biologically significant, are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. Branched peptides, characterized by multiple peptide chains linked to a central scaffold, exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1] This structural modification can also enhance receptor binding affinity through multivalent interactions.[1][2]
The synthesis of such complex structures necessitates a sophisticated chemical strategy, primarily revolving around the concept of orthogonal protecting groups .[3][4] An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic pathway.[3][5]
This compound is an exemplary reagent that embodies this principle. It possesses two distinct amine protecting groups with different chemical labilities:[6]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amino group, it is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This is the standard temporary protecting group used for the iterative elongation of the peptide backbone in Fmoc-based SPPS.[5]
-
The Z (benzyloxycarbonyl or Cbz) group: Protecting the side-chain γ-amino group, it is stable to the basic conditions used for Fmoc removal.[6][7] The Z-group is typically removed under reductive conditions (e.g., catalytic hydrogenation) or by strong acids, thus providing the necessary orthogonality to the Fmoc group.[6][7]
This dual protection scheme allows for the assembly of the main peptide chain using standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain to initiate the growth of a second peptide chain, creating a defined branch point.[6]
Chemical Properties and Handling of this compound
A thorough understanding of the chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 252049-08-4[8][9] |
| Molecular Formula | C27H26N2O6[8] |
| Molecular Weight | 474.51 g/mol [8] |
| Appearance | White crystalline powder[8] |
| Solubility | Slightly soluble in water; soluble in DMF and other common organic solvents for peptide synthesis.[8][9] |
| Storage | Store in a cool, dry place, protected from moisture and light. Inert atmosphere at -20°C is recommended for long-term storage.[10] |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
Workflow for Branched Peptide Synthesis using this compound
The following diagram illustrates the overall workflow for the solid-phase synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis.
Detailed Protocols
The following protocols are generalized for manual Fmoc-SPPS. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.
-
Fmoc-protected amino acids: Including this compound.
-
Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF (v/v).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Z-Group Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method, though it requires specialized equipment and is performed after cleavage for solution-phase deprotection. For on-resin deprotection, alternative strategies might be necessary depending on the overall protection scheme. Note: On-resin catalytic hydrogenation can be challenging. An alternative is to complete the synthesis, cleave the peptide with the Z-group intact, and perform the deprotection in solution.
-
Cleavage Cocktail: A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[11] For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of TFA/TIS/water (95:2.5:2.5) may suffice.[11]
-
Precipitation and Wash: Cold diethyl ether.
Protocol: Main Chain Synthesis
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes.
-
Drain and repeat with fresh piperidine solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction. If positive (blue beads), repeat the coupling.
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the main peptide chain until the point of branching.
-
Incorporation of this compound: Couple this compound using the same procedure as in step 3.
-
Continue Main Chain Elongation: Continue with iterative deprotection and coupling cycles for the remaining residues of the main chain.
Protocol: Branch Synthesis
-
Selective Z-Group Deprotection (Solution Phase - Post Cleavage):
-
This is the more common and often more straightforward approach.
-
After completing the full peptide synthesis (including the main chain after the Dab residue), cleave the peptide from the resin with the Z-group intact (see section 4.4).
-
Purify the Z-protected branched peptide precursor.
-
Dissolve the peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by HPLC or Mass Spectrometry).
-
Filter off the catalyst and lyophilize the deprotected peptide.
-
-
On-Resin Branching (Requires Orthogonal N-terminal protection):
-
This is a more complex strategy. Before Z-group deprotection, the N-terminus of the main chain must be protected with a group orthogonal to both Fmoc and Z (e.g., a Boc group).
-
Perform on-resin Z-group removal (e.g., using specific catalytic transfer hydrogenation methods, though these can be challenging).
-
Proceed with iterative Fmoc-SPPS to build the branch chain from the deprotected Dab side-chain amine.
-
Protocol: Cleavage and Final Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the appropriate cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the sequence and protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Crude peptides require purification before use.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final branched peptide. MALDI-TOF or ESI-MS are typically used.[13]
-
Analytical HPLC: To assess the purity of the final product.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition.
-
NMR Spectroscopy: For detailed structural elucidation of complex peptides.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance; aggregation of peptide chains. | Extend coupling time; use a more potent coupling reagent like HATU; double couple the problematic residue. |
| Premature Z-Group Cleavage | Not typically an issue with standard Fmoc deprotection conditions. | Ensure piperidine solution is free of acidic contaminants. |
| Side Reactions During Cleavage | Scavengers are insufficient or inappropriate for the amino acid composition. | Use a comprehensive cleavage cocktail like Reagent K, especially for peptides containing Trp, Met, Cys, or Arg.[11] |
| Low Yield | Incomplete coupling at multiple steps; loss of peptide during workup. | Monitor each coupling step carefully (Kaiser test); ensure efficient precipitation and careful handling of the peptide pellet. |
Conclusion
This compound is an invaluable tool for the synthesis of well-defined branched peptides. Its orthogonal protecting groups provide the necessary control to direct chain elongation at specific sites, enabling the construction of complex and biologically robust molecules.[6] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.
References
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Branched Peptides Synthesis for Enhanced Stability.
- FMOC-DAB(Z)-OH CAS#: 252049-08-4. ChemicalBook.
- FMOC-DAB(Z)-OH | 252049-08-4. ChemicalBook.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Fmoc-Dab(Z)-OH. AA Blocks.
- Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein. Various Sources.
- Sequencing of a Branched Peptide Using Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. PubMed.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
- 9. FMOC-DAB(Z)-OH | 252049-08-4 [chemicalbook.com]
- 10. aablocks.com [aablocks.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Cyclic Peptides and the Role of D-DAB(Z)
An Application Note and Protocol for the On-Resin Cyclization of Peptides Containing D-2,3-diaminobutyric acid (D-DAB(Z))
Cyclic peptides represent a burgeoning class of therapeutic agents, bridging the gap between small molecules and larger biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. The synthesis of these complex molecules, however, presents unique challenges, particularly in achieving efficient and regioselective cyclization.
This application note provides a detailed protocol for the on-resin cyclization of peptides incorporating the non-canonical amino acid D-2,3-diaminobutyric acid (D-DAB) with its side-chain amino group protected by a benzyloxycarbonyl (Z) group. This strategy offers a robust and versatile method for the synthesis of head-to-tail and side-chain cyclized peptides. The use of D-DAB(Z) provides a key advantage: the Z group can be selectively removed on the solid support under conditions that do not affect other protecting groups, thus enabling a directed cyclization event.
Core Principles: The Chemistry of On-Resin Cyclization with D-DAB(Z)
The successful on-resin cyclization of peptides containing D-DAB(Z) hinges on an orthogonal protection strategy. This means that the protecting groups for the N-terminal amino group, the side chains of other amino acids, and the side chain of D-DAB must be removable under distinct and non-interfering conditions.
Typically, the peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected with the acid-labile Fmoc group, while the side chains of other amino acids are protected with acid-labile groups such as t-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran (Pbf). The side-chain amino group of D-DAB is protected with the hydrogenolysis-labile Z group.
Once the linear peptide has been assembled, the N-terminal Fmoc group is removed. The selective deprotection of the D-DAB(Z) side chain is then achieved through catalytic hydrogenation, typically using a palladium catalyst. This leaves a free side-chain amino group and a free N-terminal amino group, which can then be coupled on the resin to form the cyclic peptide. The final cyclic peptide is then cleaved from the resin and purified.
Figure 1: Workflow for On-Resin Cyclization of Peptides Containing D-DAB(Z).
Materials and Methods
Materials
-
Resins: Rink Amide resin (or a suitable alternative depending on the desired C-terminus).
-
Fmoc-protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, etc.) and Fmoc-D-DAB(Z)-OH.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, reagent grade.
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade.
-
Trifluoroacetic acid (TFA), reagent grade.
-
-
Reagents:
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Deprotection Reagents: 20% (v/v) piperidine in DMF.
-
Catalyst for Z-group removal: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water.
-
-
Equipment:
-
Automated or manual peptide synthesizer.
-
Reaction vessels for manual synthesis.
-
Shaker or vortexer.
-
Filtration apparatus.
-
High-performance liquid chromatography (HPLC) system for purification and analysis.
-
Mass spectrometer for product characterization.
-
Protocol: Step-by-Step Synthesis and Cyclization
Step 1: Linear Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired position.
Step 2: Selective Deprotection
-
N-terminal Fmoc Removal: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF as described above. Wash the resin extensively with DMF and DCM.
-
Z-group Removal:
-
Swell the resin in a solution of 5% acetic acid and 20% N-methylmorpholine in DMF.
-
Add Pd(PPh3)4 (0.2 eq.) to the resin suspension.
-
Bubble argon through the suspension for 2-4 hours to facilitate the reaction and remove gaseous byproducts.
-
Wash the resin thoroughly with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by further washes with DMF and DCM.
-
Step 3: On-Resin Cyclization
-
Intramolecular Coupling:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Allow the reaction to proceed for 12-24 hours with gentle shaking.
-
Monitor the cyclization by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
Step 4: Cleavage and Purification
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Data Presentation: Expected Outcomes
| Parameter | Typical Value | Notes |
| Crude Purity (by HPLC) | 30-60% | Highly dependent on the peptide sequence and cyclization efficiency. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
| Overall Yield | 5-20% | Calculated based on the initial resin loading. |
Troubleshooting
-
Incomplete Z-group deprotection: Increase the reaction time or the amount of catalyst. Ensure the reaction is performed under an inert atmosphere.
-
Low cyclization efficiency: High concentrations of the peptide on the resin can favor intermolecular side reactions. Using a lower loading resin can improve intramolecular cyclization. The choice of coupling reagent and reaction time can also be optimized.
-
Formation of dimers or oligomers: This indicates that intermolecular reactions are competing with the desired intramolecular cyclization. Dilution of the reactants on the resin (lower loading) is the primary strategy to mitigate this.
References
Application Note & Protocol: Seamless Integration of Fmoc-D-Dab(Z)-OH in Automated Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive guide for the successful incorporation of the orthogonally protected, non-canonical amino acid Fmoc-D-Dab(Z)-OH into peptide sequences using modern automated synthesizers. Addressing the unique chemical properties of this reagent, this note details field-proven protocols for coupling, potential side-reaction mitigation, and selective or global deprotection strategies. The methodologies are designed for researchers, chemists, and drug development professionals aiming to create complex peptides, such as branched or cyclized structures, with high fidelity and purity.
Introduction: The Strategic Advantage of Orthogonal Protection
In the landscape of advanced peptide therapeutics, the ability to introduce specific modifications is paramount for enhancing stability, modulating receptor affinity, and improving pharmacokinetic profiles. Fmoc-D-2,4-diaminobutyric acid(Z)-OH (this compound) is a cornerstone building block for such innovations. Its strategic value lies in the orthogonal nature of its two protecting groups[1]:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, removed under standard piperidine treatment conditions during each cycle of solid-phase peptide synthesis (SPPS). This allows for the sequential elongation of the peptide backbone.
-
Nγ-Z (Benzyloxycarbonyl): A group stable to the basic conditions of Fmoc removal but labile to acidolysis (strong acid) or catalytic hydrogenation[2].
This orthogonality permits the selective deprotection of the side-chain amine after the main peptide sequence has been assembled. This unmasked amine serves as a key handle for further chemical modifications, including peptide branching (dendrimerization), cyclization, or the attachment of payloads like toxins, imaging agents, or polyethylene glycol (PEG) chains.
This guide will elucidate the critical parameters for leveraging this compound in automated synthesis workflows, ensuring predictable and successful outcomes.
Pre-Synthesis Considerations & Reagent Preparation
Scientific integrity in SPPS begins with meticulous preparation. The quality of reagents and the choice of solid support are foundational to a successful synthesis.
Reagent Quality
-
This compound: Procure from a reputable supplier with a certificate of analysis indicating high purity (≥97% by HPLC is recommended)[3][4]. Store under recommended conditions (typically 2-8°C) to prevent degradation.
-
Solvents: Use high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) with low amine and water content.
-
Coupling Reagents: Ensure coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., Oxyma Pure, HOBt) are fresh and stored under anhydrous conditions to maintain reactivity.
Solid Support (Resin) Selection
The choice of resin is dictated by the desired C-terminal functionality of the final peptide[5].
-
For C-terminal amides: Use Rink Amide or Sieber amide resins.
-
For C-terminal carboxylic acids: Wang or 2-Chlorotrityl chloride resins are appropriate choices.
Ensure the resin mesh size is compatible with your automated synthesizer to prevent clogging (e.g., 100-200 mesh for CEM systems)[5].
Solution Preparation
Prepare solutions fresh before each synthesis run. For a standard 0.1 mmol scale synthesis on a CEM Liberty Blue™ synthesizer, the following concentrations are typical[5][6][7]:
| Reagent | Concentration & Solvent | Purpose |
| This compound | 0.2 M in DMF | Amino acid stock |
| Activator | 1.0 M DIC in DMF | Carbodiimide for carboxyl activation |
| Activator Base | 1.0 M Oxyma Pure in DMF | Activation additive & racemization suppressant |
| Deprotection | 20% Piperidine + 0.1 M Oxyma Pure in DMF | Nα-Fmoc removal |
| Main Wash | Peptide Synthesis Grade DMF | Washing resin between steps |
Table 1: Recommended reagent concentrations for automated synthesis.
Automated Synthesis Protocol: Incorporating this compound
The following protocol is optimized for a microwave-assisted automated synthesizer, such as the CEM Liberty Blue™, which accelerates both deprotection and coupling steps through controlled heating[1][5][6][8]. The core chemistry is directly translatable to other automated platforms, with adjustments to time and mixing methods.
Standard Synthesis Cycle
Modern automated synthesizers execute a series of pre-programmed steps for each amino acid addition. The fundamental workflow is as follows:
Caption: Automated Fmoc-SPPS Workflow.
Detailed Protocol for this compound Incorporation (CEM Liberty Blue™)
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Loading & Swelling:
-
Place the appropriate amount of resin (e.g., ~400 mg of 0.25 mmol/g Rink Amide resin) into the reaction vessel.
-
Perform an initial DMF wash cycle to swell the resin.
-
-
Fmoc-Deprotection Step:
-
Reagent: 20% Piperidine with 0.1 M Oxyma Pure in DMF. The addition of an acidic additive like Oxyma can help mitigate base-catalyzed side reactions[1].
-
Method: Microwave-assisted deprotection at 75-90°C for 1-3 minutes is common[1]. Some systems may use a two-stage deprotection (e.g., 30 seconds followed by 2-3 minutes)[9].
-
Wash: Thoroughly wash the resin with DMF post-deprotection to remove all traces of piperidine.
-
-
Coupling Step for this compound:
-
Reagents:
-
This compound (5 equivalents, from 0.2 M stock)
-
DIC (5 equivalents, from 1.0 M stock)
-
Oxyma Pure (5 equivalents, from 1.0 M stock)
-
-
Method: The synthesizer delivers the reagents to the reaction vessel. Microwave-assisted coupling at 75-90°C for 2-5 minutes is highly effective[1][5].
-
Causality: Microwave energy accelerates the coupling reaction, which is crucial for sterically hindered or unusual amino acids. The DIC/Oxyma combination forms a highly reactive O-acylisourea intermediate that rapidly converts to the Oxyma active ester, promoting efficient amide bond formation while minimizing racemization[10].
-
-
Post-Coupling Wash:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
-
Monitoring (Self-Validation):
-
Most modern synthesizers offer real-time UV monitoring of the Fmoc deprotection effluent. A consistent peak area for the dibenzofulvene-piperidine adduct indicates successful and complete coupling in the preceding step. A significantly diminished peak suggests incomplete coupling, and the instrument can be programmed to automatically perform a second coupling (a "double couple") to ensure the reaction goes to completion.
-
Addressing Potential Side Reactions: The Case for Vigilance
Lactam Formation
A critical, field-proven insight concerns the potential for intramolecular cyclization (lactam formation) of Dab derivatives during the activation step. The Nγ-amine can attack the activated carboxyl group, forming a stable six-membered ring, which renders the amino acid incapable of coupling to the peptide chain.
Caption: Potential Lactam Side Reaction.
While this side reaction is well-documented for Fmoc-D-Dab(Mtt)-OH[11][12][13], the principles apply to any side-chain protected Dab derivative. The electron-donating nature of the protected amine side chain influences its nucleophilicity.
Mitigation Strategy: The most effective way to prevent lactam formation is to avoid pre-activation . Automated synthesizers that add the coupling reagents (DIC and Oxyma) and the amino acid solution to the resin simultaneously or in rapid succession minimize the time the activated amino acid exists in solution before it can react with the resin-bound amine. This kinetically favors the desired intermolecular coupling over the undesired intramolecular cyclization. A "pre-incubation-free" protocol is therefore highly recommended[11].
Post-Synthesis Modification: Selective Z-Group Deprotection
The primary utility of this compound is the ability to deprotect the side chain on-resin for further modification.
On-Resin Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and highly selective method for removing the Z group without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) or the resin linkage[14][15][16].
Protocol for Selective On-Resin Z-Group Removal:
-
Resin Preparation: After completing the peptide sequence, wash the peptidyl-resin thoroughly with DCM, then DMF.
-
Deprotection Cocktail: Prepare a solution of formic acid in DMF (e.g., 2:1 DMF:HCOOH). Caution: Work in a well-ventilated fume hood.
-
Catalyst Addition: Swell the resin in the deprotection cocktail. Add Palladium on Carbon (Pd/C, 10%) catalyst (typically 0.25 to 0.5 equivalents by weight relative to the resin).
-
Reaction: Gently agitate the slurry at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small resin sample, cleaving it, and analyzing by LC-MS.
-
Washing: After completion, filter the resin to remove the catalyst. Wash extensively with DMF, water/DMF mixtures, and finally DMF and DCM to remove all traces of formic acid and catalyst fines.
The newly liberated side-chain amine is now available for on-resin modification (e.g., coupling another amino acid or a labeling reagent).
Final Cleavage and Global Deprotection
The final step involves cleaving the peptide from the solid support and removing all remaining side-chain protecting groups, including the Z group. The benzyloxycarbonyl group is more robust than standard tert-butyl-based protecting groups and requires strong acidic conditions for efficient removal[17][18].
Cleavage Cocktail Selection
A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) may be insufficient for complete Z-group removal, especially with longer reaction times. A stronger, more robust cocktail is recommended.
| Reagent Cocktail | Composition (v/v/v) | Scavengers & Purpose | Recommended Use |
| Standard TFA | TFA / TIS / H₂O (95:2.5:2.5) | TIS: Scavenges carbocations. H₂O: Aids solubility. | Peptides without Trp, Met, Cys, or Arg. May require extended time for Z-group. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: "Soft" scavengers for protecting Trp, Met, Cys. | Recommended for peptides containing Dab(Z) and other sensitive residues[9]. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | TIS & Phenol: General purpose scavengers. Less odorous than Reagent K. | Good general alternative if EDT is not required[9]. |
Table 2: Recommended Cleavage Cocktails.
Final Cleavage Protocol
-
Preparation: Ensure the N-terminal Fmoc group is removed. Wash the dried peptidyl-resin with Dichloromethane (DCM).
-
Cleavage: Add the chosen cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the resin in a reaction vessel.
-
Reaction: Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Z groups or other robust protecting groups may require longer cleavage times.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
Caption: Final Peptide Cleavage and Isolation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, modified peptides. Its successful integration into automated SPPS workflows is highly achievable with careful attention to protocol details. By utilizing optimized, pre-incubation-free coupling methods to mitigate lactam formation and employing appropriate on-resin or final cleavage conditions for the robust Z-group, researchers can confidently and efficiently produce high-purity peptides for advanced therapeutic and research applications.
References
- Khadse, S. (2014).
-
UCL. 2 × Peptide Synthesizer CEM Liberty Blue™. Available at: [Link]
- Lundquist, J. T., & Scriven, E. F. (1999). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- CEM Corporation. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- CEM Corporation.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]
- Zhang, C., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
- Polypeptide Group. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins.
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Available at: [Link]
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Green Chemistry. (2023). Advancing sustainable peptide synthesis.
- ResearchGate. (n.d.). Process flow diagram of SPPS process, beginning with swelling of resin....
- ResearchGate. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog.
- The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1.
-
Graphviz. Graphviz - Graph Visualization Software. Available at: [Link]
- Mol-Instincts. FMOC-DAB(Z)-OH 252049-08-4 wiki.
- LiveD
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- ResearchGate. (n.d.).
- ACS Publications. (2021).
- RSC Publishing. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. Sciencemadness.org.
- ACS Publications. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biosynth. Fmoc-dab(z)-oh, min 95%, 1 gram.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NIH. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Santa Cruz Biotechnology. Fmoc-L-Dab(Z)-OH.
- Sigma-Aldrich. Z-D-β-Dab(Fmoc)-OH.
- Sigma-Aldrich. Fmoc-Dab(Boc)-OH.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. cem.de [cem.de]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. 2 × Peptide Synthesizer CEM Liberty Blue™ [uochb.cz]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
preventing side reactions during FMOC-D-DAB(Z)-OH incorporation
Welcome to the technical support center for the successful incorporation of Fmoc-D-Dab(Z)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile, non-proteinogenic amino acid. As Senior Application Scientists, we provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your peptide syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter when working with this compound.
Issue 1: Low or No Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Mass spectrometry of the crude peptide shows a significant amount of the truncated sequence lacking the Dab residue.
-
Low yield of the desired full-length peptide.
Root Cause Analysis:
The primary culprit for poor coupling efficiency with this compound is intramolecular cyclization, leading to the formation of a stable six-membered γ-lactam.[1] This side reaction occurs during the pre-activation or coupling step, where the activated carboxyl group reacts with the side-chain amine of the same molecule, effectively capping the amino acid and preventing its incorporation into the growing peptide chain.
Preventative & Corrective Actions:
-
Minimize Pre-activation Time: Avoid lengthy pre-activation times. The longer the activated species exists in solution before being added to the resin, the higher the probability of lactam formation.[2] Add the coupling reagents to the this compound solution and immediately add the mixture to the resin.
-
Optimize Coupling Reagents:
-
Carbodiimides with Additives: The use of diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a standard and effective method.[3][4] These additives form active esters that are less prone to side reactions than the O-acylisourea intermediate of carbodiimides alone.[5]
-
Phosphonium and Aminium Salts: Reagents like Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient.[4] However, their high reactivity can also promote lactam formation if not handled correctly. When using these reagents, ensure rapid addition to the resin post-activation.
-
-
Use of a Weaker Base: When a base is required for the coupling reaction (e.g., with phosphonium or aminium salts), consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more commonly used N,N-diisopropylethylamine (DIPEA).[4] Strong bases can deprotonate the side-chain amide, increasing its nucleophilicity and promoting cyclization.
Experimental Protocol: Optimized Coupling of this compound
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and immediately transfer the entire mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
Issue 2: Diacylation of the Dab Side Chain
Symptoms:
-
Mass spectrometry of the crude peptide shows a mass addition corresponding to the mass of the subsequently coupled amino acid.
-
Difficult purification with a major, hard-to-separate impurity.
Root Cause Analysis:
Diacylation occurs if the Z-protecting group on the Dab side chain is prematurely cleaved during synthesis, exposing the side-chain amine. This free amine can then react with the next activated amino acid, leading to a branched peptide. While the Z-group is generally stable to the basic conditions of Fmoc deprotection, repeated exposure can lead to its slow removal.[8] More commonly, this issue can arise if the incorrect orthogonal protecting group strategy is chosen for a particular synthetic route.
Preventative & Corrective Actions:
-
Ensure High-Quality Reagents: Use high-purity this compound to ensure the integrity of the Z-protecting group.
-
Minimize Deprotection Times: While complete Fmoc removal is crucial, avoid unnecessarily long exposure to piperidine. Standard protocols of 2 x 10 minutes are generally sufficient.[7]
-
Orthogonality Check: The Z-group is cleaved by hydrogenolysis or strong acids.[8] Ensure that no steps in your synthesis inadvertently create these conditions. The Z-group is orthogonal to the Fmoc/tBu strategy.
Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of other Dab derivatives like Fmoc-D-Dab(Boc)-OH?
The choice of side-chain protection depends on the overall synthetic strategy. The Z-group offers an alternative orthogonality compared to the more common Boc group.[8] While the Boc group is removed with moderate to strong acids (like TFA used in final cleavage), the Z-group is stable to TFA but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).[8] This allows for selective deprotection of the Dab side chain on the solid support or after cleavage, enabling site-specific modifications like cyclization or branching.[9]
Q2: Can I use microwave-assisted SPPS for incorporating this compound?
Yes, but with caution. Microwave heating can accelerate coupling reactions, which may be beneficial. However, it can also accelerate side reactions like lactam formation. If using microwave-assisted synthesis, it is critical to minimize the pre-activation time and use optimized coupling conditions. A lower coupling temperature with a slightly longer time may be preferable to a high temperature for a short duration.
Q3: What are the expected mass additions I should look for in my mass spectrometry data?
-
Desired Product: Calculated mass of your full-length peptide.
-
Truncated Peptide (Failed Coupling): Mass of the peptide sequence up to the residue before Dab.
-
Lactam Formation: While the lactam itself won't be incorporated, you will see a lack of the desired product.
-
Diacylation: Mass of the desired peptide + mass of the acylating amino acid residue.
-
Loss of Z-group: Mass of the desired peptide - 134.13 Da.
Table 1: Recommended Coupling Conditions for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Base | Pre-activation Time | Coupling Time | Notes |
| DIC/HOBt | 1 : 1 : 0 | None | < 1 minute | 2-4 hours | A reliable and cost-effective method.[3] |
| DIC/OxymaPure® | 1 : 1 : 0 | None | < 1 minute | 2-4 hours | An excellent alternative to HOBt, avoiding benzotriazole-related safety concerns.[3] |
| HATU/DIPEA | 1 : 0.95 : 2 | DIPEA | < 2 minutes | 1-2 hours | Highly efficient but requires careful control of activation time.[6] |
| PyBOP/NMM | 1 : 1 : 2 | NMM | < 2 minutes | 1-2 hours | Use of a weaker base can help minimize side reactions. |
Conclusion
The successful incorporation of this compound is readily achievable with a clear understanding of the potential side reactions, particularly lactam formation. By optimizing coupling conditions, minimizing pre-activation times, and selecting appropriate reagents, researchers can effectively utilize this valuable building block for the synthesis of complex and modified peptides.
References
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
- BenchChem. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Li, P., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 20(14), 2841-2845.
- Li, P., & Collins, S. G. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(14), 2841-2845.
- The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- L-F. L. (1997). The use of Alloc group in SPPS for the N-alpha protection of amino acids is an alternative to the Boc and Fmoc protecting groups. Tetrahedron Letters, 38(33), 5831-5834.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH.
- Lead Sciences. (n.d.). Fmoc-Dab(Z)-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.
- Oakwood Chemical. (n.d.). Fmoc-dab(z)-oh, min 95%, 1 gram.
- Houston, M. E., & Gannon, C. L. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
- Davis, B. G., et al. (2012). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic letters, 14(7), 1748-1751.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Papini, A. M., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Amino Acids, 50(9), 1265-1277.
- Sigma-Aldrich. (n.d.). Fmoc-D-Dab-OH Technical Documents.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
- Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Han, Y., et al. (2004). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. Journal of peptide research, 64(2), 70-80.
- Belyi, A., et al. (2021). Solid phase synthesis of acylated peptides. U.S.
- Not a real scientific article. (2024). Solid-Phase Peptide Synthesis on a Mid-Century Modern Table Support.
- Glass, J. D., et al. (1973). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. Journal of the American Chemical Society, 95(7), 2375-2377.
- Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in enzymology, 289, 46-68.
Sources
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- 4. bachem.com [bachem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-Group Deprotection and Troubleshooting Side Reactions
Welcome to the Technical Support Center for Z-group (benzyloxycarbonyl, Cbz) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this common amine protecting group. Here, you will find in-depth answers to frequently encountered issues, troubleshooting strategies to minimize side product formation, and detailed protocols to ensure clean and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Z-group deprotection, and how do I choose the right one?
The selection of a Z-group deprotection method is critical and depends on the overall molecular structure, particularly the presence of other functional groups.[1] The three primary methods are:
-
Catalytic Hydrogenolysis: This is the most widely used method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[2][3] It typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[4] This method is ideal for simple substrates without other reducible functional groups.[2]
-
Acid-Mediated Cleavage (Acidolysis): Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Z-group.[5][6] This is a valuable alternative when the substrate is incompatible with hydrogenation, for instance, if it contains sulfur or other catalyst poisons.[4]
-
Nucleophilic Cleavage: Reagents like 2-mercaptoethanol can be used for nucleophilic deprotection, which is beneficial for substrates with sensitive functionalities that wouldn't survive hydrogenolysis or harsh acidic conditions.[7][8]
Decision-Making Flowchart for Z-Group Deprotection Method Selection:
Caption: Decision-making flowchart for selecting a Z-group deprotection method.
Q2: My catalytic hydrogenation for Z-group removal is slow or incomplete. What's going wrong?
This is a common issue that can be attributed to several factors:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[2][4]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.[2]
-
Poor Catalyst Quality: The activity of Pd/C can vary between batches and diminish over time.[4]
-
Product Inhibition: The newly formed amine product can coordinate with the palladium catalyst, leading to its deactivation.[4]
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of common side products encountered during Z-group deprotection and strategies to mitigate their formation.
| Side Product | Deprotection Method | Cause | Troubleshooting & Optimization |
| N-Benzylation | Catalytic Hydrogenolysis | Insufficient hydrogen supply or stalled reaction.[5] | Ensure a sufficient and continuous supply of hydrogen. If the reaction stalls, consider filtering and adding a fresh catalyst. |
| Over-reduction | Catalytic Hydrogenolysis | Non-selective reduction of other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[2] | Use catalytic transfer hydrogenolysis with hydrogen donors like ammonium formate or formic acid, which often provides better chemoselectivity.[4] |
| Alkylation | Acidic Cleavage | The benzyl cation intermediate generated during cleavage can alkylate other nucleophilic sites on the substrate or solvent.[2] | Use a non-nucleophilic acid/solvent system, such as HCl in dioxane. Milder Lewis acid conditions like AlCl₃ in hexafluoroisopropanol (HFIP) can also prevent this side reaction.[2][7] |
| Acylation | Acidic Cleavage | If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated.[2] | Use a non-acetylating solvent. If acetic acid is necessary, use minimal amounts and monitor the reaction closely. |
| Genotoxic Byproducts | Lewis Acid-Mediated | The use of reagents like trimethylsilyl iodide (TMSI) can generate highly reactive and genotoxic byproducts such as benzyl iodide.[2] | Avoid TMS-iodide for Z-group deprotection, especially in late-stage synthesis. Opt for safer alternatives like catalytic hydrogenation or nucleophilic cleavage.[2] |
Mechanism of N-Benzylation Side Product Formation:
Caption: Pathway for N-benzylation during catalytic hydrogenolysis with insufficient hydrogen.
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[9]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[9] For challenging substrates, a higher pressure (up to 50 psi) may be necessary.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[6]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).[6]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by TLC.[6]
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[6]
-
Isolation: Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure.[6]
Protocol 3: Acidolysis using HBr in Acetic Acid
-
Reaction Setup: Place the Z-protected compound in a round-bottom flask.[6]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.[6]
-
Monitoring: Monitor the reaction progress by TLC.[6]
-
Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration.[6]
References
- BenchChem. (2025).
- BenchChem. (2025). How to improve the efficiency of Cbz group removal.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Journal of Organic Chemistry, 89, 5665-5674.
- Amino Acid Deriv
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Studley, J. (2023). To Deprotect and Serve.
- Master Organic Chemistry. (2018).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Racemization of D-DAB(Z) During Activation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Nα-benzyloxycarbonyl-2,4-diaminobutyric acid (D-DAB(Z)) into their peptide sequences. Maintaining the stereochemical integrity of this and other chiral amino acids is paramount for the final peptide's biological activity and therapeutic efficacy. This resource provides in-depth troubleshooting advice and optimized protocols to address the critical challenge of racemization during the activation step of D-DAB(Z).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is D-DAB(Z) and why is its stereochemistry important?
D-DAB(Z), or Nα-benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative. The "D" designation refers to its specific three-dimensional arrangement (stereochemistry). In drug development, the precise stereochemistry of a peptide is often critical for its interaction with biological targets, such as receptors or enzymes. Racemization, the conversion of the D-isomer into its mirror image (L-isomer), creates a diastereomeric impurity. This impurity can be difficult to separate and may lead to a final product with reduced potency, altered specificity, or undesired off-target effects.
Q2: What is the primary cause of racemization during the activation of D-DAB(Z)?
The primary mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs after the carboxyl group of D-DAB(Z) is activated. The proton on the α-carbon becomes highly acidic and can be readily removed by a base present in the reaction mixture. This abstraction leads to a planar, achiral enolate intermediate. Subsequent reaction with the incoming amine can occur from either face of this planar intermediate, resulting in a mixture of D and L configurations in the newly formed peptide.[1][2] While urethane-based protecting groups like benzyloxycarbonyl (Z) are known to significantly reduce the rate of oxazolone formation compared to other N-acyl groups, they do not eliminate the risk entirely.[3][4]
Q3: Are Z-protected amino acids like D-DAB(Z) particularly susceptible to racemization?
Urethane-type protecting groups, which include Z (benzyloxycarbonyl), Fmoc, and Boc, are generally effective at retaining optical purity during activation.[3] They are less prone to forming the problematic oxazolone intermediate compared to simple acyl groups (like acetyl or benzoyl).[4][5] However, the risk is not zero. Racemization can still be induced by factors such as the choice of coupling reagent, the strength and concentration of the base, the polarity of the solvent, and the reaction temperature.[5][6][7]
Part 2: Troubleshooting Guide - High Racemization Observed
This section addresses specific issues you may encounter and provides actionable solutions to minimize racemization.
Issue 1: My peptide product contains a significant D/L mixture at the D-DAB(Z) position after coupling. What are the likely causes?
High levels of racemization are typically a result of a combination of factors that favor the formation and deprotonation of the oxazolone intermediate. The most common culprits are the coupling reagent, the base, and the solvent system.
Root Cause Analysis & Corrective Actions
1. Choice of Coupling Reagent:
-
The Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, generate a highly reactive O-acylisourea intermediate. This intermediate has a sufficiently long lifespan to cyclize into the oxazolone, leading to significant racemization.[8]
-
The Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[3][9] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) react with the O-acylisourea to form a less reactive active ester. This intermediate is more stable and less prone to racemization.[1][5][10] Onium salts (aminium/uronium and phosphonium) are generally preferred as they inherently lead to lower levels of racemization.[1][8]
2. Base Selection and Stoichiometry:
-
The Problem: The strength and steric hindrance of the base used are critical.[2] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can aggressively abstract the α-proton from the activated intermediate, promoting racemization.[2][5]
-
The Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[5] In particularly sensitive cases, a highly hindered base like 2,4,6-collidine has been shown to produce the least amount of racemic product.[5] It is also crucial to use the minimum necessary amount of base.
3. Solvent Polarity:
-
The Problem: The polarity of the solvent can influence the rate of racemization. More polar solvents may favor the side reaction.[6]
-
The Solution: While solubility is a key consideration, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often preferred over more polar options like N,N-Dimethylformamide (DMF) to minimize racemization.[6] A mixture of solvents, such as DCM/DMF, can sometimes provide a good balance between solubility and suppression of racemization.[2]
4. Reaction Temperature:
-
The Problem: Higher temperatures increase reaction rates, including the rate of racemization.
-
The Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.[2]
Issue 2: Which coupling reagent and additive combination is best for D-DAB(Z)?
The "best" combination balances high coupling efficiency with minimal racemization.
Recommended Combinations & Rationale
| Coupling Reagent | Additive | Base Recommendation | Rationale & Key Considerations |
| HATU / HCTU | (Internal) | NMM or Collidine | High Efficiency, Low Racemization. Aminium/Uronium salts like HATU are highly efficient and generally lead to low levels of racemization.[8] HATU is often preferred over HBTU for its faster reaction kinetics, which can further reduce the time the activated species is susceptible to racemization.[1][8] |
| COMU | (Internal) | NMM or Collidine | Excellent Performance. COMU is another highly effective onium salt reagent that provides rapid coupling with minimal risk of racemization. |
| DIC | OxymaPure® or HOAt | NMM | Cost-Effective & Safe. This is a robust and widely used combination. OxymaPure and HOAt are more effective at suppressing racemization than the classic HOBt and are not explosive.[5][10] DIC is favored in solid-phase synthesis because its urea byproduct is soluble.[3] |
| DEPBT | None | N/A | Specialty Reagent. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be exceptionally effective in suppressing racemization in challenging couplings, even without an external base.[10] |
Table 1: Comparison of recommended coupling systems for minimizing racemization of D-DAB(Z).
Visualizing the Racemization Pathway
The following diagram illustrates the critical oxazolone formation step that leads to the loss of stereochemical integrity.
Caption: Mechanism of racemization via oxazolone formation.
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the activation and coupling of D-DAB(Z) designed to minimize racemization.
Protocol: Low-Racemization Coupling of Z-D-DAB-OH
This protocol utilizes a DIC/OxymaPure® coupling strategy, which is effective, safe, and widely applicable.
Materials:
-
Z-D-DAB-OH (1.0 eq)
-
Resin-bound amine or amino acid ester (1.0 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)
-
N-methylmorpholine (NMM) (if coupling an amino acid salt)
-
Solvent: Dichloromethane (DCM) or a 1:1 mixture of DCM:DMF
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve Z-D-DAB-OH (1.0 eq) and OxymaPure® (1.2 eq) in the chosen solvent.
-
Pre-activation: Cool the solution to 0°C in an ice bath.
-
Initiation: Add DIC (1.1 eq) to the solution. Stir the mixture at 0°C for 10-15 minutes. This "pre-activation" step allows for the formation of the Z-D-DAB-Oxyma active ester.
-
Coupling: Add the resin-bound amine or a solution of the amino acid ester (1.0 eq) to the pre-activated mixture. If using an amino acid salt (e.g., HCl salt), add one equivalent of NMM at this stage.
-
Reaction: Allow the reaction to proceed, stirring at 0°C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase or TLC/LC-MS for solution-phase). The reaction is typically complete within 2-4 hours.
-
Work-up (for solution-phase): Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with standard aqueous work-up and purification.
-
Work-up (for solid-phase): Drain the reaction solvent and wash the resin extensively with DCM and DMF to remove excess reagents and the soluble urea byproduct.
Troubleshooting Workflow Diagram
If you continue to observe racemization, follow this logical troubleshooting workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: A Guide to Improving the Purity of Crude Peptides Containing D-DAB(Z)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical solutions for purifying crude peptides containing D-2,4-diaminobutyric acid with a benzyloxycarbonyl (Z) protecting group, or D-DAB(Z). As a Senior Application Scientist, this guide is structured to address the specific challenges posed by this peptide modification, offering field-tested insights and scientifically grounded protocols to enhance the purity of your target peptide.
The Challenge: Understanding the Purification Complexities of D-DAB(Z) Peptides
The D-DAB(Z) residue introduces unique purification hurdles due to its structural properties. The benzyloxycarbonyl (Z) group is a bulky and hydrophobic moiety which can lead to peptide aggregation and atypical retention behavior during reversed-phase chromatography.[1] Additionally, the primary amine on the diaminobutyric acid side chain can cause undesirable secondary interactions with the chromatography stationary phase, resulting in poor peak shape and compromised resolution. A thorough understanding of these characteristics is crucial for developing an effective purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of D-DAB(Z) peptides.
Q1: Why is my D-DAB(Z) peptide exhibiting significant peak tailing in RP-HPLC, and how can I resolve this?
A1: Peak tailing with amine-containing peptides like those with D-DAB(Z) is often due to interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase of the column.[2] This can be addressed by:
-
Adjusting the Mobile Phase: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to a concentration of 0.1% is a standard approach. TFA protonates the peptide's basic groups and masks the silanol groups, minimizing secondary interactions and improving peak symmetry.[3]
-
Utilizing a Base-Deactivated Column: Modern HPLC columns often feature end-capping to reduce silanol activity. Switching to one of these columns can significantly enhance peak shape.
-
Increasing Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by lowering mobile phase viscosity and accelerating mass transfer.[3]
Q2: My mass spectrometry data indicates a single correct mass for my D-DAB(Z) peptide, yet I'm observing multiple peaks in my chromatogram. What is the likely cause?
A2: The presence of multiple peaks with the same mass often suggests the separation of stable conformers or isomers. The bulky Z-group can restrict bond rotation, leading to distinct three-dimensional structures that can be resolved under certain chromatographic conditions. To address this, you can:
-
Modify the Mobile Phase: Altering the organic solvent (e.g., substituting acetonitrile with methanol or isopropanol) or the ion-pairing agent can change the selectivity of the separation and may help to merge the peaks.[1]
-
Adjust the Temperature: Increasing the column temperature can provide sufficient energy to overcome the rotational barrier, potentially leading to the coalescence of the peaks into a single, sharper peak.
Q3: My D-DAB(Z) peptide has poor solubility in the injection solvent. What are my options?
A3: Solubility issues are common with hydrophobic peptides, and the Z-group significantly increases hydrophobicity.[3] To improve solubility:
-
Use a Stronger Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the mobile phase.[4]
-
Optimize the pH: The overall charge of the peptide can influence its solubility. Experimenting with the pH of the sample diluent may improve solubility.
In-Depth Troubleshooting and Optimization Guides
For more persistent purification challenges, the following detailed protocols and workflows can provide a path to success.
Guide 1: Optimizing Reversed-Phase HPLC for D-DAB(Z) Peptides
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for peptide purification.[5] However, its application to D-DAB(Z) peptides often requires careful optimization.
-
Column Selection:
-
Initial Choice: A C18 column with a pore size of 100-120 Å is a good starting point for peptides up to 30 amino acids. For larger peptides, a 300 Å pore size is recommended.
-
Alternative Options: If co-eluting impurities are an issue, consider a column with a different stationary phase, such as C8, C4, or phenyl-hexyl, to alter the selectivity.[3][4]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degassing: Ensure both mobile phases are thoroughly degassed to prevent bubble formation.
-
-
Gradient Optimization:
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the approximate elution time of your peptide.
-
Shallow Gradient: Once the retention time is known, employ a shallower gradient around that point to improve resolution. For instance, if the peptide elutes at 50% B, a gradient of 40% to 60% B over 30 minutes will likely provide better separation from closely eluting impurities.[6]
-
| Gradient Slope (%B/minute) | Resolution (Target vs. Impurity) | Peak Width (Target) |
| 2.5 | 1.3 | 0.7 min |
| 1.0 | 1.9 | 0.5 min |
| 0.5 | 2.6 | 0.3 min |
This table illustrates that a shallower gradient generally results in improved resolution and sharper peaks.
Caption: A workflow for the optimization of RP-HPLC for D-DAB(Z) peptides.
Guide 2: Employing Orthogonal Purification with Ion-Exchange Chromatography
When RP-HPLC alone is insufficient to achieve the desired purity, an orthogonal technique like ion-exchange chromatography (IEX) can be highly effective.[7][8] IEX separates molecules based on their net charge, offering a different separation mechanism compared to the hydrophobicity-based separation of RP-HPLC.[9]
-
When impurities have similar hydrophobicity but different net charges compared to the target peptide.[10]
-
For the removal of charged synthesis-related impurities, such as truncated or deletion sequences.
-
Column and Buffer Selection:
-
Column: A strong cation-exchange column is a suitable choice for peptides that are positively charged at a low pH.
-
Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM sodium phosphate with 1 M NaCl, pH 3.0.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the Binding Buffer. If the sample is from a previous RP-HPLC purification, the acetonitrile and TFA must be removed via lyophilization before redissolving in the IEX buffer.
-
-
Chromatography Steps:
-
Equilibrate the column with Binding Buffer.
-
Load the sample.
-
Wash the column with Binding Buffer until the UV baseline is stable.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 30 minutes).
-
Caption: An orthogonal purification workflow for D-DAB(Z) peptides.
References
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
- Hancock, W. S., Bishop, C. A., Prestidge, R. L., Harding, D. R., & Hearn, M. T. (1978). Ion-exchange HPLC for peptide purification.
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from [Link]
- Isaksson, J., et al. (2020). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Organic & Biomolecular Chemistry, 18(3), 447-453.
-
Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Sources
- 1. renyi.hu [renyi.hu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gilson.com [gilson.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-works.com [bio-works.com]
- 9. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 10. xtalks.com [xtalks.com]
Technical Support Center: Navigating Aggregation in Peptide Sequences Containing Fmoc-D-Dab(Z)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-D-Dab(Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to peptide aggregation, a common hurdle in the synthesis of complex peptide sequences. Here, we provide in-depth, field-proven insights and practical protocols to ensure the successful synthesis of your target peptide.
Introduction to this compound and the Aggregation Challenge
This compound is a non-proteinogenic amino acid derivative prized for its utility in creating unique peptide architectures. Its structure features two distinct, orthogonally protected amino groups: the α-amino group protected by the base-labile Fmoc group and the side-chain γ-amino group protected by the Z (benzyloxycarbonyl) group, which can be removed under reductive or acidic conditions.[1] This orthogonality is crucial for synthesizing branched or cyclic peptides, allowing for selective functionalization of the side chain after the main peptide backbone has been assembled.[1]
While this compound itself is not inherently prone to causing aggregation, its incorporation into certain peptide sequences, particularly those with hydrophobic residues, can contribute to the formation of intermolecular β-sheets.[2][3] This aggregation can lead to a host of problems, including incomplete coupling and deprotection, resulting in low yields and difficult purifications.[4] This guide will walk you through identifying and resolving these issues.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.
Issue 1: Poor Resin Swelling and Incomplete Deprotection
Symptoms:
-
The peptide-resin fails to swell adequately or appears shrunken in the reaction vessel.[4]
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color with the Kaiser test after extended piperidine treatment.[5]
-
A flattened and broadened deprotection profile in continuous-flow synthesis.[2]
Causality: Peptide chains on the resin are self-associating through hydrogen bonds, making the Fmoc groups inaccessible to the deprotection reagent.[4] This is a primary indicator of on-resin aggregation.
Solutions:
-
Modify the Deprotection Reagent: Enhance the strength of your deprotection solution.
-
Action: Add 1,8-Diazabicycloundec-7-ene (DBU) to your piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[2][6] DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.[6]
-
Caution: Avoid using DBU with sequences containing Asp, as it can catalyze aspartimide formation.[6]
-
-
Increase Deprotection Time and Temperature:
-
Incorporate Chaotropic Salts:
Issue 2: Incomplete Coupling Reactions
Symptoms:
-
A positive Kaiser test (indicating free primary amines) after a coupling step.[2]
-
The presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.[2]
-
Low yield of the desired peptide upon cleavage.[2]
Causality: Aggregation is preventing the activated amino acid from accessing the N-terminus of the growing peptide chain, leading to failed amide bond formation.
Solutions:
-
Change the Solvent System: Improve the solvating properties of your reaction medium.
-
Elevate the Reaction Temperature:
-
Action: Perform the coupling at a higher temperature, for example, using a microwave peptide synthesizer.[2] Increased temperature can disrupt secondary structures and improve reaction kinetics.
-
-
Use Stronger Coupling Reagents:
-
Action: Employ more potent coupling reagents like HATU, HBTU, or PyBOP, and consider double coupling (repeating the coupling step with fresh reagents).
-
-
Incorporate Structure-Disrupting Elements: Proactively modify your peptide sequence to inhibit aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which renders the N-terminus of the peptide chain inaccessible for subsequent deprotection and coupling reactions.[2]
Q2: Can I predict if my peptide sequence containing this compound will aggregate?
A2: While difficult to predict with certainty, sequences rich in hydrophobic amino acids (Val, Ile, Leu, Phe, Ala) are more susceptible to aggregation.[2][8] The risk also increases with peptide length.[5] Several computational tools are available to assess the aggregation propensity of a given sequence.
Q3: Are there any specific side reactions to be aware of when using this compound?
A3: While this compound is generally stable, a related compound, Fmoc-Dab(Mtt)-OH, has been shown to undergo rapid lactamization under certain coupling conditions.[9] Although not reported for the Z-protected version, it is good practice to use pre-activation times judiciously and to ensure complete coupling to avoid potential side reactions.
Q4: What is the best cleavage cocktail to use for a peptide containing this compound?
A4: The Z group on the Dab side chain is stable to standard TFA-based cleavage. Therefore, a common cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) is suitable if your peptide contains other sensitive residues like Cys, Met, or Trp.[10][11] If there are no other sensitive residues, a simpler cocktail like Reagent B (TFA/phenol/water/triisopropylsilane 88:5:5:2) can be used.[10] The Z group can then be removed in a subsequent step, typically by catalytic hydrogenation.[1]
Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Swelling Test)
This protocol helps to diagnose aggregation by measuring the swelling capacity of the peptidyl-resin.[8][12]
Materials:
-
Peptidyl-resin sample (approx. 10-20 mg)
-
DMF
-
Graduated syringe or measuring cylinder
Procedure:
-
Place a known mass of the dried peptidyl-resin into a graduated syringe.
-
Record the initial volume of the dry resin.
-
Add DMF to the syringe to fully immerse the resin.
-
Allow the resin to swell for at least 30 minutes.
-
Record the final swollen volume.
-
Interpretation: A significant decrease in the swollen volume per gram of resin compared to the initial resin or previous steps in the synthesis indicates aggregation.[8]
Protocol 2: High-Temperature Coupling Using a Microwave Synthesizer
This protocol outlines a general procedure for performing a coupling reaction at an elevated temperature to overcome aggregation.
Materials:
-
Aggregated peptidyl-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)
-
Activation base (e.g., DIPEA) (6-10 equivalents)
-
DMF or NMP
-
Microwave peptide synthesizer
Procedure:
-
Place the peptidyl-resin in the reaction vessel of the microwave synthesizer.
-
Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF or NMP.
-
Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for a specified time (e.g., 5-10 minutes).[2]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. Repeat the coupling if necessary.[2]
Visualizing the Problem and Solutions
Diagram 1: The Mechanism of Peptide Aggregation
Caption: A decision-making workflow for addressing aggregation during deprotection and coupling steps.
Data Summary
| Strategy | Parameter | Recommendation | Rationale |
| Solvent Modification | Solvent Choice | NMP, DMF/DMSO, "Magic Mixture" | Improves solvation of the peptide backbone, disrupting aggregation. [4] |
| Temperature | Coupling/Deprotection | Up to 75°C (Microwave-assisted) | Provides energy to break hydrogen bonds and increase reaction rates. [2][4] |
| Reagents | Deprotection Additive | 1-2% DBU in 20% piperidine/DMF | Stronger base enhances Fmoc removal from sterically hindered sites. [2][6] |
| Coupling Reagents | HATU, HBTU, PyBOP | More reactive agents increase the rate of amide bond formation. | |
| Additives | Chaotropic Salts | 0.8 M LiCl in DMF (pre-wash) | Disrupts intermolecular hydrogen bonding. [5] |
| Sequence Modification | Structure-Breakers | Pseudoproline or Dmb/Hmb dipeptides | Introduces a "kink" in the peptide backbone, preventing β-sheet formation. [4] |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
FMOC-DAB(Z)-OH | 252049-08-4 - ChemicalBook.
-
FMOC-DAB(Z)-OH CAS#: 252049-08-4 - ChemicalBook.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH - Benchchem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - Polypeptide.
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess International.
-
Sequence-dependent aggregation leads to "difficult couplings", which... | Download Scientific Diagram - ResearchGate.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
-
Effect of Additives on Protein Aggregation - the Wolfson Centre for Applied Structural Biology.
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed.
-
Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC.
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences - University of Arizona.
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
Rational development of a strategy for modifying the aggregatibility of proteins - PMC.
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC - NIH.
-
5 must-know techniques for analyzing protein aggregation - APC.
-
The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - The Royal Society of Chemistry.
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences - University of Arizona.
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
-
Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 - Sigma-Aldrich.
-
New methods allowing the detection of protein aggregates: A case study on trastuzumab.
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed.
-
FMOC-DAB(Z)-OH Six Chongqing Chemdad Co. ,Ltd.
-
Cleavage Cocktails; Reagent B - Aapptec Peptides.
-
A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis - Benchchem.
-
Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid - Chem-Impex.
-
A Researcher's Guide to Cleavage Cocktails for Resins with Fmoc-L-Dab(Me,Ns) - Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. polypeptide.com [polypeptide.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-Group Removal and the Critical Impact of Scavengers
Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of removing the benzyloxycarbonyl (Z or Cbz) protecting group, with a specific focus on the pivotal role of scavengers in ensuring reaction efficiency and product purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your synthetic procedures effectively.
Introduction: The Benzyl Cation Problem and the Scavenger Solution
The benzyloxycarbonyl (Z) group is a cornerstone of amine protection in organic and peptide synthesis, valued for its stability and orthogonal removal conditions relative to Boc and Fmoc groups.[1] While catalytic hydrogenolysis is the mildest removal method, it is incompatible with substrates containing other reducible functional groups like alkenes or certain sulfur-containing residues.[2][3] In such cases, acid-mediated cleavage (acidolysis), typically with HBr in acetic acid or trifluoroacetic acid (TFA), is employed.[3][4]
Acidolysis of the Z-group, however, generates a highly reactive and electrophilic benzyl cation (or related benzylic species).[5] If left unchecked, this cation can irreversibly alkylate nucleophilic residues within your target molecule, leading to a complex mixture of side products and significantly reducing the yield of your desired compound.[5] This is where scavengers become indispensable. Scavengers are nucleophilic reagents added to the cleavage cocktail to rapidly and irreversibly trap these reactive cations, diverting them from undesired reaction pathways.[6]
Troubleshooting Guide: Common Issues in Z-Group Deprotection
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My Z-group deprotection with HBr/AcOH is incomplete, even after extended reaction times. What's going wrong?
A1: Incomplete deprotection under strong acidolysis conditions is unusual but can occur. Here are the primary causes and solutions:
-
Insufficient Acid Strength/Concentration: The most common issue is degraded or low-concentration HBr in acetic acid. This reagent can absorb atmospheric moisture, diluting it and reducing its efficacy.
-
Solution: Always use fresh, high-quality 33% HBr in acetic acid. If you suspect your reagent is old, use a fresh bottle. For very stubborn Z-groups, a slightly longer reaction time or a marginal increase in temperature (e.g., to 40°C, with careful monitoring) can be considered, but be aware of potential side reactions.
-
-
Steric Hindrance: The Z-group may be located in a sterically congested environment within the molecule, hindering access of the acid reagent.
-
Solution: While stronger acids are an option, they increase the risk of side reactions. A better approach is often to switch to a different deprotection method if possible, such as catalytic transfer hydrogenation, which may be less sensitive to steric bulk.[3]
-
-
Precipitation of Starting Material: Your Z-protected compound may be poorly soluble in acetic acid, causing it to precipitate before the reaction is complete.
-
Solution: Ensure your starting material is fully dissolved before proceeding. If solubility is an issue, you may need to explore co-solvents, although this can complicate the workup.
-
Q2: After TFA-mediated deprotection, my mass spectrometry results show a +90 Da adduct on my tryptophan-containing peptide. What is this and how do I prevent it?
A2: A +90 Da mass addition on a tryptophan residue corresponds to benzylation of the indole side chain by the benzyl cation generated during Z-group cleavage. The indole ring of tryptophan is highly nucleophilic and a prime target for electrophilic attack.[7]
-
Causality: In the absence of an effective scavenger, the benzyl cation will react with the most available nucleophile. The electron-rich indole ring of tryptophan is often more reactive than the desired amine deprotection site.
-
Primary Solution: This is a classic example of where scavengers are critical. The addition of a suitable scavenger to your TFA cleavage cocktail is essential.
-
Recommended Scavengers: Triisopropylsilane (TIS) is highly effective at reducing the benzyl cation to toluene. Thioanisole is also an excellent scavenger for protecting tryptophan.[2][4]
-
Protocol Adjustment: Modify your cleavage cocktail to include 2.5-5% (v/v) of TIS or thioanisole. For particularly sensitive sequences, a combination may be beneficial.
-
Q3: I'm working with a cysteine-containing peptide. During Z-group removal with TFA, I'm observing significant disulfide-linked dimerization and other side products. How can I improve this?
A3: Cysteine's free thiol group is highly nucleophilic and prone to both alkylation by the benzyl cation and oxidation to form disulfide bonds.[6]
-
Mechanism of Side Reactions:
-
Alkylation: The benzyl cation can attack the sulfur atom of the cysteine thiol.
-
Oxidation: The acidic and often aerobic conditions of cleavage can promote the oxidation of two thiol groups to form a disulfide bridge.
-
-
Solution: A Multi-Component Scavenger Cocktail: A single scavenger is often insufficient for cysteine. A combination approach is required to address both alkylation and oxidation.
-
Recommended Cocktail: A widely used and effective cocktail is TFA/TIS/H₂O/1,2-ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5 (v/v/v/v).
-
TIS: Acts as the primary scavenger for the benzyl cation.
-
Water: Can help suppress some side reactions and aids in the solubility of the peptide.
-
EDT: A crucial component that serves two roles: it's a good cation scavenger and, importantly, it maintains a reducing environment, preventing the oxidative formation of disulfide bonds.[6]
-
-
Q4: Can my choice of scavenger negatively impact the deprotection reaction itself or cause its own side reactions?
A4: Yes, this is a critical consideration. While scavengers are designed to prevent side reactions, they are not entirely benign and can sometimes participate in the chemistry.
-
Inhibition of Deprotection: There is little evidence to suggest that common scavengers significantly slow the rate of Z-group acidolysis. The primary deprotection mechanism is driven by the high concentration of strong acid.
-
Scavenger-Induced Side Reactions:
-
Reduction of Protecting Groups: Trialkylsilanes like TIS, in the presence of strong acid, can act as reducing agents.[8] This is generally desired for scavenging cations, but it has been shown to slowly reduce or remove certain sulfur-protecting groups like acetamidomethyl (Acm) or 4-methoxybenzyl (Mob) from cysteine, which might be intended to remain for orthogonal ligation strategies.[8]
-
Modification of Tryptophan: While TIS is an excellent scavenger, under certain conditions, the combination of TFA and triethylsilane (a related scavenger) has been reported to cause reduction of the tryptophan indole ring.[5] Careful optimization and monitoring are key.
-
Thiol Scavengers: Thiol-based scavengers like EDT are effective but are malodorous and can be difficult to remove during workup.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for different types of scavengers?
The mechanism depends on the scavenger class.
-
Silanes (e.g., TIS): They act via hydride transfer. The benzyl cation abstracts a hydride ion from the silane, reducing the cation to stable, neutral toluene and forming a silylium ion, which is then quenched.
-
Thiols (e.g., Thioanisole, EDT): These are soft nucleophiles that readily react with the soft electrophilic benzyl cation via nucleophilic attack, forming a stable sulfonium salt or a thioether.[2][6]
-
Water: Acts as a "soft" scavenger by competing with peptide nucleophiles for the cation, converting it to benzyl alcohol. It is generally less efficient than dedicated scavengers.[6]
How do I choose the best scavenger cocktail for my specific molecule?
The optimal choice is sequence-dependent. A decision workflow can be used to guide your selection.
Caption: Decision workflow for selecting an appropriate scavenger cocktail.
What are the typical concentrations for scavengers in a cleavage reaction?
Scavengers are typically used in significant excess relative to the protecting groups being cleaved. Common volumetric percentages in the final cleavage cocktail are:
-
Triisopropylsilane (TIS): 2.5% to 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Water: 2.5% to 5%
| Scavenger | Typical % (v/v) | Primary Target(s) | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger | |
| Thioanisole | 5% | Trp, Met | [2][4] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Cys (also reducing agent) | [6] |
| Water | 2.5 - 5% | General, mild scavenger | [6] |
| Phenol | 5% | Tyr, Trp | [7] |
| Table 1. Common Scavengers and Their Recommended Concentrations. |
Experimental Protocols
Protocol 1: Z-Group Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation but do not contain highly acid-labile groups (e.g., Boc).
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 33% HBr in acetic acid (approx. 4-5 eq). Caution: HBr/AcOH is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 30-90 minutes.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the amine hydrobromide salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with several portions of cold diethyl ether to remove residual acetic acid and other impurities.
-
Dry the product under high vacuum.
-
Protocol 2: Z-Group Deprotection using TFA with a Scavenger Cocktail
This protocol is common in the final cleavage step of solid-phase peptide synthesis (SPPS) when a Z-group is used for side-chain protection.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe).
-
Scavenger Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Cysteine and Tryptophan, a suitable cocktail is 92.5% TFA, 2.5% Water, 2.5% TIS, and 2.5% EDT . Caution: TFA is extremely corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Precipitation:
-
Filter the TFA solution away from the resin into a fresh centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[6]
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet at least twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mechanistic Visualization
The following diagram illustrates the critical role of scavengers in intercepting the benzyl cation during acid-catalyzed Z-group deprotection.
Caption: Mechanism of Z-group acidolysis and competitive reaction pathways.
References
- Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 43-75). Elsevier.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Yang, Y. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Semantic Scholar. Retrieved from [Link]
-
Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. OUCI. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide & protein research, 36(4), 255–266.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Fields, C. G., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in enzymology, 289, 104–124.
- Mirati Therapeutics. (2022). Development of Adagrasib's commercial manufacturing route. Org. Lett.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Khadse, S. C., & Yede, R. P. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in molecular biology (Clifton, N.J.), 1184, 97–108.
-
ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron letters, 30(21), 2739-2742.
- Kattamuri, P. V., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science, 22(6), 389-394.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Incomplete Fmoc Deprotection in Long Peptide Chains
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in Solid-Phase Peptide Synthesis (SPPS): incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, especially when synthesizing long or complex peptide chains. As Senior Application Scientists, we've consolidated our field expertise and the latest scientific literature to help you diagnose, understand, and resolve these challenging synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection?
A1: Incomplete Fmoc deprotection is rarely a simple issue. It's often a multifactorial problem stemming from the growing peptide chain's interaction with its solid support environment. The primary culprits are:
-
Peptide Aggregation: As the peptide chain elongates, particularly after the fifth or sixth residue, it can fold into secondary structures like β-sheets.[1][2] This is especially common in sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[2] This aggregation makes the peptide-resin matrix less permeable to solvents and reagents, physically hindering the piperidine from reaching the N-terminal Fmoc group.[1][3][4]
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Thr) or large side-chain protecting groups can physically block piperidine's access to the Fmoc group.[3] This issue is magnified in longer peptides where the sheer density of bulky residues can create a "difficult sequence".[5][6]
-
Suboptimal Reagents or Conditions: The deprotection solution itself can be a source of problems. Degraded piperidine, incorrect concentration (standard is 20% in DMF), or insufficient reaction times for challenging sequences can all lead to incomplete Fmoc removal.[3][7]
-
Poor Resin Swelling: If the resin support is not adequately swelled, the peptide chains remain in a collapsed state, severely restricting reagent access.[3] This can be influenced by the choice of solvent and the resin type itself.[8]
Q2: How can I reliably detect incomplete Fmoc deprotection?
A2: Early and accurate detection is critical. Several methods, ranging from simple colorimetric tests to quantitative analysis, can be employed:
-
Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (Kaiser) test is a rapid and sensitive method for detecting free primary amines.[9][10] A positive result (intense blue beads and/or solution) indicates successful deprotection. A negative or weak result (yellow, colorless, or faint blue) suggests that the Fmoc group is still attached.[7] It's important to note that the Kaiser test is unreliable for N-terminal proline, which yields a reddish-brown color.[3][11]
-
UV-Vis Spectrophotometry: This quantitative method relies on monitoring the UV absorbance of the dibenzylfulvene-piperidine adduct, a byproduct of Fmoc removal, which has a strong absorbance around 301 nm.[7][12][13] Many automated peptide synthesizers are equipped with UV monitors to track the deprotection in real-time.[14] A flattened, broadened, or incomplete UV profile is a clear indicator of slow or incomplete deprotection.[1][15]
-
Test Cleavage and Analysis: Cleaving a small sample of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most definitive method.[9] This allows for the direct detection of Fmoc-protected peptides and deletion sequences resulting from failed deprotection in subsequent cycles.
Troubleshooting Guide: A Step-by-Step Approach
When you suspect incomplete Fmoc deprotection, a systematic troubleshooting approach is essential. The following guide provides a logical workflow to identify the root cause and implement effective solutions.
Step 1: Initial Diagnosis - Is Deprotection Truly Incomplete?
Before making significant changes to your protocol, confirm the issue with at least two detection methods.
-
Workflow: Initial Diagnosis
Caption: Decision workflow based on real-time UV deprotection monitoring.
Advanced Strategies for Recalcitrant Deprotection
For persistently difficult sequences, standard troubleshooting may not suffice. The following advanced strategies can often overcome even the most challenging cases of incomplete deprotection.
Modifying the Deprotection Reagent
When piperidine is not effective, a stronger, non-nucleophilic base can be used.
-
Using DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger base than piperidine and can often drive deprotection to completion where piperidine fails. [16]A common formulation is 2% DBU and 2% piperidine in DMF. [16][17]The piperidine is added to scavenge the dibenzofulvene byproduct. [16]
Disrupting On-Resin Aggregation
The most effective way to combat aggregation is to disrupt the intermolecular hydrogen bonds that cause it.
-
Chaotropic Solvents: Incorporating solvents like dimethyl sulfoxide (DMSO) into the DMF for both deprotection and coupling steps can be highly effective at breaking up secondary structures. [19][20]
-
Backbone Protection: The use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation. [1][4][21]These should be strategically incorporated into the peptide sequence, typically every six to seven residues in aggregation-prone regions. [4]
Optimizing Synthesis Conditions
-
Lower Resin Loading: Using a resin with a lower initial loading (e.g., 0.1-0.2 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of inter-chain aggregation. [22]
-
Elevated Temperature: Performing the deprotection and coupling steps at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the peptide-resin. [10]
Materials:
-
Reagent A: 1.0 mL of 16.5 mg/mL KCN in 25 mL distilled water, diluted in 49 mL of pyridine. [10]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol. [10]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol. [10]
Procedure:
-
Place 10-15 beads of the washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.
-
Heat the tube at 110°C for 5 minutes. [10]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result; deprotection is complete.
-
Yellow/Colorless Beads and Solution: Negative result; deprotection is incomplete. [7]
-
Light Blue Solution, Dark Blue Beads: Incomplete deprotection; consider extending deprotection time or re-deprotecting. [10]
Protocol 2: DBU-Based Deprotection for Difficult Sequences
This protocol is recommended when standard piperidine deprotection is incomplete.
Materials:
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the DBU-based deprotection solution (10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step with fresh reagent for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU before the next coupling step.
References
-
Bednarek, M. A., & Bodanszky, M. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Ralhan, K., & Kumar, A. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(3), 2262-2268. [Link]
-
Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Activotec. (n.d.). UV Synthesis Monitoring. [Link]
-
Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (1), 5-6. [Link]
-
Community, N. R. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]
-
PeptiOrigin. (2025). What Are the Key Challenges in Peptide Synthesis?. [Link]
-
Ralhan, K., & Kumar, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(128), 105959-105964. [Link]
-
Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Gairí, M., et al. (1997). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. ResearchGate. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
Albericio, F., & Carpino, L. A. (2015). The road to the synthesis of "difficult peptides". Chemical Society Reviews, 44(13), 4413-4437. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Springer Nature. (n.d.). Fmoc Test Protocols and Methods. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, CHAPTER 18, Unit 18.1. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19–42. [Link]
-
Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]
-
Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature protocols, 5(11), 1888–1897. [Link]
-
Larsen, B. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Dittmann, T., & Martin, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in bioengineering and biotechnology, 8, 121. [Link]
-
Kent, S. B. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. [Link]
-
Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10427–10435. [Link]
-
Sabatino, G., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(14), 3274. [Link]
-
Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Sabatino, G., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(14), 3274. [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
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- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 15. renyi.hu [renyi.hu]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
optimizing flow rate and temperature in automated synthesis with FMOC-D-DAB(Z)-OH
Technical Support Center: Optimizing Automated Synthesis with Fmoc-D-Dab(Z)-OH
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the automated solid-phase peptide synthesis (SPPS) of peptides containing this compound. We will move beyond standard protocols to explore the causality behind experimental choices, focusing on the critical interplay of flow rate and temperature to maximize synthesis fidelity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "special" amino acid in SPPS? A1: this compound, or N-α-Fmoc-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative prized for its unique orthogonal protection scheme.[1] The α-amino group is protected by the base-labile Fmoc group, while the side-chain γ-amino group is protected by the Z (benzyloxycarbonyl) group. This orthogonality allows for the selective deprotection of the side chain after the main peptide backbone has been assembled, enabling advanced applications such as peptide branching, cyclization, or the attachment of reporter molecules without affecting the rest of the sequence.[1]
Q2: What are the primary benefits of increasing temperature during automated synthesis? A2: Increasing the synthesis temperature is one of the most effective ways to shorten the overall cycle time for each amino acid addition.[2] Elevated temperatures (e.g., 60-90°C) increase reaction kinetics for both the coupling and deprotection steps.[3][4] This is particularly beneficial for overcoming the aggregation of difficult sequences and improving the efficiency of sterically hindered couplings.[4][5][6]
Q3: What are the potential risks of using elevated temperatures in SPPS? A3: While beneficial, high temperatures can promote unwanted side reactions. The most significant risks are racemization of the activated amino acid (especially for sensitive residues like Cysteine and Histidine) and the formation of aspartimide from Aspartic acid residues.[4] It is crucial to balance the benefits of increased speed against the potential for compromising peptide purity.
Q4: How does solvent flow rate impact my automated synthesis? A4: In automated systems, particularly continuous flow synthesizers, the flow rate is a critical parameter that influences reagent contact time, washing efficiency, and the removal of byproducts.[7][8] An optimized flow rate ensures that fresh reagents are efficiently delivered to the resin bed while reaction byproducts and excess reagents are thoroughly washed away, which can help reduce the formation of side products.[7] Real-time monitoring of backpressure in flow systems can even provide insights into on-resin aggregation.[9]
Q5: How can I confirm if the this compound coupling step was successful? A5: The most common and reliable method for monitoring coupling completion on-resin is the qualitative Kaiser (ninhydrin) test. This test detects the presence of free primary amines. A positive result, indicated by blue or purple resin beads, signifies that unreacted amines are still present and the coupling is incomplete. A negative result (yellow or colorless beads) suggests a successful coupling.
Troubleshooting Guide: Common Issues with this compound
Difficulties during the incorporation of this compound often manifest as incomplete coupling. The following guide addresses this primary issue and its consequences.
Issue 1: Incomplete Coupling (Persistently Positive Kaiser Test)
This is the most frequent challenge, where the resin beads remain blue after the scheduled coupling time.
-
Potential Cause A: Steric Hindrance or On-Resin Aggregation The growing peptide chain can fold into secondary structures or aggregate, physically blocking the N-terminal amine from reacting with the incoming activated amino acid.
-
Solution 1: Increase Reaction Temperature. Heating the reaction vessel disrupts the hydrogen bonds that cause aggregation, improving solvent penetration and increasing the kinetic energy of the reactants.[2][3] This is often the most effective first step for difficult couplings.
-
Solution 2: Optimize Flow Rate. In flow-based systems, adjusting the flow rate can mitigate coupling issues. Decreasing the flow rate increases the residence time of the activated amino acid in the reactor. Conversely, for washing steps, a higher flow rate can more effectively remove byproducts and break up physical aggregates.[7]
-
Solution 3: Use Chaotropic Solvents or Additives. In severe cases of aggregation, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding small percentages of chaotropic agents like DMSO can be beneficial.[5][6]
-
-
Potential Cause B: Insufficient Reagent Activation or Reaction Time The inherent structure of Dab or the preceding amino acid may slow the reaction, requiring more rigorous conditions.
-
Solution 1: Perform a "Double Couple". Immediately after the first coupling cycle, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[10][11] This re-exposes the remaining free amines to a high concentration of the reactant.
-
Solution 2: Employ a More Potent Coupling Reagent. If standard activators like HBTU are failing, switch to a more potent uronium/guanidinium salt like HATU or HCTU, which can accelerate the formation of the active ester.[12]
-
Solution 3: Extend the Coupling Time. Program the synthesizer to increase the coupling time from a standard 45-60 minutes to 2 hours or longer to allow the reaction to proceed to completion.[13]
-
Issue 2: Low Crude Purity with Deletion Sequences
Mass spectrometry analysis of the crude product reveals a significant peak corresponding to the desired peptide minus the Dab residue.
-
Potential Cause: Irreversible Coupling Failure and Lack of Capping If an incomplete coupling is not addressed, the unreacted N-terminal amines will remain through subsequent cycles, leading to deletion sequences.
-
Solution: Implement a Capping Protocol. If a double coupling fails (as confirmed by a second Kaiser test), the unreacted amines must be permanently blocked before proceeding.[10] This is achieved by acetylating the free amines with a reagent like acetic anhydride, rendering them unreactive for subsequent coupling steps. This prevents the formation of deletion peptides and simplifies final purification.
-
Issue 3: Unexpected Side Products in Final Crude Peptide
Analysis shows peaks that do not correspond to simple deletion sequences.
-
Potential Cause: Intramolecular Lactamization Some di-amino acid derivatives, particularly under certain activation conditions, are prone to rapid intramolecular cyclization (lactamization), forming a stable ring that is unable to couple to the peptide chain.[14][15] While extensively documented for Fmoc-Dab(Mtt)-OH, this side reaction should be considered for any Dab derivative.[15][16]
-
Solution: Modify the Amino Acid Activation Protocol. Avoid lengthy pre-activation times. Instead, deliver the this compound, coupling reagent, and base directly to the reaction vessel containing the resin.[15][16] Certain coupling reagents, like DEPBT, have been shown to suppress this side reaction for other Dab derivatives.[16]
-
Visual Workflows and Data
Troubleshooting Logic for Incomplete Coupling
The following diagram outlines a decision-making workflow when encountering a positive Kaiser test after the initial coupling of this compound.
Caption: Decision tree for troubleshooting incomplete coupling of this compound.
Table 1: Recommended Starting Parameters for Automated Synthesis
This table provides suggested starting points for optimizing flow rate and temperature. These should be adapted based on the specific peptide sequence, resin, and synthesizer model.
| Parameter Scenario | Temperature | Flow Rate (Reagent Delivery) | Flow Rate (Washing) | Rationale |
| Standard Synthesis | Room Temp (~25°C) | Instrument Default | Instrument Default | Baseline conditions for routine, non-complex sequences. |
| Difficult/Hindered Coupling | 60 - 75°C | Decrease by 15-25% | Standard | Increased temperature enhances kinetics[2]; lower flow rate increases reagent contact time. |
| Aggregation-Prone Sequence | 75 - 90°C | Standard | Increase by 15-25% | High temperature disrupts secondary structures[4]; higher wash flow helps clear aggregates. |
| Rapid Synthesis Protocol | 75 - 90°C | Standard or Increased | Increased | Maximizes reaction speed for both coupling and deprotection steps for high-throughput synthesis.[2][7] |
Experimental Protocols
Protocol 1: Optimized High-Temperature Coupling Cycle
This protocol outlines a single automated cycle for incorporating this compound, designed to proactively address potential coupling difficulties.
-
Fmoc Deprotection:
-
Set the reaction vessel temperature to 75°C.[2]
-
Deliver 20% piperidine in DMF to the resin-filled vessel.
-
Allow the reaction to proceed for 3 minutes.
-
Drain the vessel.
-
Repeat the 20% piperidine in DMF treatment for an additional 5 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 cycles).
-
-
This compound Coupling:
-
Maintain the reaction vessel temperature at 75°C.
-
In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 45 minutes.
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 cycles).
-
-
In-Process Control (Optional but Recommended):
-
Temporarily pause the synthesis program.
-
Extract a small sample of resin beads and perform a Kaiser test.[10]
-
If the test is positive, program the synthesizer to perform a second coupling (double couple) for 30 minutes before proceeding. If the test remains positive, proceed to a capping step (see Protocol 2).
-
Protocol 2: Capping of Unreacted Amines
This protocol should be executed if double coupling fails to yield a negative Kaiser test.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 cycles).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and allow the reaction to proceed for 20-30 minutes at room temperature.[10]
-
Final Wash: Wash the resin thoroughly with DMF (3 cycles) and DCM (3 cycles) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
References
-
CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]
-
Papini, A. M., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, 30(9), e3605. [Link]
-
Hartrampf, N., et al. (2023). Synthesis of proteins by automated flow chemistry. Science, 382(6675). [Link]
-
Papini, A. M., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, 30(9), e3605. [Link]
-
Gasilova, N., et al. (2021). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science, 7(3), 489-498. [Link]
-
Gasilova, N., et al. (2021). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science, 7(3), 489-498. [Link]
-
Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec. [Link]
-
Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Muttenthaler, M., et al. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 74(5), 343-353. [Link]
-
Amartely, H., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Sletten, E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14023-14026. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(5), 1238-1246. [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Wang, P., et al. (2016). Automated Peptide Synthesizers and Glycoprotein Synthesis. Methods in Molecular Biology, 1410, 1-22. [Link]
Sources
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- 2. csbio.com [csbio.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amidetech.com [amidetech.com]
- 8. vapourtec.com [vapourtec.com]
- 9. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of Protected Peptide Fragments with D-DAB(Z)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility issues with protected peptide fragments, specifically those incorporating D-α,γ-diaminobutyric acid with a benzyloxycarbonyl (Z) protecting group on the side chain (D-DAB(Z)). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address these common yet challenging hurdles in peptide synthesis.
Introduction: The D-DAB(Z) Solubility Conundrum
The incorporation of D-DAB(Z) into a peptide sequence introduces a unique combination of factors that can significantly impact the solubility of the protected fragment. The D-amino acid configuration can alter the peptide backbone's natural propensity for secondary structure formation, sometimes disrupting aggregation but in other cases promoting unique packing arrangements that lead to insolubility.[1][2][3] Compounding this is the benzyloxycarbonyl (Z) group, a large, aromatic, and highly hydrophobic moiety.[1][4] This hydrophobicity is a primary driver of intermolecular aggregation, where peptide chains self-associate to minimize contact with the surrounding solvent, often leading to poor solubility, incomplete reactions during solid-phase peptide synthesis (SPPS), and challenges during purification.[4][5][6]
This guide is structured to help you diagnose the root cause of your solubility problems and provide a tiered approach to resolving them, from simple solvent adjustments to more advanced synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with D-DAB(Z)-containing peptide fragments.
Q1: Why is my peptide fragment containing D-DAB(Z) precipitating during synthesis or purification?
A1: The poor solubility of your D-DAB(Z)-containing peptide fragment is likely due to a combination of factors:
-
Hydrophobicity of the Z-group: The benzyloxycarbonyl (Z) group is a large, aromatic, and highly hydrophobic protecting group.[1][4] Its presence significantly increases the overall nonpolar character of the peptide, promoting aggregation to minimize contact with polar solvents.[4][5]
-
Peptide Sequence: If your sequence also contains a high percentage of other hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), the propensity for aggregation is further exacerbated. Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions.[4][5]
-
Secondary Structure Formation: As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds.[7] This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection steps.[7]
-
Influence of the D-amino Acid: The D-configuration of the diaminobutyric acid can alter the peptide's backbone conformation. While this can sometimes disrupt the formation of aggregation-prone secondary structures, it can also induce unique folding patterns that favor self-assembly.[1][2][3]
Q2: What are the visible signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: On-resin aggregation can manifest in several ways:
-
Poor Resin Swelling: A key indicator is the failure of the peptide-resin to swell properly in the synthesis solvent.[7] In batch synthesis, you might observe the resin bed shrinking.
-
Incomplete Reactions: A positive Kaiser test (for primary amines) or a positive chloranil test (for secondary amines) after a coupling step indicates that not all the free amines have reacted. This is often a direct consequence of the growing peptide chains aggregating and sterically hindering the reaction sites.
-
Slow Deprotection: You may notice that the Fmoc deprotection steps become sluggish, requiring longer reaction times or showing incomplete removal of the Fmoc group.
-
Physical Appearance: The resin may appear clumpy or sticky.
Q3: Can I predict if my D-DAB(Z)-containing peptide sequence is likely to have solubility issues?
A3: While it's difficult to predict with absolute certainty, several factors can suggest a higher risk of poor solubility:
-
High Hydrophobic Content: As a general rule, a sequence with over 40-50% hydrophobic residues is more likely to be problematic.[4][5]
-
Presence of β-sheet Promoting Residues: Stretches of alternating hydrophobic and hydrophilic residues, or sequences rich in Val, Ile, and Phe, can favor β-sheet formation.
-
Peptide Length: Longer protected peptide fragments are more prone to aggregation.[6]
Several online tools can analyze your peptide sequence and predict its tendency to aggregate based on its physicochemical properties.
Q4: What is the benefit of using an orthogonally protected D-DAB derivative like Fmoc-D-DAB(Z)-OH?
A4: The use of this compound provides significant synthetic flexibility due to its orthogonal protection scheme. The Fmoc group on the α-amino group is base-labile (removed with piperidine), while the Z-group on the side-chain γ-amino group is stable to these conditions. The Z-group can be removed later under different conditions, such as catalytic hydrogenation.[8] This orthogonality is crucial for:
-
Synthesis of Branched Peptides: After assembling the linear peptide chain, the Z-group can be selectively removed to allow for the synthesis of a second peptide chain on the D-DAB side chain.
-
Peptide Cyclization: The side-chain amino group can be used for head-to-side-chain or side-chain-to-side-chain cyclization.
-
Bioconjugation: A variety of molecules, such as fluorescent dyes, lipids, or polyethylene glycol (PEG), can be specifically attached to the deprotected side-chain amine.[8]
Part 2: Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If you are encountering solubility problems, follow this tiered troubleshooting guide, starting with the simplest and most direct interventions.
Tier 1: Solvent and Reconstitution Optimization
These strategies are the first line of defense when dealing with a poorly soluble lyophilized peptide fragment or when observing precipitation during purification.
Issue: Your purified and protected D-DAB(Z) peptide fragment does not dissolve in standard solvents for analysis or further use.
Troubleshooting Steps:
-
Initial Solubility Testing: Always test the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.
-
Solvent Screening:
-
Start with common organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .[1][9] These are often effective for dissolving hydrophobic peptides.
-
If DMSO and DMF are not successful, try other solvents like N-Methyl-2-pyrrolidone (NMP) , acetonitrile (ACN) , or a mixture of these solvents.[1]
-
For very hydrophobic peptides, a small amount of a strong solvent like trifluoroacetic acid (TFA) or formic acid can be used for initial dissolution, followed by careful dilution with a less harsh solvent.[10]
-
-
Co-solvent Systems:
-
If the peptide needs to be in a more aqueous environment for a specific application, first dissolve it in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly add the aqueous buffer with vigorous vortexing.[1][9]
-
If the peptide precipitates upon addition of the aqueous solution, you have exceeded its solubility limit in that mixed solvent system.
-
-
Physical Dissolution Aids:
-
Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[10]
-
Gentle Warming: Gently warming the solution (to no more than 40°C) can sometimes improve solubility, but be cautious as this can also promote degradation.
-
| Solvent | Properties and Recommended Use |
| DMSO | A strong polar aprotic solvent, effective for many hydrophobic peptides.[1][9] |
| DMF | Another strong polar aprotic solvent, often interchangeable with DMSO.[1][9] |
| NMP | A polar aprotic solvent with excellent solvating properties for aggregating peptides.[11] |
| Acetonitrile | A less polar solvent, often used in reverse-phase HPLC. Can be tried for peptides that are not soluble in more polar organic solvents.[1][9] |
| TFA/Formic Acid | Strong acids that can protonate the peptide and disrupt intermolecular interactions. Use sparingly for initial dissolution.[10] |
Tier 2: On-Resin Aggregation During SPPS
If you are observing signs of aggregation during the synthesis, the following strategies can be employed to improve the outcomes of your SPPS.
Issue: Incomplete coupling or deprotection steps during the synthesis of a D-DAB(Z)-containing peptide.
Workflow for Addressing On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Switch to a more effective solvent for solvating aggregating peptides, such as NMP .
-
Use a "magic mixture" of solvents, such as a 1:1:1 mixture of DCM/DMF/NMP , which can improve solvation of the growing peptide chain.[12]
-
-
Incorporate Chaotropic Agents:
-
Add chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions.[13] These agents disrupt the hydrogen bonding networks that stabilize β-sheet structures.
-
-
Increase the Reaction Temperature:
-
Performing the coupling and deprotection steps at an elevated temperature (e.g., 40-60°C) can provide enough energy to disrupt intermolecular interactions.
-
Microwave-assisted SPPS is particularly effective for synthesizing difficult sequences as it allows for rapid and uniform heating, which can significantly reduce aggregation and shorten reaction times.[6][14][15]
-
-
Use Backbone Protection:
-
Incorporate backbone-protected amino acids, such as those with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, at strategic points in your sequence (e.g., every 5-6 residues).[11][16] These groups physically disrupt the hydrogen bonding between peptide backbones that leads to aggregation.
-
-
Incorporate Pseudoproline Dipeptides:
-
If your sequence contains Ser or Thr residues, replacing a dipeptide unit with a pseudoproline dipeptide can effectively break up secondary structures.[11]
-
Tier 3: Advanced Synthetic and Purification Strategies
For the most challenging sequences, a more fundamental change to the synthetic or purification strategy may be necessary.
Issue: Persistent aggregation and poor yields despite optimizations in Tier 1 and Tier 2.
Troubleshooting Steps:
-
Fragment Condensation:
-
Synthesize shorter, more manageable protected peptide fragments and then ligate them together in solution or on a solid support. This approach avoids the cumulative aggregation that can occur during the synthesis of a single long peptide.
-
-
Solubility-Enhancing Tags:
-
Alternative Purification Strategies:
-
For extremely hydrophobic peptides that are insoluble in typical HPLC solvents, consider alternative purification methods such as precipitation and washing. For example, precipitating the peptide in water and then washing with diethyl ether can remove many synthesis-related impurities.[19]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of a Protected Peptide Fragment
-
Weigh out a small amount of the lyophilized peptide (e.g., 1-2 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the first solvent to be tested (e.g., 50 µL of DMSO).
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 1-2 minutes.
-
If the peptide remains insoluble, add another small aliquot of the solvent and repeat the vortexing and sonication.
-
If the peptide is still insoluble, repeat the process with a different solvent from the recommended list in Tier 1.
-
Once a suitable solvent is found, calculate the approximate solubility (e.g., in mg/mL).
Protocol 2: Microwave-Assisted SPPS Coupling for a Difficult Sequence
This protocol is a general guideline and should be adapted for your specific peptide synthesizer and sequence.
-
Swell the peptide-resin in DMF.
-
Perform the Fmoc deprotection step using 20% piperidine in DMF with microwave irradiation (e.g., 30-50W for 3-5 minutes at a maximum temperature of 75°C).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound (or other amino acid) (4-5 equivalents) with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
Perform the coupling reaction with microwave irradiation (e.g., 30-50W for 5-10 minutes at a maximum temperature of 75-90°C).
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 3: On-Resin Selective Deprotection of the Z-Group from D-DAB(Z)
This protocol is for the selective removal of the benzyloxycarbonyl (Z) group while the peptide is still attached to the resin, allowing for side-chain modification. This assumes the use of a resin and other side-chain protecting groups that are stable to the deprotection conditions.
-
After completing the synthesis of the linear peptide, wash the peptide-resin thoroughly with DCM and then with methanol.
-
Dry the resin under vacuum.
-
Suspend the resin in a suitable solvent system for catalytic hydrogenation (e.g., DMF/methanol or THF).
-
Add a palladium catalyst, such as Pd/C (palladium on carbon), to the resin suspension.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with stirring.
-
Monitor the reaction for the removal of the Z-group. This can be done by taking small samples of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the deprotection is complete, carefully filter off the catalyst and wash the resin extensively with the reaction solvent, followed by DCM and DMF.
-
The resin-bound peptide with the free side-chain amine is now ready for further modification.
Part 4: Visualizing the Problem and Solutions
Diagram 1: The Mechanism of Peptide Aggregation
Caption: Intermolecular forces driving on-resin peptide aggregation.
Diagram 2: Orthogonal Deprotection of this compound
Caption: Orthogonal deprotection strategy for this compound.
References
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
AmbioPharm. What is the Best Way to Dissolve Peptides?. [Link]
-
PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]
-
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. (2015-03-03). [Link]
-
PubMed. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
NIH. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024-07-11). [Link]
-
PubMed Central. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021-11-18). [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024-01-03). [Link]
-
NIH. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]
-
PubMed. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. [Link]
-
Taylor & Francis. Chaotropic agents – Knowledge and References. [Link]
-
PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. (2025-12-17). [Link]
-
PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2022-03-30). [Link]
-
AmbioPharm. Microwave SPPS Technology. [Link]
-
Oxford Academic. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018-12-06). [Link]
-
American Chemical Society. Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. (2025-12-01). [Link]
-
PubMed. Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). [Link]
-
Pediaa.Com. Difference Between Detergent and Chaotropic Agent. (2020-04-06). [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. (2025-08-06). [Link]
-
PubMed. Peptide synthesis using unprotected peptides through orthogonal coupling methods. (1995-12-19). [Link]
-
YouTube. Peptide Purification. (2018-10-26). [Link]
-
ResearchGate. Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. (2025-08-06). [Link]
-
ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
PubMed Central. Strategies for Improving Peptide Stability and Delivery. (2022-10-19). [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. Amino Acid-Protecting Groups. (2019-11-19). [Link]
-
PubMed. Iterative Synthesis of Stereo- and Sequence-Defined Polymers via Acid-Orthogonal Deprotection Chemistry. (2022-02-21). [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. biosynth.com [biosynth.com]
- 19. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Z and Boc Groups for Side-Chain Protection of Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving the desired final product with high purity and yield. Diaminobutyric acid (Dab), a non-proteinogenic amino acid containing a side-chain primary amine, presents a unique challenge that necessitates robust protection to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups for the γ-amino group of Dab: the Benzyloxycarbonyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group.
The Principle of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the concept of orthogonality.[1] Orthogonal protecting groups are distinct classes of chemical moieties that can be removed under specific, non-interfering conditions.[2] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for the stepwise elongation of a peptide chain and for later modifications.[3]
The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[4]
-
Boc/Bzl Strategy : This classic method uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups (like Z) for side-chain protection, which are typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).[4]
-
Fmoc/tBu Strategy : A milder alternative, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection.[4][5]
The choice between Z and Boc for the Dab side-chain is therefore intrinsically linked to the overarching synthetic strategy employed.
The Benzyloxycarbonyl (Z/Cbz) Group: A Classic Choice
Introduced in the 1930s by Bergmann and Zervas, the Benzyloxycarbonyl group was a pioneering development in peptide chemistry.[6] It is a benzyl-based carbamate that offers robust protection for amines.
Chemical Stability and Reactivity: The Z group is notably stable under a wide range of conditions, including the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[2][7] This makes it an excellent choice for side-chain protection in both Boc/Bzl and Fmoc/tBu synthesis strategies, where its unique removal condition provides an additional layer of orthogonality.[1]
Deprotection Mechanism: The primary and most valued method for Z group cleavage is catalytic hydrogenolysis.[6][8] This reaction involves hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, which reduces the benzyl group to toluene, causing the carbamate to decompose into the free amine and carbon dioxide.[6] This process is exceptionally mild and occurs at a neutral pH, preserving the integrity of most other functional groups.[9]
Alternatively, the Z group can be removed by strong acids like HBr in acetic acid or HF, though this is less common and negates its orthogonality to acid-labile groups.[10][11]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in organic synthesis, prized for its reliable introduction and its convenient removal under acidic conditions.[12][13]
Chemical Stability and Reactivity: The Boc group is stable to most bases and nucleophiles, making it orthogonal to the base-labile Fmoc group.[13][14] It is, however, highly sensitive to acid. This graduated acid lability is the cornerstone of the Boc/Bzl SPPS strategy, where the Nα-Boc group can be selectively cleaved with moderate acids like trifluoroacetic acid (TFA) while the side-chain Z groups remain intact.[4]
Deprotection Mechanism: Boc deprotection is an acid-catalyzed hydrolysis.[12] Protonation of the carbamate's carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a transient carbamic acid intermediate.[15][16] The carbamic acid readily decarboxylates to release the free amine.[8] The generation of the reactive tert-butyl cation is a key consideration, as it can lead to side reactions like the alkylation of sensitive residues (e.g., Tryptophan, Methionine).[17][18] To mitigate this, "scavengers" such as triisopropylsilane or water are typically added to the deprotection cocktail to trap the carbocation.[17]
Head-to-Head Comparison: Z-Dab vs. Boc-Dab
The decision to use Nγ-Z-L-diaminobutyric acid versus Nγ-Boc-L-diaminobutyric acid depends critically on the synthetic context, particularly the choice of Nα-protection and the presence of other sensitive functional groups in the peptide sequence.
| Feature | Z (Benzyloxycarbonyl) Group | Boc (tert-Butoxycarbonyl) Group |
| Structure | Benzyl Carbamate | tert-Butyl Carbamate |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Moderate to Strong Acid (e.g., TFA, HCl)[19] |
| Stability to Acid | Generally Stable (cleaved by strong HBr/HF)[10][11] | Labile[15] |
| Stability to Base | Stable[1] | Stable[13] |
| Orthogonality to Nα-Fmoc | Yes (Z is stable to piperidine)[1] | Yes (Boc is stable to piperidine)[1] |
| Orthogonality to Nα-Boc | Yes (Z is stable to TFA)[1] | No (Both are acid-labile) |
| Key Advantage | Unique, mild deprotection via hydrogenolysis, providing an extra layer of orthogonality.[9] | Facile and rapid acid-mediated deprotection.[8] |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing residues (Met, Cys); incomplete removal. | Alkylation of sensitive residues by t-butyl cation; requires scavengers.[17][18] |
| Ideal Use Case | Side-chain protection in Fmoc/tBu SPPS; synthesis of peptides with acid-sensitive moieties. | Side-chain protection in Fmoc/tBu SPPS where final deprotection with other acid-labile groups is desired. |
Experimental Protocols
Protocol 1: Synthesis of Nγ-Z-L-diaminobutyric acid
This protocol outlines a common procedure for the selective protection of the γ-amino group of L-diaminobutyric acid.
Materials:
-
L-2,4-diaminobutyric acid dihydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Hydrogen sulfide (H₂S) gas or thioacetamide
-
EDTA (Ethylenediaminetetraacetic acid)
Methodology:
-
Copper Complex Formation: Dissolve L-2,4-diaminobutyric acid dihydrochloride in water. Add a solution of CuSO₄·5H₂O to form a copper(II) chelate. This complex selectively blocks the α-amino and carboxyl groups, leaving the γ-amino group available for reaction.
-
Protection Reaction: Cool the copper complex solution in an ice bath. Add NaHCO₃ to maintain a basic pH. Slowly, and with vigorous stirring, add benzyl chloroformate dissolved in dioxane over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress can be monitored by TLC to confirm the consumption of the starting material.
-
Copper Removal: Decompose the copper complex by bubbling H₂S gas through the solution to precipitate copper(II) sulfide, or by adding a solution of EDTA.
-
Isolation and Purification: Filter the mixture to remove the copper precipitate. Acidify the filtrate with HCl to a low pH (e.g., pH 2-3) to precipitate the Nγ-Z-L-diaminobutyric acid. The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure product.
Protocol 2: Deprotection of Nγ-Z-Dab (Hydrogenolysis)
Materials:
-
Nγ-Z-Dab-containing peptide-resin or substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen (H₂) gas source
Methodology:
-
Setup: Dissolve or suspend the Z-protected substrate in a suitable solvent like MeOH in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture (typically 5-10% by weight of the substrate).
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask or use a dedicated hydrogenation apparatus. Purge the flask with H₂.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. The reaction is typically complete within 1-24 hours.[10]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Deprotection of Nγ-Boc-Dab (Acidolysis)
Materials:
-
Nγ-Boc-Dab-containing peptide-resin or substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), Water)
Methodology:
-
Resin Swelling: If starting with a peptide-resin, swell the resin in DCM for 20-30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution, commonly 25-50% TFA in DCM.[15] If the peptide contains sensitive residues, add scavengers (e.g., 2.5% TIS, 2.5% water).
-
Cleavage: Drain the swelling solvent and add the TFA cocktail to the resin or substrate.
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.[15]
-
Work-up: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and cleaved protecting groups.
-
Neutralization (for SPPS): If proceeding with the next coupling step in SPPS, neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of a hindered base, such as 5% N,N-Diisopropylethylamine (DIEA) in DCM.[15]
Visualization of Workflows
Logical Flow: Choosing Between Z and Boc for Dab Side-Chain```dot
Caption: Orthogonal deprotection workflow in Fmoc-SPPS with Z and Boc.
Conclusion
Both the Z and Boc groups are highly effective for the side-chain protection of diaminobutyric acid, but their strategic value lies in their orthogonality.
-
The Z group offers a unique and mild deprotection pathway via catalytic hydrogenolysis, making it an excellent choice for an additional orthogonal protection scheme in complex syntheses, particularly within an Fmoc/tBu framework or when acid-sensitive residues are present.
-
The Boc group aligns perfectly with the acid-labile deprotection steps common in Fmoc/tBu synthesis. Its removal with TFA is efficient and convenient, allowing for simultaneous deprotection with other tert-butyl-based side-chain protecting groups during the final cleavage from the resin.
The optimal choice is not about inherent superiority but about strategic compatibility with the overall synthetic plan. A thorough understanding of the stability and cleavage conditions for each group, as detailed in this guide, empowers researchers to make informed decisions that pave the way for successful peptide synthesis.
References
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2004). Facile Synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric Acids Mediated by Polymer-Supported Hypervalent Iodine Reagent in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Protection - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Coupling Reagent Performance for Fmoc-D-Dab(Z)-OH
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences yield, purity, and the preservation of stereochemical integrity. The non-proteinogenic amino acid, Fmoc-D-Dab(Z)-OH (Nα-9-fluorenylmethoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid), presents a unique set of challenges and opportunities in the design of complex peptides, peptidomimetics, and branched structures. The presence of a bulky Z-group on the side chain necessitates a careful consideration of the activation step to ensure efficient and side-reaction-free amide bond formation.
This guide provides an in-depth, objective comparison of the performance of commonly employed coupling reagents for the incorporation of this compound into peptide sequences. Drawing upon established principles of solid-phase peptide synthesis (SPPS) and data from analogous sterically demanding couplings, we will explore the mechanistic nuances of each reagent class and provide actionable protocols to empower you in making informed decisions for your synthetic strategies.
The Critical Juncture: Activating this compound
The primary challenge in coupling this compound lies in efficiently activating the carboxylic acid in the presence of the sterically demanding Fmoc and Z protecting groups, without inducing side reactions. A critical, and often underestimated, side reaction for diaminobutyric acid derivatives is the potential for intramolecular cyclization to form a lactam. This side reaction can be particularly prevalent during the activation step, leading to a significant reduction in coupling efficiency.[1]
Performance Comparison of Key Coupling Reagents
The choice of coupling reagent is a balance between reactivity, the potential for side reactions, and cost. Below is a summary of the expected performance of various coupling reagents for the incorporation of this compound, based on their known efficacy in similar challenging peptide couplings.[2][3]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 15-45 minutes | Very High | Very Low | High reactivity, effective for hindered amino acids.[4] | Higher cost, potential for guanidinylation if used in excess.[5] |
| HBTU | Uronium/Aminium Salt | 20-60 minutes | High | Low | Efficient and widely used, good balance of cost and performance. | Slower than HATU, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Low | Does not cause guanidinylation side reactions.[6] | By-product removal can be challenging in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Moderate to High | Low to Moderate | Cost-effective for routine couplings. | Slower reaction kinetics, potential for side reactions if HOBt is omitted.[7] |
Mechanistic Insights and Rationale for Reagent Selection
Uronium/Aminium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents.[8] Their mechanism involves the rapid formation of a highly reactive HOBt or HOAt active ester. HATU, containing the 7-azabenzotriazole (HOAt) moiety, generally exhibits faster kinetics and lower racemization rates compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[3] This enhanced reactivity makes HATU a superior choice for sterically hindered amino acids like this compound.
A key consideration with uronium-based reagents is the potential for a side reaction where the reagent reacts with the free N-terminal amine of the peptide chain, leading to a guanidinylated cap that terminates chain elongation.[6] This can be minimized by pre-activating the carboxylic acid for a short period before adding it to the resin.
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based reagent that also forms a reactive HOBt ester. A significant advantage of PyBOP over uronium salts is the absence of the guanidinylation side reaction.[6] This makes it a safer choice when using an excess of coupling reagent may be necessary to drive a difficult coupling to completion.
Carbodiimides with Additives: DIC/HOBt
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like HOBt is a classic and cost-effective method for amide bond formation.[7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the more stable and less racemization-prone HOBt ester. While generally effective, this method can have slower reaction kinetics compared to onium salts and may require longer coupling times or double coupling for challenging residues.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) to compare the efficiency of different coupling reagents for the incorporation of this compound.
General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
Coupling Protocol: HATU
-
Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Coupling Protocol: PyBOP
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 45-90 minutes.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin as described in the HATU protocol.
Coupling Protocol: DIC/HOBt
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Allow the reaction to proceed for 1-3 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive after 3 hours, a second coupling may be necessary.
-
Washing: Wash the resin as described previously.[9]
Visualizing the Workflow
To systematically compare the performance of these coupling reagents, a structured experimental workflow is essential.
Caption: Workflow for comparing coupling reagent efficiency.
Conclusion and Recommendations
The selection of a coupling reagent for this compound is a critical parameter that dictates the success of the peptide synthesis. For routine syntheses where cost is a primary concern, the DIC/HOBt method can be effective, although it may require longer reaction times and careful monitoring. For more demanding sequences or when high purity and yield are paramount, the use of onium salt-based reagents is highly recommended.
HATU stands out as the premier choice for coupling this compound due to its high reactivity, which is particularly beneficial for sterically hindered amino acids, and its ability to suppress racemization.[3] PyBOP offers a robust alternative, providing high coupling efficiency without the risk of guanidinylation. HBTU remains a workhorse in many labs, offering a good compromise between performance and cost.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the synthesis, and budgetary constraints. By understanding the mechanistic underpinnings and potential pitfalls associated with each class of coupling reagent, researchers can navigate the challenges of incorporating this compound and unlock its potential in the design of novel and complex peptide architectures.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubMed. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Retrieved from [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 5159-5248.
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Research Scientific. (n.d.). Z-BETA-DAB(FMOC)-OH, >=98.0%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Retrieved from [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. Retrieved from [Link]
-
Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Peptides Synthesized with Fmoc-D-Dab(Z)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of non-proteinogenic amino acids like Fmoc-D-Dab(Z)-OH offers a gateway to novel therapeutic modalities. The unique architecture of this building block, featuring an orthogonal protecting group strategy, allows for the creation of branched, cyclic, or otherwise modified peptides with enhanced stability and bioactivity.[1] However, the successful synthesis of these intricate molecules is only half the battle; rigorous validation of their structure is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, technically-grounded comparison of mass spectrometry (MS) techniques for the validation of peptides synthesized with this compound, complete with experimental protocols and data interpretation insights gleaned from years of field experience.
The Critical Role of Mass Spectrometry in Synthetic Peptide Validation
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the purity of a synthetic peptide, they fall short of providing definitive structural confirmation.[2] Mass spectrometry, on the other hand, offers a direct measurement of the molecular weight of the synthesized peptide, providing immediate confirmation of the successful incorporation of all amino acid residues, including the this compound building block. Furthermore, tandem mass spectrometry (MS/MS) enables the fragmentation of the peptide backbone, yielding sequence information that can unequivocally verify the primary structure of the molecule.[3]
The incorporation of this compound, with its benzyloxycarbonyl (Z) protected side chain, introduces specific analytical considerations. The stability of this protecting group under different ionization conditions and its characteristic fragmentation patterns are key factors in selecting the optimal MS methodology.
Comparing Ionization Techniques: ESI vs. MALDI-TOF for Dab(Z)-Containing Peptides
The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them can significantly impact the quality of the data obtained for peptides containing the Dab(Z) residue.
Electrospray Ionization (ESI-MS): This "soft" ionization technique is particularly well-suited for the analysis of peptides directly from a liquid phase, making it highly compatible with HPLC (LC-MS).[4] ESI typically produces multiply charged ions, which can be advantageous for analyzing larger peptides on mass spectrometers with a limited mass-to-charge (m/z) range.[5] For peptides containing the Z-protecting group, ESI is generally preferred as it is less likely to cause in-source fragmentation of this relatively labile group compared to MALDI.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI is a high-throughput technique that involves co-crystallizing the peptide with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[6] While excellent for obtaining a rapid molecular weight determination, the acidic matrices often used in MALDI can lead to the partial cleavage of acid-labile side-chain protecting groups like the Z-group.[7] However, the use of neutral matrix compounds can mitigate this issue.[8]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Formation of charged droplets from a solution | Laser-induced desorption from a solid matrix |
| Typical Ions | Multiply charged ions ([M+nH]n+) | Singly charged ions ([M+H]+) |
| Compatibility | Excellent with HPLC (LC-MS) | Primarily for direct analysis of spotted samples |
| Throughput | Lower, dependent on chromatography | Higher, suitable for rapid screening |
| Protecting Group Stability | Generally good for Z-group | Potential for in-source decay with acidic matrices |
| Sensitivity | High, especially with nano-ESI | High, but can be affected by matrix suppression |
Deciphering the Fragmentation Code: MS/MS Analysis of Dab(Z)-Containing Peptides
Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor peptide ion is collided with an inert gas, leading to fragmentation primarily at the amide bonds.[3] This generates a series of b- and y-ions, which correspond to N-terminal and C-terminal fragments, respectively.[9]
The presence of the Dab(Z) residue introduces a unique fragmentation signature. The benzyloxycarbonyl (Z) group has a mass of 134.05 Da. Upon CID, a characteristic neutral loss of benzyl alcohol (108.06 Da) or toluene (92.06 Da) from the side chain can often be observed, providing a strong indication of the presence and location of the Dab(Z) residue. Furthermore, fragmentation of the Dab side chain itself can occur.[10]
Below is a diagram illustrating the expected fragmentation of a peptide containing a Dab(Z) residue.
Caption: MS/MS fragmentation of a peptide with a Dab(Z) residue.
Experimental Protocol: LC-MS/MS Validation of a Synthetic Peptide Containing this compound
This protocol outlines a robust workflow for the validation of a crude synthetic peptide containing this compound.
1. Sample Preparation:
-
Materials:
-
Crude synthetic peptide containing this compound
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
-
Microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the crude peptide into a microcentrifuge tube.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of Solvent A and Solvent B. Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Electrospray Ionization (ESI) source
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
-
LC Method:
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-18 min: 95-5% B
-
18-20 min: 5% B
-
-
-
MS Method:
-
Ionization Mode: Positive
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Data-Dependent Acquisition: Select the top 3-5 most intense ions from each MS1 scan for MS/MS fragmentation.
-
3. Data Analysis:
-
Molecular Weight Confirmation:
-
Impurity Profiling:
-
Analyze the chromatogram for the presence of impurity peaks. Common impurities include truncated sequences (deletion peptides), peptides with incomplete deprotection of side-chain protecting groups, and peptides with modifications such as oxidation.[11]
-
-
Sequence Verification (MS/MS):
-
Analyze the MS/MS spectra of the precursor ion corresponding to the target peptide.
-
Use peptide sequencing software to automatically identify the b- and y-ion series.
-
Manually inspect the spectra to confirm the fragmentation pattern and verify the presence of the Dab(Z) residue through its characteristic neutral losses.
-
Caption: Workflow for LC-MS/MS validation of a synthetic peptide.
Conclusion
The robust validation of synthetic peptides containing non-proteinogenic amino acids like this compound is a non-negotiable step in modern peptide research and development. Mass spectrometry, particularly LC-MS/MS with electrospray ionization, provides an unparalleled level of structural detail, enabling the confident confirmation of molecular weight, purity, and primary sequence. By understanding the nuances of different ionization techniques and the specific fragmentation behavior of the Dab(Z) residue, researchers can design and execute validation strategies that ensure the quality and integrity of their synthetic peptides, ultimately paving the way for successful downstream applications.
References
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. medicineinsights.info [medicineinsights.info]
- 7. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. sci-hub.red [sci-hub.red]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis and Purification of Peptides Containing D-γ-N-benzyloxycarbonyl-α,γ-diaminobutyric acid (D-DAB(Z))
Introduction: The Unique Challenge of D-DAB(Z) Peptides
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of molecules with enhanced stability, constrained conformations, and novel biological activities. Among these, D-γ-N-benzyloxycarbonyl-α,γ-diaminobutyric acid, or D-DAB(Z), presents a unique combination of structural features: a chiral D-configuration, a primary amine at the α-position, and a bulky, hydrophobic benzyloxycarbonyl (Z) protecting group on the side-chain amine.
While essential for synthetic strategies, particularly for creating branched or cyclic peptides through orthogonal protection schemes[1][2][3], these features create significant hurdles for downstream analysis and purification. The dominant hydrophobicity of the Z-group can lead to long retention times, poor peak shapes, and challenging separations from closely related synthetic impurities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies, offering field-proven insights and detailed protocols to empower researchers in overcoming these challenges.
Part 1: The Chromatographic Conundrum: Understanding the Molecular Interactions
The successful purification of D-DAB(Z) peptides hinges on a clear understanding of how the molecule interacts with the stationary and mobile phases in Reversed-Phase HPLC (RP-HPLC). The separation is primarily driven by the reversible hydrophobic interaction between the peptide and the stationary phase[4].
Key Molecular Characteristics Influencing Separation:
-
Dominant Hydrophobicity: The benzyloxycarbonyl (Z) group is highly hydrophobic, significantly increasing the peptide's retention on RP-HPLC columns[5]. This often necessitates stronger organic mobile phases for elution and can cause issues with peptide solubility in the aqueous injection solvent.
-
D-Configuration: The presence of a D-amino acid can alter a peptide's secondary structure compared to its all-L counterpart. While RP-HPLC with achiral stationary phases can often resolve peptide diastereomers, the separation can be challenging and highly sequence-dependent[6].
-
Basicity: The free α-amino terminus provides a positive charge at acidic pH, which is typical for peptide RP-HPLC (e.g., using 0.1% Trifluoroacetic Acid, TFA). This charge is crucial for solubility but can also lead to undesirable secondary interactions with residual silanols on silica-based columns, resulting in peak tailing.
Method Development Workflow
A logical, stepwise approach to method development is critical for achieving optimal purity and yield.
Caption: Method development workflow for D-DAB(Z) peptide purification.
Part 2: A Comparative Performance Guide
The choice of column and mobile phase is the most critical factor in the successful separation of D-DAB(Z) peptides. Here, we compare common alternatives.
Head-to-Head: Stationary Phase Selection
The standard C18 column is the workhorse of peptide purification[7], but its high hydrophobicity may not be ideal for the already hydrophobic Z-group-containing peptides. Alternative selectivities can provide superior resolution.
| Stationary Phase | Principle of Interaction | Performance for D-DAB(Z) Peptides | Best For |
| C18 (Octadecyl) | Strong hydrophobic interactions. | Baseline: Good retention, but may be excessive, leading to broad peaks and the need for high organic content. Potential for co-elution with hydrophobic impurities like deletion sequences with missing polar amino acids. | Initial screening; peptides with lower overall hydrophobicity. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Improved Peak Shape: Reduced retention compared to C18 can lead to sharper peaks and faster elution, potentially improving resolution from less-retained impurities.[6] | Highly hydrophobic peptides where C18 provides excessive retention. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | Alternative Selectivity: The phenyl rings can engage in π-π stacking with the aromatic Z-group, offering a different separation mechanism that can resolve impurities that co-elute on C18 or C8 columns.[8] | Resolving challenging impurities, such as other protected peptides or diastereomers. |
Mobile Phase Optimization: Beyond TFA
Trifluoroacetic acid (TFA) is the most common ion-pairing agent, improving peak shape by neutralizing positive charges on the peptide and masking silanol activity[4]. However, its performance is not always optimal.
| Mobile Phase Modifier | Key Characteristics | Impact on D-DAB(Z) Peptide Analysis |
| 0.1% TFA in Water/Acetonitrile | Strong ion-pairing agent, low pH (~2). Volatile. | Pros: Generally provides sharp peaks and good resolution.[7] Cons: Can sometimes lead to irreversible adsorption for very hydrophobic peptides. It is also a cytotoxic reagent that must be removed.[7] |
| 0.1% Formic Acid (FA) in Water/Acetonitrile | Weaker ion-pairing, higher pH (~2.7). MS-friendly. | Pros: Can alter selectivity compared to TFA, potentially resolving co-eluting peaks. Gentler on the column. Cons: Often results in broader peaks for basic peptides compared to TFA due to less effective ion-pairing. |
Part 3: Validated Experimental Protocols
These protocols provide a starting point for analysis and purification. They should be adapted based on the specific properties of the target peptide.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This method is designed to rapidly assess the purity of a crude D-DAB(Z) peptide sample.
-
Column: C18, 3 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm (the Z-group has a secondary absorbance).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of sample dissolved in 5% Acetonitrile/Water.
-
Gradient:
-
Time (min) | % B
-
0.0 | 5
-
5.0 | 5
-
35.0 | 65
-
37.0 | 95
-
40.0 | 95
-
40.1 | 5
-
45.0 | 5
-
Protocol 2: Preparative RP-HPLC for Purification
This method scales up the analytical separation for isolating the target peptide.
Caption: Step-by-step preparative HPLC workflow.
-
Column: C8 or Phenyl-Hexyl (based on analytical screen), 10 µm particle size, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 18 mL/min.
-
Sample Preparation: Dissolve crude peptide in a minimal volume of Mobile Phase A, adding a small amount of acetonitrile or DMSO if necessary to achieve full dissolution. Filter through a 0.45 µm filter.
-
Gradient: Develop a shallow gradient based on the elution percentage from the analytical run. For example, if the peptide eluted at 40% B, a gradient of 30-50% B over 40 minutes would be a good starting point. Creating a shallow gradient is a robust approach to enhancing resolution.
-
Fraction Collection: Collect fractions of 5-10 mL based on the UV chromatogram.
-
Post-Processing: Analyze the purity of each fraction by analytical HPLC. Pool the fractions that meet the desired purity specification (e.g., >98%) and lyophilize to obtain the final peptide powder.
Part 4: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with column silanols; poor peptide solubility during elution. | Increase TFA concentration to 0.15%; switch to a C8 or Phenyl-Hexyl column; increase column temperature to 35-40 °C. |
| Low Recovery | Irreversible adsorption of the hydrophobic peptide onto the stationary phase. | Switch to a less retentive column (C8 or C4); use a different organic modifier (e.g., isopropanol in place of some acetonitrile); perform a high-organic wash (95% B) at the end of each run. |
| Co-elution of Impurities | Similar hydrophobicity between the target peptide and impurities (e.g., diastereomers or deletion sequences). | Change selectivity: switch from a C18 to a Phenyl-Hexyl column. Change mobile phase: try 0.1% Formic Acid instead of TFA. Optimize gradient: make the gradient even shallower around the elution point of the target peptide. |
| Split Peaks | On-column degradation or conformational isomers slowly interconverting. | Try a different mobile phase pH (if the column allows). Increase temperature to facilitate faster interconversion into a single conformational state. Ensure the sample is fully dissolved in the injection solvent. |
References
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Analytical HPLC Methods for Peptides with Z-Asp(OMe)-OH. Benchchem.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Gore, S. (2015). Moving beyond preparative reverse phase HPLC for peptide purification.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- BenchChem. (2025).
- Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis.
- Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
- Bachem.
- Creative Proteomics.
- Waters Corporation.
- Singh, S. (2023).
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-44.
- Greco, G., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP)
- Zhang, X., et al. (2021). Peptide synthesis and surface functionalizations. (A, B) HPLC analysis...
- Li, X., & Liu, L. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of Chemical Research, 48(3), 673-683.
- Lee, J., et al. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters Corporation.
Sources
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Deprotection Methods for the Benzyloxycarbonyl (Z) Group
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a stalwart for amine protection due to its general stability and the variety of methods available for its removal. The choice of deprotection strategy is critical, directly impacting yield, purity, and the integrity of other functional groups within a complex molecule. This guide provides an in-depth comparative analysis of the most common and effective methods for Z-group deprotection, supported by experimental data and mechanistic insights to empower you in selecting the optimal conditions for your specific synthetic challenge.
Catalytic Hydrogenation: The Mild Workhorse
Catalytic hydrogenation is arguably the most frequently employed method for Z-group cleavage due to its exceptionally mild and clean reaction profile.[1] The process involves the hydrogenolysis of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as the sole byproducts.
Mechanism of Deprotection
The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The benzyloxycarbonyl group is adsorbed onto the catalyst surface, followed by the oxidative addition of hydrogen. This leads to the cleavage of the benzyl-oxygen bond and subsequent decarboxylation of the resulting unstable carbamic acid to yield the deprotected amine.[2]
Caption: Mechanism of Z-group deprotection via catalytic hydrogenation.
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature and atmospheric pressure, preserving sensitive functional groups.[1]
-
Neutral pH: The reaction proceeds under neutral conditions, avoiding acid- or base-labile group degradation.
-
Clean Byproducts: The only byproducts are volatile toluene and gaseous carbon dioxide, simplifying work-up and purification.
Limitations:
-
Incompatibility with Reducible Groups: This method is unsuitable for substrates containing functional groups susceptible to reduction, such as alkenes, alkynes, nitro groups, and aryl halides.[1] Competing reduction or dehalogenation can lead to undesired side products.[1]
-
Catalyst Poisoning: Sulfur-containing compounds, such as thioethers found in methionine, can poison the palladium catalyst, hindering or completely inhibiting the reaction.[3]
-
Safety Concerns: The use of hydrogen gas requires appropriate safety precautions and specialized equipment.
Experimental Protocol: Catalytic Hydrogenation of Z-Protected Amine
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To the solution, carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation offers a convenient and safer alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Common Hydrogen Donors:
-
Ammonium formate
-
Formic acid
-
Cyclohexene or cyclohexadiene
Advantages:
-
Enhanced Safety: Avoids the handling of flammable and explosive hydrogen gas.
-
Mild Conditions: Reactions are generally carried out at or slightly above room temperature.
-
Good Yields: Often provides high yields of the deprotected product.
Limitations:
-
Stoichiometric Reagents: Requires stoichiometric amounts of the hydrogen donor, which may complicate purification.
-
Catalyst Poisoning: Still susceptible to catalyst poisoning by sulfur-containing compounds.
Experimental Protocol: Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).[3]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the reaction.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent and water to remove excess ammonium formate. The organic layer is then dried and concentrated to afford the deprotected amine.
Acid-Catalyzed Cleavage: For Hydrogenation-Sensitive Substrates
For molecules containing functional groups incompatible with hydrogenation, acid-catalyzed cleavage provides a robust alternative.[3] Strong acids cleave the Z-group through an SN1 or SN2-type mechanism.
Mechanism of Deprotection (SN1-like)
The reaction is initiated by the protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine. The presence of scavengers is often necessary to trap the reactive benzyl cation and prevent side reactions.
Caption: Mechanism of acid-catalyzed Z-group deprotection.
Common Acidic Reagents:
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A classic and effective reagent system.
-
Trifluoroacetic Acid (TFA): A strong acid commonly used in peptide synthesis, often in the presence of scavengers.
-
Trimethylsilyl Iodide (TMSI): A potent Lewis acid for cleaving the Z-group.
Advantages:
-
Compatibility with Reducible Groups: The primary choice when hydrogenation is not feasible.[3]
-
Scalability: Acid-mediated deprotections are often operationally simple and scalable.[4]
Limitations:
-
Harsh Conditions: The strong acidic conditions can lead to the degradation of other acid-sensitive protecting groups (e.g., Boc, trityl) and functional groups.
-
Side Reactions: The highly reactive benzyl cation generated can lead to unwanted alkylation of nucleophilic residues (e.g., tryptophan, methionine). The use of scavengers like anisole, thioanisole, or triethylsilane is crucial to mitigate these side reactions.[5]
-
Corrosive and Hazardous Reagents: Strong acids require careful handling and appropriate personal protective equipment.
Experimental Protocol: Deprotection using HBr in Acetic Acid
-
Dissolution: Dissolve the Z-protected compound in glacial acetic acid.
-
Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid.[3]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash thoroughly with cold diethyl ether, and dry under vacuum.
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail by mixing TFA with appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Reaction: Add the cleavage cocktail to the Z-protected peptide. Use enough cocktail to fully dissolve the substrate.[6]
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours.[6]
-
Monitoring: Monitor the reaction progress by HPLC.
-
Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the mixture to an excess of cold, anhydrous diethyl ether.[6]
-
Isolation: Collect the precipitate by centrifugation or filtration and wash thoroughly with cold diethyl ether to remove TFA and scavengers.[6]
Alternative Deprotection Methods
While hydrogenation and acidolysis are the most common strategies, several other methods have been developed for specific applications.
Thiol-Mediated Deprotection
A newer, milder method involves the nucleophilic attack of a thiol at the benzylic carbon of the Cbz group, leading to its cleavage.[1] This method has been shown to be effective for substrates containing sensitive functional groups that are incompatible with hydrogenation or strong acids.[1]
Nickel Boride
In situ generated nickel boride (from NiCl₂ and NaBH₄) has been reported as an efficient and chemoselective reagent for the deprotection of Z-groups at room temperature.[7] This method is notable for its mildness and tolerance of a variety of functional groups.[7]
Comparative Summary of Z-Group Deprotection Methods
| Method | Reagents/Conditions | Advantages | Limitations | Functional Group Compatibility |
| Catalytic Hydrogenation | H₂, Pd/C, RT, atmospheric pressure | Mild, neutral pH, clean byproducts | Incompatible with reducible groups, catalyst poisoning by sulfur | Sensitive to: Alkenes, alkynes, nitro groups, aryl halides, thioethers. Compatible with: Most other protecting groups (Boc, Fmoc), esters, amides. |
| Transfer Hydrogenation | Ammonium formate, Pd/C, RT | Safer than H₂ gas, mild conditions | Stoichiometric reagents, catalyst poisoning | Similar to catalytic hydrogenation. |
| Acidolysis (HBr/AcOH) | 33% HBr in AcOH, RT | Effective for hydrogenation-sensitive substrates | Harsh acidic conditions, potential side reactions | Sensitive to: Acid-labile groups (Boc, Trt). Compatible with: Reducible groups. |
| Acidolysis (TFA) | TFA, scavengers (e.g., TIS, H₂O), RT | Commonly used in peptide synthesis | Strong acid, requires scavengers to prevent side reactions | Sensitive to: Acid-labile groups. Compatible with: Reducible groups. |
| Thiol-Mediated | Thiol (e.g., sodium methanethiolate), DMF, 75°C | Mild, good for sensitive substrates | Requires elevated temperature, potential for thiol-related side reactions | Tolerates: Nitriles, aryl chlorides.[1] |
| Nickel Boride | NiCl₂, NaBH₄, MeOH, RT | Mild, chemoselective, inexpensive | Stoichiometric reagents | Tolerates: Halo groups, amides, esters, methoxy groups.[7] |
Decision-Making Workflow for Z-Group Deprotection
Caption: A decision-making workflow for selecting the appropriate Z-group deprotection method.
Conclusion
The deprotection of the benzyloxycarbonyl group is a fundamental transformation in organic synthesis, and a thorough understanding of the available methods is crucial for the successful construction of complex molecules. Catalytic hydrogenation remains the method of choice for its mildness and clean reaction profile, provided the substrate is compatible. For molecules containing reducible functional groups, acid-catalyzed cleavage offers a powerful alternative, although careful consideration of potential side reactions and the use of scavengers are paramount. Emerging methods, such as thiol-mediated and nickel boride-mediated deprotection, provide valuable additions to the synthetic chemist's toolbox, offering mild and chemoselective options for particularly sensitive substrates. By carefully evaluating the specific characteristics of the substrate and the desired reaction outcome, researchers can confidently select the most appropriate deprotection strategy to advance their synthetic endeavors.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Scientific Update. To Deprotect and Serve. 2023. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. Deprotection method. US20160024143A1.
- Wiley-VCH. 1 Protection Reactions. In: Amino Acids, Peptides and Proteins in Organic Chemistry, Vol. 4. 2011.
-
ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. 2018. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. 2025. [Link]
-
ResearchGate. Nickel Boride Mediated Cleavage of 1,3-Oxathiolanes: A Convenient Approach to Deprotection and Reduction. 2015. [Link]
-
ResearchGate. Request PDF. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. 2006. [Link]
-
ResearchGate. Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. 2019. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
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- 3. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 4. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Assessing the Impact of Fmoc-D-Dab(Z)-OH on Peptide Stability and Activity
Introduction: Engineering Peptides Beyond Nature's Blueprint
In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, native peptides often face significant hurdles in clinical applications, primarily their susceptibility to rapid enzymatic degradation, which results in a short in vivo half-life.[1][2][3] A cornerstone strategy to overcome this limitation is the incorporation of non-natural amino acids into the peptide sequence.[1][3][4][5][6] These synthetic building blocks can fundamentally alter a peptide's chemical and biological properties, enhancing its therapeutic potential.
This guide focuses on a particularly versatile non-natural amino acid, Fmoc-D-Dab(Z)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid). We will explore how its unique stereochemistry and orthogonal protection scheme provide researchers with precise control over peptide architecture, leading to significant improvements in stability and allowing for novel structure-activity relationship (SAR) studies.
This compound is a derivative of diaminobutyric acid (Dab) featuring three key components:
-
A 'D' Chiral Center: Unlike the 'L' amino acids that constitute natural proteins, the 'D' enantiomer is not readily recognized by most endogenous proteases.[7] This stereochemical difference is the primary mechanism for imparting enhanced enzymatic stability.
-
An Nα-Fmoc Protecting Group: The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group standardly used in Solid-Phase Peptide Synthesis (SPPS).[8][9] It is removed under mild basic conditions, typically with piperidine, to allow for the stepwise elongation of the peptide chain.[4][10]
-
A Side-Chain Z Protecting Group: The Benzyloxycarbonyl (Z or Cbz) group protects the side-chain (gamma) amino group. Crucially, it is stable to the basic conditions used for Fmoc removal but can be cleaved under different, orthogonal conditions such as catalytic hydrogenation or strong acid.[11] This orthogonality is pivotal, as it allows for selective deprotection and modification of the Dab side chain after the main peptide backbone has been assembled.[11][12]
This guide will provide a comparative analysis of how incorporating this compound impacts peptide stability and activity, supported by detailed experimental protocols and data interpretation frameworks for researchers in drug discovery.
Part 1: The Impact of this compound on Peptide Stability
The principal advantage of incorporating D-amino acids is the dramatic enhancement of a peptide's resistance to proteolytic degradation.[7][13][14][15]
Enhanced Enzymatic Resistance
Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-Dab, we create a "protease-resistant" site within the peptide backbone. Studies have consistently shown that D-amino acid substitution, even at a single position, can significantly increase a peptide's half-life in serum and other biological fluids.[14][16] For example, substitutions at the N- or C-termini have been shown to greatly improve stability while maintaining antimicrobial activity.[16] This enhanced stability is a critical factor in transforming a promising peptide lead into a viable drug candidate with a suitable pharmacokinetic profile.
Conformational Implications
While beneficial for stability, the introduction of a D-amino acid can influence the peptide's secondary structure.[7] The conformational impact is highly dependent on the position of the substitution within the sequence.
-
Potential Disruption: In highly ordered structures like an alpha-helix, introducing a D-amino acid can disrupt the helical turn, potentially leading to a loss of the native, bioactive conformation.[7][16]
-
Beneficial Stabilization: Conversely, D-amino acids are well-known for their ability to stabilize β-turn structures.[7] For many peptides, a β-turn is a key recognition motif for receptor binding. In such cases, incorporating D-Dab at a strategic position can lock the peptide into its bioactive conformation, potentially increasing its affinity and potency.
This dual nature of conformational impact underscores the importance of rational design. The decision of where to incorporate D-Dab must be guided by an understanding of the peptide's structural requirements for its biological function.
Part 2: Modulating Biological Activity with this compound
The biological activity of a peptide is inextricably linked to its structure and its ability to interact with a specific target, such as a receptor or enzyme.[17][18] The incorporation of D-Dab can have profound effects on this interaction.
Structure-Activity Relationships (SAR)
The effect of a D-Dab substitution on activity depends largely on the nature of the peptide-target interaction.
-
Maintained or Enhanced Activity: If the peptide's mechanism of action does not rely on interaction with a chiral target (e.g., some antimicrobial peptides that act on lipid membranes), substituting an L-amino acid with D-Dab may have little negative impact on activity and could even enhance it due to increased stability.[16][19]
-
Diminished Activity: If the side chain of the original L-amino acid is involved in a critical, stereospecific hydrogen bond or hydrophobic interaction with its target receptor, replacing it with a D-enantiomer will alter the side chain's spatial orientation, potentially breaking this key interaction and leading to a significant loss of activity.[16][20]
A Scaffold for Novel Modifications
The true versatility of this compound lies in its orthogonally protected side chain.[11] Once the peptide backbone is synthesized, the Z group on the Dab side chain can be selectively removed, unmasking a primary amine. This amine serves as a chemical handle for a wide array of modifications that can fine-tune the peptide's activity, including:
-
Cyclization: The side-chain amine can be linked to the C-terminus or another side chain to create a cyclic peptide. Cyclization restricts the peptide's conformational freedom, which can increase receptor affinity, improve stability, and enhance cell permeability.[13][15]
-
Branching: A second peptide sequence can be synthesized off the Dab side chain, creating a branched or "di-epitopic" peptide that can interact with multiple targets.
-
Conjugation: The amine can be used to attach other molecules, such as fluorescent labels for imaging, PEG molecules to improve solubility and half-life (PEGylation), or cytotoxic agents for targeted drug delivery.
This capability for site-specific modification allows researchers to move beyond simple stability enhancement and explore a vast chemical space to optimize peptide function.
Part 3: Comparative Analysis with Alternatives
While this compound is a powerful tool, the choice of building block should always be tailored to the specific research goal.
| Building Block | Key Feature | Primary Application | Considerations |
| This compound | D-configuration; Orthogonal Z-protection on side-chain amine. | Enhancing enzymatic stability with the option for subsequent side-chain modification (e.g., cyclization, conjugation).[11] | Z group removal requires specific conditions (e.g., hydrogenolysis) that must be compatible with the rest of the peptide. |
| Fmoc-L-Dab(Z)-OH | L-configuration; Z-protection. | Used when side-chain modification is desired but proteolytic resistance from the backbone is not required. | Will be susceptible to enzymatic cleavage at the incorporation site. |
| Fmoc-D-Lys(Boc)-OH | D-configuration; Longer side chain; Orthogonal Boc-protection. | Provides enhanced stability with a longer, more flexible linker for modifications. The Boc group is acid-labile. | The difference in side-chain length compared to Dab can significantly impact the geometry of cyclized or conjugated peptides. |
| Fmoc-D-Dap(Boc)-OH | D-configuration; Shorter side chain; Orthogonal Boc-protection. | Provides enhanced stability with a shorter side chain, leading to tighter cyclic structures.[5] | The shorter side chain may introduce more ring strain in cyclic peptides. |
| Fmoc-D-Ala-OH | D-configuration; Small, non-functional side chain. | A simple and effective way to confer proteolytic resistance without introducing a functional group. | Lacks a handle for further modification. |
Part 4: Experimental Methodologies
To empirically assess the impact of this compound, rigorous and well-controlled experiments are essential. The following protocols provide a framework for synthesis and evaluation.
Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS
This protocol outlines a standard coupling cycle for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide Resin (e.g., 0.1 mmol scale)
-
This compound
-
Coupling Reagent: HCTU (1-(2-Cyano-2-(hydroxyimino)acetyl)-3-ethylcarbodiimide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[5]
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.[4]
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain. Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[21]
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.[5] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Coupling Confirmation: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates successful coupling and the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-4 hours. Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.[4][5]
Visualization of the SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the rate of peptide degradation in a biologically relevant medium.
Materials:
-
Synthesized peptide stock solution (e.g., 10 mM in DMSO)
-
Human blood plasma or serum
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the peptide stock solution into pre-warmed (37°C) human plasma to a final concentration of 100 µM. Prepare a control sample by diluting the peptide into a buffer (e.g., PBS) instead of plasma.
-
Incubation: Incubate the tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Precipitation: Immediately add the aliquot to a tube containing 2-3 volumes of the cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins.[22][23]
-
Sample Preparation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC, monitoring the peptide's characteristic UV absorbance (e.g., 220 nm).
-
Data Quantification: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time. Calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.[22]
Visualization of the Stability Assay Workflow
Caption: Workflow for assessing peptide stability in serum.
Protocol 3: Framework for Biological Activity Assessment
Biological activity assays are highly specific to the peptide's function. Below is a generalized framework.
-
Target Identification: Clearly define the biological target and the expected outcome (e.g., inhibition of an enzyme, activation of a receptor, killing of bacteria).
-
Assay Selection: Choose an appropriate in vitro assay.
-
Enzyme Inhibition: Measure enzyme activity (e.g., via a colorimetric or fluorescent substrate) in the presence of varying concentrations of the peptide to determine the IC50 value.[24]
-
Receptor Binding: Use techniques like Surface Plasmon Resonance (SPR) to measure binding affinity (Kd) or competitive binding assays with a known ligand.[25]
-
Cell-Based Assays:
-
Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) by incubating bacteria with serial dilutions of the peptide.
-
-
Dose-Response Curve: Test the peptide across a range of concentrations to generate a dose-response curve.
-
Data Analysis: Calculate key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to quantify the peptide's potency.
-
Comparative Analysis: Always test the modified peptide (containing D-Dab) against the unmodified parent peptide (containing the original L-amino acid) to directly assess the impact of the substitution on activity.
Conclusion
This compound is more than just a tool for enhancing peptide stability; it is a strategic building block for sophisticated peptide engineering. Its D-configuration provides a robust defense against enzymatic degradation, a critical step in improving a peptide's pharmacokinetic profile. Furthermore, its orthogonally protected side chain offers a gateway to a multitude of chemical modifications, enabling the rational design of peptides with fine-tuned activity, improved potency, and novel functionalities. By combining the synthetic strategies and analytical protocols outlined in this guide, researchers can effectively harness the power of this compound to accelerate the development of the next generation of peptide-based therapeutics.
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- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH 252049-08-4 wiki.
- Vemmer, K., & Conticello, V. P. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Li, X., Li, X., Ma, C., Liu, X., Wang, K., Yan, W., & Wang, R. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic.
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- ResearchGate. (n.d.). Methods used to assess some biological activities of peptides and....
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- Beck, F., Le Duc, D., Meister, E., Meiler, J., & Beck-Sickinger, A. G. (2024).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
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- ChemicalBook. (2025). FMOC-DAB(Z)-OH | 252049-08-4.
- ACS Publications. (2024).
- LifeTein. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
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- ResearchGate. (2022). (PDF)
- Optibrium. (2024). Deep learning for peptide property and bioactivity prediction. YouTube.
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- Othman, R., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PMC.
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- Ingenta Connect. (n.d.). Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an.
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- Chem-Impex. (n.d.). Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid.
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
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- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- MedchemExpress.com. (n.d.). Fmoc-D-Dab(Boc)
- LifeTein. (2025).
- Bentham Science Publishers. (2010).
- The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Li, P., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed.
- Lawan, N., et al. (2016).
- Upadhyaya, P., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. NIH.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- NIH. (n.d.).
- ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF.
- Organic & Biomolecular Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
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- Gaglione, R., et al. (2023). Structure–activity relationships of antibacterial peptides. PMC.
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- ResearchGate. (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF.
- ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF.
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- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to FMOC-D-DAB(Z)-OH: Strategic Evaluation in the Synthesis of Complex Peptide Libraries
In the landscape of drug discovery and proteomics, the synthesis of peptide libraries serves as a cornerstone for identifying novel therapeutic leads and biological probes.[1][2] The incorporation of non-proteinogenic amino acids is a critical strategy for expanding chemical diversity and enhancing the pharmacokinetic properties of peptides.[3] Among these, diamino acids are particularly valuable for creating complex architectures such as branched, cyclic, and conjugated peptides.
This guide provides an in-depth evaluation of Fmoc-D-DAB(Z)-OH (Nα-Fmoc-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid), a uniquely versatile building block for Solid-Phase Peptide Synthesis (SPPS). We will objectively compare its performance against common alternatives, supported by structural rationale and detailed experimental workflows, to empower researchers in making informed decisions for their synthetic strategies.
The Core Advantage: Orthogonal Protection in this compound
The strategic power of this compound lies in its orthogonal protecting group scheme.[4] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for chain elongation in Fmoc-based SPPS.[5] Concurrently, the side-chain γ-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. This Z-group is stable to the mild basic conditions (e.g., piperidine) used for Fmoc removal but can be selectively cleaved under specific reductive or strong acidic conditions.[4]
This orthogonality is paramount, as it allows for the precise, independent manipulation of the side-chain amine after the main peptide backbone has been assembled.[4] This capability is essential for creating sophisticated peptide libraries with diverse structural motifs. The D-configuration of the amino acid also provides inherent resistance to proteolytic degradation, a desirable trait for therapeutic peptide candidates.[3]
Key Chemical Properties
| Property | Value | Source |
| CAS Number | 252049-08-4 | [6][7] |
| Molecular Formula | C27H26N2O6 | [6][7] |
| Molecular Weight | 474.51 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [6] |
Visualization of Orthogonal Deprotection
The following diagram illustrates the distinct cleavage conditions for the Fmoc and Z protecting groups on the D-DAB residue, which is the foundation of its utility in complex peptide synthesis.
Caption: Orthogonal deprotection strategy for this compound.
Comparative Analysis with Alternative Building Blocks
The choice of a side-chain protected diaminobutyric acid derivative is dictated by the overall synthetic plan, particularly the chemistry of other residues in the sequence and the desired final modification. This compound competes with several other orthogonally protected building blocks.
| Building Block | Side-Chain Group | Deprotection Condition | Orthogonality & Key Advantages | Disadvantages & Potential Side Reactions |
| This compound | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation; Strong acids (HF, TFMSA) | Excellent Orthogonality: Stable to both standard Fmoc deprotection (base) and Boc deprotection (TFA).[4] Ideal for on-resin cyclization or branching when acid-labile groups must be preserved. | Requires specialized conditions (hydrogenation apparatus or strong, hazardous acids). Metal catalysts can be problematic for sulfur-containing peptides. |
| Fmoc-D-Dab(Boc)-OH | Boc (tert-butyloxycarbonyl) | Moderate to strong acids (e.g., TFA) | Workhorse Reagent: The most common choice.[8][9] Deprotection occurs simultaneously with final cleavage from most resins. Simple and efficient workflow. | Limited Orthogonality: Cannot be selectively deprotected on-resin without cleaving other Boc/tBu-protected residues (e.g., Ser(tBu), Asp(OtBu)) or cleaving the peptide from the resin. |
| Fmoc-D-Dab(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2-10% Hydrazine in DMF | High Orthogonality: Hydrazine treatment is mild and does not affect acid-labile or base-labile groups. Excellent for complex modifications. | Hydrazine is toxic and requires careful handling. Deprotection can sometimes be sluggish depending on the peptide sequence. |
| Fmoc-D-Dab(Mtt)-OH | Mtt (4-Methyltrityl) | Highly dilute TFA in DCM (e.g., 1-2%) | Tunable Acid Labile: More acid-sensitive than Boc, allowing for selective removal while keeping Boc groups intact.[10] | High Risk of Lactamization: Prone to intramolecular cyclization upon activation, leading to poor coupling efficiency and truncated sequences.[10][11] Requires carefully optimized, pre-incubation-free coupling protocols.[11] |
Expert Recommendation:
-
Choose Fmoc-D-Dab(Boc)-OH for simple incorporation of a Dab residue where no selective side-chain modification is needed before final cleavage.[8]
-
Choose Fmoc-D-Dab(Dde)-OH for on-resin side-chain modifications when mild, non-acidic conditions are required.
-
Choose This compound when you need to preserve acid-labile side-chain protecting groups during the selective deprotection of the Dab side chain. It is particularly robust for synthesizing branched peptides where the branch itself contains residues with Boc/tBu protection.
-
Approach Fmoc-D-Dab(Mtt)-OH with caution due to a high propensity for side reactions; its use is only recommended with thoroughly optimized protocols.[11][12]
Experimental Protocols & Workflows
The following protocols are generalized for manual Fmoc-SPPS and should be optimized for specific sequences and scales.
General Workflow for Peptide Library Synthesis
This diagram outlines the iterative cycle of solid-phase peptide synthesis, which forms the basis for constructing peptide libraries.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of this compound
This protocol details the incorporation of the title amino acid into the growing peptide chain.
-
Resin Preparation: Start with a pre-swollen, Fmoc-deprotected peptide-resin in a reaction vessel. Ensure the resin has been thoroughly washed with N,N-Dimethylformamide (DMF) after the last deprotection step.[13]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and an activator like HCTU (2.9 eq.) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).[8]
-
Activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.
Protocol 2: Selective On-Resin Deprotection of the Z-Group
This protocol is performed after the full peptide backbone has been synthesized.
-
Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) and then with the reaction solvent (e.g., Methanol or a mixed solvent system). Dry the resin under a vacuum.
-
Hydrogenolysis Setup:
-
Suspend the peptide-resin in a suitable solvent like Methanol or DMF in a vessel appropriate for hydrogenation.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a weight approximately 0.25 to 1 times the weight of the resin.
-
Causality: The palladium surface catalyzes the cleavage of the benzylic C-O bond of the Z-group by molecular hydrogen.
-
-
Reaction: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-3 atm). Agitate the suspension vigorously for 12-24 hours at room temperature.
-
Monitoring: Progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS to check for the disappearance of the Z-group mass (+134 Da).
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Trustworthiness: It is critical to completely remove the palladium catalyst, as residual metal can interfere with subsequent synthetic steps and biological assays.
-
-
Washing: Wash the resin extensively with the reaction solvent, followed by DMF and DCM. The resin now possesses a free side-chain amine on the Dab residue, ready for modification.
Conclusion
This compound is a powerful and highly reliable building block for the synthesis of complex peptide libraries. Its primary strength lies in the robust nature of the Z-group, which provides true orthogonality against the acid-labile protecting groups commonly used in Fmoc-SPPS. While the deprotection conditions require specific equipment for hydrogenation, this method avoids the potential side reactions associated with other derivatives like Fmoc-D-Dab(Mtt)-OH and offers an alternative to the hydrazine-based deprotection of Dde. For researchers aiming to construct libraries of branched or cyclic peptides containing acid-sensitive residues, this compound represents a superior and trustworthy choice, enabling the controlled and precise synthesis of highly complex molecular architectures.
References
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis - ACS Publications. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
-
Synthesis of Peptide Library - QYAOBIO. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). [Link]
-
Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC - NIH. [Link]
-
Robust Production of a Peptide Library using Methodological Synchronization - PMC - NIH. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
Fmoc-dab(z)-oh, min 95%, 1 gram. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF - ResearchGate. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - The Royal Society of Chemistry. [Link]
-
Solvents for Solid Phase Peptide Synthesis. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries - Deliver Therapeutics. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
Correction: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - ResearchGate. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Robust Production of a Peptide Library using Methodological Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
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- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Chiral Purity Analysis of Peptides Containing D-DAB(Z)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as the D-enantiomer of 2,4-diaminobutyric acid with a benzyloxycarbonyl protecting group (D-DAB(Z)), into peptide therapeutics offers a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. However, the introduction of these chiral centers necessitates rigorous analytical oversight to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). Even minute quantities of the incorrect diastereomer can lead to significant alterations in biological activity and potentially introduce unforeseen toxicological risks.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of synthetic peptides, with a specific focus on the challenges and solutions associated with peptides containing D-DAB(Z). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to develop robust, self-validating analytical methods.
The Criticality of Chiral Integrity in Peptide Therapeutics
The three-dimensional structure of a peptide is intrinsically linked to its biological function, governing its interaction with specific receptors, enzymes, and other biological targets. The chirality of each amino acid residue is a fundamental determinant of this structure. For synthetic peptides, D-isomers can be introduced as impurities from the amino acid starting materials or can be formed during the synthesis process itself.[1][2] Therefore, the accurate determination of chiral purity is a critical quality attribute for peptide-based pharmaceuticals.
The presence of a D-amino acid where an L-amino acid is intended, or vice versa, can lead to:
-
Reduced Efficacy: The diastereomeric impurity may have a lower binding affinity for the target, thereby reducing the overall potency of the drug.
-
Altered Pharmacokinetics: Changes in conformation can affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Immunogenicity: The presence of unnatural peptide conformations can trigger an immune response.
-
Off-Target Effects: The impurity might interact with other biological targets, leading to unintended side effects.
A Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique for determining the chiral purity of a peptide containing D-DAB(Z) depends on several factors, including the stage of development, the required sensitivity, and the available instrumentation. Here, we compare the most prevalent and effective methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomers on an achiral column after derivatization. | High resolution, well-established, and robust. A wide variety of CSPs are available.[3][4][5] | Method development can be time-consuming. CSPs can be expensive and have limited lifetimes. | 0.05 - 0.1% |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption, and rapid analysis times.[6][7][8] | Lower sensitivity compared to HPLC, and reproducibility can be a challenge. | 0.1 - 0.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Discrimination of enantiomers through the use of chiral solvating agents or chiral derivatizing agents that induce chemical shift differences.[9][10] | Non-destructive, provides structural information, and can be used for absolute configuration determination. | Lower sensitivity than chromatographic methods, and requires higher sample concentrations. Chiral shift reagents can be expensive.[9][11] | 1 - 5% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, often after hydrolysis and derivatization.[1][2][12][13] | High sensitivity and selectivity, allows for the exclusion of racemized amino acids through the use of deuterated hydrolysis reagents.[12][13] | Indirect method requiring sample preparation (hydrolysis and derivatization). | < 0.1% |
In-Depth Methodological Exploration
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry. The choice between a direct or indirect approach is a critical first step.
-
Direct Chiral HPLC: This method relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers of the intact peptide or its constituent amino acids after hydrolysis. Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin), and Pirkle-type phases.[3][4][7][14] For peptides containing D-DAB(Z), a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T can be particularly effective due to its ability to separate underivatized amino acids.[14]
-
Indirect Chiral HPLC: This approach involves derivatizing the amino acids post-hydrolysis with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). The most widely used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[15][16][17][18]
Workflow for Chiral HPLC Analysis (Indirect Method)
Caption: Workflow for the indirect chiral HPLC analysis of a peptide.
Experimental Protocol: Indirect Chiral Purity Analysis using Marfey's Reagent
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6N deuterated hydrochloric acid (DCl). The use of DCl is crucial to distinguish between pre-existing enantiomeric impurities and those formed due to racemization during hydrolysis.[1][2][3][12][13][19] Racemized amino acids will incorporate a deuterium atom at the α-carbon, resulting in a +1 Da mass increase, which can be excluded during LC-MS analysis.[12]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen.
-
Reconstitute the hydrolysate in 200 µL of water.
-
-
Derivatization:
-
To 50 µL of the hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Add 20 µL of 1M sodium bicarbonate to adjust the pH to approximately 9.
-
Incubate the mixture at 40°C for 1 hour.[18]
-
Quench the reaction by adding 10 µL of 2N HCl.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Monitor the elution at 340 nm.
-
The L-amino acid derivatives typically elute before the corresponding D-isomers.[18]
-
Capillary Electrophoresis (CE)
CE offers a high-efficiency alternative to HPLC for chiral separations.[6][20] The separation is achieved by adding a chiral selector to the background electrolyte.
-
Chiral Selectors in CE: Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids and peptides in CE.[6][7][8][21] The hydrophobic cavity of the cyclodextrin can include the side chain of the amino acid, and interactions with the chiral hydroxyl groups on the rim of the cyclodextrin lead to enantiomeric recognition. For D-DAB(Z), a sulfated β-cyclodextrin could be a good starting point for method development due to its strong chiral recognition capabilities for a wide range of compounds.
Workflow for Chiral Capillary Electrophoresis Analysis
Caption: General workflow for chiral analysis by Capillary Electrophoresis.
Experimental Protocol: Chiral CE of Amino Acid Hydrolysate
-
Sample Preparation:
-
Hydrolyze the peptide as described in the HPLC protocol (using either HCl or DCl).
-
Reconstitute the dried hydrolysate in the CE running buffer to an appropriate concentration.
-
-
CE Conditions:
-
Capillary: Fused silica, e.g., 50 µm I.D., 50 cm total length.
-
Background Electrolyte: 50 mM phosphate buffer, pH 2.5, containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than chromatographic methods, NMR spectroscopy offers a powerful tool for chiral analysis, particularly when coupled with chiral solvating or derivatizing agents.[9][10][11]
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum. For amino acids, chiral crown ethers or cyclodextrins can be effective CSAs.
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC approach, CDAs react with the analyte to form stable diastereomers with distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example.[22]
A newer development in NMR allows for the direct detection of molecular chirality without the need for chiral agents by coupling electric and magnetic dipoles.[23] However, this technique is not yet widely adopted in routine quality control settings.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Purity
The analysis of the chiral purity of complex peptides like those containing D-DAB(Z) requires a robust and well-validated analytical strategy. While chiral HPLC, particularly the indirect method using Marfey's reagent coupled with LC-MS, often provides the highest sensitivity and specificity, orthogonal techniques like chiral CE are invaluable for method validation and confirming results. NMR spectroscopy, though less sensitive, can provide crucial structural information.
A thorough understanding of the principles behind each technique, careful experimental design, and the implementation of self-validating protocols, such as the use of deuterated acid for hydrolysis, are paramount to ensuring the stereochemical integrity, and thus the safety and efficacy, of your final peptide product.
References
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-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
-
Scriba, G. K. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of chromatography. A, 875(1-2), 43–88. [Link]
-
Bhushan, R., & Kumar, V. (2014). Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. Electrophoresis, 35(23), 3237–3251. [Link]
- Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
- SciSpace. (PDF) Marfey's reagent for chiral amino acid analysis: A review (2004).
-
Strege, M. A., Oman, T. J., Risley, D. S., Muehlbauer, L. K., Jalan, A., & Lian, Z. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1219, 123638. [Link]
-
Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of chromatography. A, 875(1-2), 43–88. [Link]
- Almac.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Hess, S., O'Connor, D. G., & Black, G. E. (1998). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Rapid communications in mass spectrometry : RCM, 12(21), 1732–1736. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]
- ResearchGate.
-
Morvan, M., & Mikšík, I. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Separations, 8(8), 112. [Link]
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Chromatography Today.
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Chen, X., Zhu, X., Jiang, J., & Lei, X. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1833-1836. [Link]
- Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 71(19), 4391–4397.
-
ResearchGate. Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. [Link]
- ResearchGate. (PDF)
-
Manning, J. M. (1970). Determination of D- and L-amino acid residues in peptides. Use of tritiated hydrochloric acid to correct for racemization during acid hydrolysis. Journal of the American Chemical Society, 92(25), 7449–7454. [Link]
- Sigma-Aldrich.
-
ACS Publications. Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. [Link]
- Sigma-Aldrich. Chiral Cyclodextrin Capillary GC Columns.
-
MDPI. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. [Link]
-
Technology Networks. New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
-
RSC Publishing. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]
-
Waters. Hydrolysis of Purified Proteins and Peptides. [Link]
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PubMed Central. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. [Link]
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Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(44), 13624. [Link]
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ResearchGate. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Vinnova. A novel NMR-based method for quality assurance of chiral purity of peptides in clinical development and production. [Link]
-
NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
- Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of FMOC-D-DAB(Z)-OH
For professionals in peptide synthesis and drug development, the rigorous management of chemical reagents is a cornerstone of both scientific integrity and operational safety. N-α-Fmoc-N-γ-benzyloxycarbonyl-D-2,4-diaminobutanoic acid, or FMOC-D-DAB(Z)-OH, is a specialized amino acid derivative whose handling and disposal demand meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Pillar 1: Hazard Assessment and Precautionary Measures
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that it be handled as a hazardous substance. Data from Safety Data Sheets (SDS) for structurally similar Fmoc-protected amino acids suggest potential for skin, eye, and respiratory irritation[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Safety and Disposal Information for this compound
| Parameter | Guideline | Justification & Rationale |
| GHS Hazard Profile | Treat as a hazardous substance. Potential for skin, eye, and respiratory irritation. | Based on SDS data for analogous Fmoc-protected and amine-protected amino acids, which require careful handling[1][2]. |
| Required PPE | Chemical safety goggles with side shields, chemical-resistant nitrile gloves, and a lab coat. | Standard laboratory practice to prevent accidental skin and eye contact. |
| Handling Area | All manipulations should occur in a certified chemical fume hood. | To minimize the risk of inhaling fine powders or aerosols, especially when handling the solid compound[3][4]. |
| Primary Disposal Route | Dispose of as hazardous chemical waste via your institution's EHS program. | Prevents environmental contamination and ensures compliance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA)[5]. |
Pillar 2: The Disposal Workflow: Step-by-Step Protocols
The cardinal rule for the disposal of this compound and its associated waste is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash[6][7][8].
Protocol 2.1: Disposal of Unused or Expired Solid this compound
Unused, expired, or contaminated solid reagent must be disposed of with precision to avoid cross-contamination and ensure regulatory compliance.
-
Segregation: Isolate the solid this compound waste. Do not mix it with other solid or liquid waste streams. This is critical for proper waste characterization by your institution's Environmental Health and Safety (EHS) department.
-
Packaging: Place the solid waste into a durable, sealable, and chemically compatible container. The original manufacturer's container is often the best choice if it is intact and can be securely sealed[2].
-
Labeling: The container must be unequivocally labeled. Affix a hazardous waste tag that includes the full chemical name, "this compound," the total quantity, and the date accumulation started. The label must clearly state "Hazardous Waste"[9][10][11].
-
Storage & Collection: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9][10]. This area must be secure and away from incompatible chemicals. Schedule a pickup with your institution's EHS or a licensed hazardous waste contractor.
Protocol 2.2: Disposal of Liquid Waste Streams
Liquid waste is the most common waste stream generated from the use of this compound in solid-phase peptide synthesis (SPPS), typically involving solvents like dimethylformamide (DMF) and deprotection reagents like piperidine[12][13][14].
-
Segregation by Solvent Type: A critical best practice is to segregate halogenated and non-halogenated solvent waste streams. Halogenated solvents (e.g., dichloromethane, chloroform) require different, often more costly, disposal methods than non-halogenated solvents (e.g., DMF, hexane)[7]. Mixing them unnecessarily increases disposal costs and complexity.
-
Collection: Use a dedicated and clearly labeled waste container for each solvent type. The container must be made of a material compatible with the solvents it will hold (e.g., avoid metal containers for acidic waste) and have a secure, leak-proof screw cap[5][9].
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "DMF: 80%, Piperidine: 20%"). Maintaining an accurate log as waste is added is crucial for safety and compliance[6][7].
-
Storage & Disposal: Keep the waste container sealed at all times, except when adding waste[6][7][10]. Store it in a designated SAA, within secondary containment, to mitigate spills. Once full, arrange for disposal through your institution's EHS program.
Protocol 2.3: Disposal of Contaminated Labware and PPE
Disposable items that have come into contact with this compound are also considered hazardous waste.
-
Solid Contaminated Waste: Items such as weighing papers, pipette tips, and gloves should be collected in a designated, durable, leak-proof bag or container[2][3].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound")[2].
-
Decontamination of Glassware: Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent (e.g., ethanol or isopropanol) must be collected and disposed of as hazardous liquid waste[6]. Subsequent rinses, if the material is not acutely toxic, can typically be managed as non-hazardous waste.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Pillar 3: Regulatory and Compliance Framework
All chemical waste disposal is governed by strict regulations, most notably the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[5]. Your institution's EHS department is your primary resource for navigating these regulations and ensuring compliance. They manage the process from the lab's Satellite Accumulation Area (SAA) to the final disposal by a licensed vendor[10][11]. Adherence to institutional protocols is not just a suggestion—it is a mandatory component of safe and legal laboratory operation.
By implementing this structured and cautious approach, researchers can effectively manage the disposal of this compound, upholding the highest standards of laboratory safety, environmental responsibility, and scientific excellence.
References
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved January 16, 2026.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 16, 2026.
- Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health, Safety & Sustainability. Retrieved January 16, 2026.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved January 16, 2026.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 16, 2026.
- Mthethwa, N., et al. (2022). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Green Chemistry Letters and Reviews, 15(1), 22-30.
- This compound Safety Data Sheet. (2023, July 15). ChemicalBook. Retrieved January 16, 2026.
- Kuchar, M., et al. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 27(60), 14969-14974.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved January 16, 2026.
- Mthethwa, N., et al. (2022). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. Retrieved January 16, 2026.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 16, 2026.
- Laboratory Waste Management: The New Regulations. (2019, June). Medical Laboratory Observer. Retrieved January 16, 2026.
- Vahdati, S., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Archives of Razi Institute, 77(5), 1887-1901.
- Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024, June 28). BenchChem. Retrieved January 16, 2026.
- Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. (n.d.). BenchChem. Retrieved January 16, 2026.
- MSDS of Fmoc-Dab(Fmoc)-OH. (2019, September 27). Capot Chemical. Retrieved January 16, 2026.
- Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved January 16, 2026.
- Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Bpa-OH. (n.d.). BenchChem. Retrieved January 16, 2026.
- Fmoc-Dab(Boc)-OH Product Specification. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.
- Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH. (n.d.). BenchChem. Retrieved January 16, 2026.
- Safety Data Sheet. (2010, April 7). Fisher Scientific. Retrieved January 16, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
